molecular formula C11H13NO2 B069554 (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS No. 168297-84-5

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Cat. No.: B069554
CAS No.: 168297-84-5
M. Wt: 191.23 g/mol
InChI Key: HSQRCAULDOQKPF-VIFPVBQESA-N
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Description

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a highly versatile and privileged chiral auxiliary, extensively employed in modern asymmetric synthesis to enforce exceptional stereocontrol. Its primary research value lies in its ability to act as a stereodirecting group, enabling the synthesis of enantiomerically pure compounds. The oxazolidinone scaffold functions by forming a covalent bond with carboxylic acid substrates, creating a rigid, well-defined chiral environment that effectively shields one face of the ensuing enolate. This facial bias allows for highly diastereoselective reactions, including alkylations, aldol additions, halogenations, and Diels-Alder cyclizations. The steric bulk of the geminal dimethyl group at the 5-position and the phenyl ring at the 4-position are critical for this high level of stereochemical induction. Following the key transformation, the auxiliary can be cleaved under mild conditions to yield the desired chiral product without racemization. This compound is indispensable for medicinal chemistry in the synthesis of chiral building blocks, for total synthesis of complex natural products, and in methodological studies for developing new catalytic and stoichiometric asymmetric processes. Its reliability and predictable performance make it a cornerstone reagent for researchers aiming to construct complex molecular architectures with precise three-dimensional control.

Properties

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370009
Record name (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168297-84-5
Record name (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
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Foundational & Exploratory

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Introduction: The Role of Steric Hindrance in Asymmetric Synthesis

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries are indispensable tools. These molecular scaffolds temporarily attach to a substrate, directing subsequent chemical reactions to favor the formation of one enantiomer over the other. Among the most successful and widely utilized are the Evans-type oxazolidinone auxiliaries. This compound represents a specialized member of this class, distinguished by the gem-dimethyl group at the C5 position. This feature imparts significant steric hindrance, which can enhance facial selectivity in reactions such as asymmetric alkylations, aldol reactions, and Diels-Alder cycloadditions, making it a valuable reagent for drug development professionals and organic chemists.

This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and laboratory-proven techniques. It moves beyond a simple recitation of steps to explain the underlying rationale for experimental choices, ensuring a self-validating and reproducible protocol.

Part 1: Synthesis of the Chiral Amino Alcohol Precursor

The cornerstone of this synthesis is the preparation of the enantiomerically pure precursor, (S)-2-amino-2,2-dimethyl-1-phenylethanol. The stereochemical integrity of the final oxazolidinone is entirely dependent on the purity of this starting material. While several routes to chiral β-amino alcohols exist, a common and effective strategy involves the asymmetric reduction of a prochiral α-amino ketone.

Conceptual Workflow: Precursor Synthesis

The synthesis begins with an α-amino ketone, which is then stereoselectively reduced to the corresponding amino alcohol. Biocatalytic methods, employing enzymes or whole organisms like Saccharomyces cerevisiae (baker's yeast), are particularly effective for this transformation, often providing high enantiomeric excess (ee).[1]

cluster_precursor Precursor Synthesis ketone α-Amino Ketone (2-amino-2-methyl-1-phenylpropan-1-one) reduction Asymmetric Reduction (e.g., Baker's Yeast) ketone->reduction Substrate amino_alcohol (S)-2-amino-2,2-dimethyl-1-phenylethanol reduction->amino_alcohol High e.e.

Caption: Asymmetric synthesis of the chiral amino alcohol precursor.

Part 2: Cyclization to Form the Oxazolidinone Ring

The formation of the 2-oxazolidinone heterocycle is achieved by reacting the chiral amino alcohol with a carbonylating agent. While highly reactive and toxic phosgene gas was historically used, safer and more convenient phosgene equivalents are now standard. Diethyl carbonate is an excellent choice due to its lower toxicity, ease of handling, and the fact that the primary byproduct is ethanol, which can be easily removed.[2][3]

The Underlying Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism.

  • N-acylation: The more nucleophilic amine group of the amino alcohol attacks the electrophilic carbonyl carbon of diethyl carbonate.

  • Intramolecular Cyclization: The hydroxyl group then acts as a nucleophile, attacking the newly formed carbamate intermediate to displace ethanol and close the five-membered ring.

The use of a base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group, enhancing its nucleophilicity and driving the reaction to completion.[3]

Experimental Protocol: Synthesis

A robust method adapted from the synthesis of analogous oxazolidinones is as follows.[3][4]

  • Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer and a distillation apparatus (e.g., a Vigreux column and distillation head) to remove the ethanol byproduct as it forms. The receiving flask should be cooled in an ice bath.

  • Reagent Charging: To the flask, add (S)-2-amino-2,2-dimethyl-1-phenylethanol (1.0 equiv), diethyl carbonate (2.2 equiv), and anhydrous potassium carbonate (2.1 equiv).[3]

  • Reaction Execution: Heat the reaction mixture in an oil bath to approximately 130-160°C.[3] Ethanol will begin to distill over. The reaction is monitored by observing the cessation of ethanol distillation, which typically takes several hours.

  • Initial Work-up: Once the reaction is complete (i.e., ethanol distillation stops), cool the mixture to room temperature. Dilute the solidified mass with a suitable organic solvent like dichloromethane and wash sequentially with water and brine.[2][3]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Part 3: Purification via Recrystallization

For most applications, the crude this compound can be purified to a high degree by a single recrystallization. The choice of solvent system is critical for obtaining high purity and yield. A mixed solvent system, typically involving a good solvent in which the compound is soluble at high temperatures and a poor solvent (or "anti-solvent") in which it is insoluble at low temperatures, is often most effective.

Experimental Protocol: Purification
  • Solvent Selection: A mixture of ethyl acetate and a nonpolar solvent like hexanes or isopropyl ether is highly effective.[4][5] A ratio of 1:1.5 to 1:2 ethyl acetate/hexane is a good starting point.[3]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate. The term "minimal" is key; using excessive solvent will reduce the recovery yield.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane or isopropyl ether dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities. Dry the purified crystals under vacuum.

For exceptionally challenging purifications, column chromatography using silica gel with a gradient eluent of ethyl acetate in hexane can be employed.[6]

Overall Synthesis and Purification Workflow

The entire process from precursor to purified product is a streamlined sequence designed for efficiency and purity.

start Chiral Amino Alcohol Precursor react Cyclization with Diethyl Carbonate & K2CO3 start->react distill Ethanol Distillation (Reaction Driving Force) react->distill workup Aqueous Work-up (DCM, H2O, Brine) distill->workup crude Crude Solid Product workup->crude purify Recrystallization (Ethyl Acetate / Hexane) crude->purify final Pure (S)-(+)-5,5-Dimethyl- 4-phenyl-2-oxazolidinone purify->final analyze Characterization (MP, NMR, Optical Rotation) final->analyze

Caption: Workflow for the synthesis and purification of the title compound.

Data Summary and Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. The following table summarizes expected data for this compound.

ParameterExpected ValueRationale & Significance
Appearance White crystalline solidIndicates high purity; colored impurities have been removed.
Yield >75% (after recrystallization)Demonstrates the efficiency of the cyclization and purification.
Melting Point Approx. 129-132 °CA sharp melting range is a key indicator of purity.[7]
Optical Rotation Positive (+) value in CHCl₃Confirms the (S)-enantiomer was synthesized and is in excess.
¹H NMR (CDCl₃) δ ~7.3-7.4 (m, 5H, Ar-H), ~4.8 (s, 1H, CH-Ph), ~1.5 (s, 3H, CH₃), ~1.0 (s, 3H, CH₃)Confirms the chemical structure and proton environment.
¹³C NMR (CDCl₃) δ ~158 (C=O), ~140 (Ar-C), ~126-129 (Ar-CH), ~85 (C-Ph), ~65 (C(CH₃)₂), ~25, ~22 (CH₃)Confirms the carbon skeleton of the molecule.

Conclusion

The synthesis and purification of this compound is a robust and reproducible process that relies on fundamental principles of organic chemistry. The key steps—asymmetric synthesis of the amino alcohol precursor, cyclization with a safe carbonylating agent, and purification by recrystallization—are scalable and efficient. By understanding the causality behind each procedural choice, from driving the reaction equilibrium by distilling ethanol to selecting the optimal solvent system for purification, researchers can reliably produce this valuable chiral auxiliary for use in sophisticated asymmetric transformations.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health.
  • (S)-2-Dimethylamino-1-phenylethanol | 2202-69-9. (n.d.). Benchchem.
  • What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone?. (n.d.). Guidechem.
  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). LookChem.
  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com.
  • 2-AMINO-1-PHENYLETHANOL synthesis. (n.d.). ChemicalBook.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.
  • Preparation method of (S) -4-phenyl-2-oxazolidinone. (n.d.). Google Patents.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons.
  • Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. (n.d.). ResearchGate.
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • (s)-4-(phenylmethyl)-2-oxazolidinone. (n.d.). Organic Syntheses Procedure.
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (n.d.). Google Patents.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office.
  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (n.d.). Scientific Research Publishing.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • 2-amino-2-phenylethanol. (n.d.). ChemSynthesis.
  • (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. (n.d.). Alchem Pharmtech.
  • This compound. (n.d.). Aladdin.
  • Method of recovering (s)-(+)-4-phenyl-2-oxazolidone from Ezetimibe production effluent. (n.d.). Google Patents.
  • 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. (n.d.). PubChem.
  • (S)-(+)-4-Phenyl-2-oxazolidinone. (n.d.). ChemicalBook.

Sources

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS number 168297-84-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (CAS: 168297-84-5)

Abstract

This compound is a highly effective chiral auxiliary used in asymmetric synthesis to achieve exceptional levels of stereocontrol in the formation of carbon-carbon bonds. As a member of the "SuperQuat" family of auxiliaries, it represents a significant advancement over traditional Evans auxiliaries, offering enhanced diastereoselectivity and improved cleavage properties.[1][2] This guide provides a comprehensive overview of its properties, the mechanistic basis for its stereodirecting power, detailed protocols for its application in key synthetic transformations, and a discussion of its advantages in modern drug discovery and development.[3][4]

Introduction: The "SuperQuat" Advantage

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for constructing enantiomerically pure molecules, a critical requirement for pharmaceuticals and biologically active compounds.[5] The oxazolidinone family, popularized by David A. Evans, set a gold standard for predictable and high-fidelity stereochemical control.[6]

This compound, also known by the trade name (S)-Phenyl SuperQuat, was developed to address some of the limitations of earlier Evans auxiliaries.[1] The key innovation is the incorporation of a gem-dimethyl group at the C5 position of the oxazolidinone ring. This structural modification imparts two crucial advantages:

  • Enhanced Stereoselectivity : The gem-dimethyl substitution induces a conformational bias in the adjacent C4-phenyl group, forcing it into a position that provides superior shielding of one face of the N-acyl enolate. This leads to higher diastereoselectivity in reactions like alkylation and conjugate addition.[1][7]

  • Improved Cleavage and Recovery : The steric bulk of the gem-dimethyl groups hinders unwanted nucleophilic attack at the endocyclic carbonyl of the auxiliary itself, facilitating cleaner cleavage of the N-acyl group and improving the recovery and recyclability of the valuable auxiliary.[1][2]

This guide will focus on the practical application of this advanced auxiliary, providing the necessary data and protocols to successfully implement it in a research or development setting.

Physicochemical Properties & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 168297-84-5[3]
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
Appearance White crystalline solid/powder[3]
Melting Point 151-156 °C[3]
Optical Rotation [α]₂₅/D +70.5° to +71° (c=1 to 2 in CHCl₃)[3]
Purity ≥98% (typically ≥99.5% chiral purity by HPLC)[3]
Synonyms (S)-Phenyl superquat[3]

Safety Considerations: Safety data for this compound presents some inconsistencies between suppliers. One source lists it with a "Warning" signal word, associated with skin, eye, and respiratory irritation (H315, H319, H335). Another indicates it is not considered hazardous under OSHA standards. Given this ambiguity, it is imperative to handle the compound with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

The Principle of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a rigid and predictable chiral environment around a reactive center. The "SuperQuat" auxiliary achieves this through a well-defined conformational arrangement after N-acylation and subsequent enolate formation.

The general workflow for employing a chiral auxiliary is a multi-step process involving attachment, stereoselective reaction, and cleavage.

G cluster_0 Workflow Overview A Start: (S)-SuperQuat Auxiliary B Step 1: N-Acylation (Attach Substrate) A->B RCOCl or (RCO)₂O C Step 2: Diastereoselective Reaction (e.g., Alkylation, Conjugate Addition) B->C Base + Electrophile D Step 3: Cleavage (Release Product) C->D Hydrolysis or Reduction E Final Product (Enantiomerically Enriched) D->E F Recovered Auxiliary D->F for reuse

Caption: General workflow for using the SuperQuat chiral auxiliary.

The key to high diastereoselectivity is the formation of a chelated Z-enolate intermediate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The C4-phenyl group, influenced by the C5-dimethyl groups, effectively blocks the si-face of the enolate. This forces an incoming electrophile to approach from the less hindered re-face, leading to the preferential formation of one diastereomer.

G cluster_mech Mechanism of Diastereoselection start N-Acyl SuperQuat enolate Chelated (Z)-Enolate (Top 'si'-face blocked by Phenyl group) start->enolate Base (e.g., LDA) -78 °C approach Electrophile (E⁺) Approaches from bottom 're'-face product Single Diastereomer Formed approach->product C-C Bond Formation shield Steric Shield (Phenyl Group)

Caption: Steric shielding of the chelated enolate intermediate.

Core Applications & Experimental Protocols

This compound is primarily used to synthesize chiral carboxylic acid derivatives, alcohols, and aldehydes via asymmetric alkylation and conjugate addition reactions.[8]

Protocol 1: N-Acylation of the Auxiliary

This initial step attaches the substrate (e.g., a propionyl group) to the auxiliary. Milder methods using an acyl transfer catalyst like DMAP are often preferred over strong bases like n-BuLi for operational simplicity.[6]

Materials:

  • This compound (1.0 eq)

  • Propionic anhydride (1.5 eq) or Propionyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the SuperQuat auxiliary (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add the propionic anhydride (1.5 eq) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction to completion by TLC (stain: KMnO₄).

  • Quench the reaction with saturated aqueous NH₄Cl and transfer to a separatory funnel.

  • Extract with DCM (3x). Combine the organic layers.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% EtOAc/Hexanes) to yield the pure N-propionyl SuperQuat.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol demonstrates the synthesis of an α-chiral center. The choice of base is critical for efficient enolate formation.

Materials:

  • N-propionyl SuperQuat (from Protocol 1) (1.0 eq)

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq)

  • Electrophile (e.g., Benzyl bromide or Allyl iodide) (1.2 eq)

  • Saturated aqueous NH₄Cl

Procedure:

  • Under an inert atmosphere, dissolve the N-propionyl SuperQuat (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the base (e.g., NaHMDS, 1.0 M in THF) (1.05 eq) dropwise. A color change (typically to yellow/orange) indicates enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add the electrophile (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage reagent determines the resulting functional group.[9]

A. Reductive Cleavage to a Chiral Aldehyde:

  • Reagent: Diisobutylaluminum hydride (DIBAL-H)

  • Procedure: Dissolve the alkylated product (1.0 eq) in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.0 M in hexanes) (1.1 eq) dropwise. Stir for 2 hours, then quench carefully with methanol, followed by saturated Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until layers separate. Extract, dry, and purify to obtain the chiral aldehyde.

B. Hydrolytic Cleavage to a Chiral Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)

  • Procedure: Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF:H₂O and cool to 0 °C. Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at 0 °C for 2-4 hours. Quench with aqueous sodium sulfite (Na₂SO₃). Acidify with HCl to pH ~2 and extract the carboxylic acid product. The aqueous layer can be basified to recover the auxiliary.

C. Reductive Cleavage to a Chiral Alcohol:

  • Reagent: Lithium borohydride (LiBH₄)

  • Procedure: Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Stir and allow to warm to room temperature. Quench carefully with 1 M NaOH. Extract, dry, and purify to obtain the chiral primary alcohol.

G cluster_exp Experimental Process Flow cluster_cleavage Cleavage Options cluster_products Chiral Products start N-Acyl SuperQuat (Alkylated Product) dibal DIBAL-H -78 °C, Toluene start->dibal liooh LiOH / H₂O₂ 0 °C, THF/H₂O start->liooh libh4 LiBH₄ 0 °C, Et₂O start->libh4 aldehyde Aldehyde dibal->aldehyde acid Carboxylic Acid liooh->acid aux_recovery Auxiliary Recovery (from aqueous layer after workup) liooh->aux_recovery alcohol Alcohol libh4->alcohol libh4->aux_recovery

Caption: Cleavage pathways to different chiral products.

Performance & Applications

The SuperQuat auxiliary has demonstrated excellent performance in generating α- and β-substituted chiral aldehydes, which are valuable building blocks in total synthesis.

TransformationDiastereoselectivity (d.e.)Enantiomeric Excess (e.e.)Reference
Asymmetric Alkylation 85 – 94%87 – 94%[8]
Asymmetric Conjugate Addition > 95%> 95%[8]

This methodology has been successfully applied to the synthesis of natural product fragments, such as (R)-3-isopropenylhept-6-enal, a component of the sex pheromone of the California red scale.[8]

Conclusion

This compound is a state-of-the-art chiral auxiliary that provides researchers and drug development professionals with a reliable and highly effective tool for asymmetric synthesis. Its superior design, characterized by the C5 gem-dimethyl substitution, translates directly into higher diastereoselectivity and more efficient, cleaner reactions compared to its predecessors.[1] The detailed protocols and mechanistic understanding provided in this guide serve as a practical resource for leveraging the "SuperQuat" advantage to construct complex, enantiomerically pure molecules with confidence and precision.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. 9

  • Wikipedia. (n.d.). Chiral auxiliary. Link

  • Davies, S. G., et al. (2010). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry. Link

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Link

  • ResearchGate. (n.d.). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Link

  • Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Al-Harrasi, A., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Zenodo. Link

  • Chem-Impex. (n.d.). This compound. Link

  • Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Link

  • American Chemical Society. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Link

  • BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. 10

  • ResearchGate. (2020). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Link

  • Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Link

  • Tetrahedron. (2008). Stereoselective functionalisation of SuperQuat enamides: asymmetric synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds. Link

Sources

mechanism of stereocontrol for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereocontrol Mechanism of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Pursuit of Chirality

In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral molecules, particularly single enantiomers, form the basis of the pharmaceutical, agrochemical, and fragrance industries. The development of robust methods for asymmetric synthesis is therefore a cornerstone of chemical research. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach for introducing stereocenters with high fidelity.[1][2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][2]

This guide provides a comprehensive technical overview of the this compound, a highly effective chiral auxiliary. We will delve into the structural features that govern its stereodirecting power and the mechanistic principles behind its application in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile synthetic tool.

Structural Foundation of Stereocontrol

The efficacy of an oxazolidinone auxiliary is dictated by its ability to create a sterically biased environment around the reactive center. The subject of this guide, this compound, possesses a unique combination of structural elements that contribute to its high degree of stereocontrol.

  • (S)-Configuration at C4: The stereocenter at the 4-position, bearing a phenyl group, is the primary source of chirality. In reactions involving an N-acyl derivative, this substituent effectively shields one face of the corresponding enolate.

  • Phenyl Group at C4: The bulky phenyl group provides a significant steric blockade, compelling incoming electrophiles to approach from the less hindered face.

  • Gem-Dimethyl Group at C5: The two methyl groups at the 5-position, often referred to as a "SuperQuat" feature, serve to lock the conformation of the ring system.[3][4] This conformational rigidity enhances the facial bias established by the C4-substituent, leading to improved diastereoselectivity in many cases compared to auxiliaries lacking this feature.[4]

The combination of the C4-phenyl and C5-gem-dimethyl groups creates a well-defined and highly predictable chiral environment, making this auxiliary a powerful tool for asymmetric synthesis.[3][5]

The Core Mechanism: From Acylation to Stereoselective Transformation

The application of this compound as a chiral auxiliary follows a well-established three-step sequence: acylation, diastereoselective enolate reaction, and cleavage.

N-Acylation: Attaching the Prochiral Substrate

The first step involves the attachment of a carboxylic acid derivative (in the form of an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone.[1][6] While traditional methods often employ strong bases like n-butyllithium at low temperatures, milder conditions have been developed.[2][6]

Experimental Protocol: N-Acylation
  • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂), add a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove salts and purify the N-acyloxazolidinone product by chromatography or recrystallization.

The use of DMAP can catalyze the acylation at room temperature, avoiding the need for strong, pyrophoric bases.[2]

Enolate Formation: The Key to Selectivity

The stereochemical outcome of the subsequent reaction hinges on the selective formation of a specific enolate geometry. For N-acyloxazolidinones, the formation of the (Z)-enolate is crucial for high diastereoselectivity.[1] This is typically achieved through deprotonation with a hindered base, often in the presence of a Lewis acid.

The prevailing model suggests that the two carbonyl groups of the N-acyloxazolidinone adopt a syn-parallel orientation to minimize dipole-dipole repulsion. The base then abstracts the α-proton, and the resulting enolate is stabilized by chelation with the metal cation (e.g., Li⁺ from LDA) or a Lewis acid (e.g., Bu₂BOTf). The substituent at the C4 position sterically directs this chelated structure, favoring the formation of the (Z)-enolate.

Enolate_Formation cluster_start N-Acyl Oxazolidinone cluster_base Base/Lewis Acid cluster_enolate (Z)-Enolate start R-CO-N(Ox) enolate Chelated (Z)-Enolate start->enolate Deprotonation base LDA or Bu₂BOTf / Et₃N base->start

Caption: Workflow for (Z)-enolate formation.

Diastereoselective Reactions: Building the Chiral Center

Once the (Z)-enolate is formed, it can react with a variety of electrophiles to create a new stereocenter with high diastereoselectivity. The C4-phenyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered side.

2.3.1. Asymmetric Alkylation

Alkylation of the enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity.[1][5] The chelated (Z)-enolate presents a rigid conformation where the C4-phenyl group shields the si-face, directing the incoming electrophile to the re-face.

Alkylation_Mechanism Enolate (Z)-Enolate with C4-Ph blocking si-face TS Transition State Enolate->TS Electrophile Electrophile (R'-X) Electrophile->TS Attack from re-face Product Alkylated Product (High d.r.) TS->Product

Caption: Stereodirecting effect in alkylation.

2.3.2. Asymmetric Aldol Reaction

The aldol reaction is another powerful application of oxazolidinone auxiliaries.[1][7] The reaction of the boron enolate (formed with Bu₂BOTf) with an aldehyde proceeds through a Zimmerman-Traxler transition state.[1] This chair-like, six-membered transition state minimizes 1,3-diaxial interactions by placing the aldehyde's R-group in an equatorial position. The C4-phenyl group on the auxiliary dictates the facial selectivity of the enolate, leading to the formation of the syn-aldol product with a high degree of stereocontrol.[1]

2.3.3. Asymmetric Conjugate Addition

(S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones have been shown to be highly effective in diastereoselective conjugate addition reactions of organocuprates to α,β-unsaturated N-acyl derivatives.[3] This method allows for the asymmetric synthesis of β-substituted aldehydes with high diastereoselectivity (generally >95% de).[3]

Auxiliary Cleavage: Releasing the Chiral Product

The final step is the removal of the chiral auxiliary. The robust amide bond can be cleaved under various conditions to yield different functional groups, without affecting the newly formed stereocenter.

  • To Carboxylic Acid: Hydrolysis with aqueous lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide (LiOOH).

  • To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To Aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) has been shown to be effective for 5,5-dimethyl derivatives.[3][8]

  • To Thioester: Intramolecular N-to-S acyl transfer can be achieved with specially designed cysteine-derived oxazolidinones.[9]

The auxiliary can typically be recovered in high yield after an aqueous workup and purification.[10]

Application Data

The following table summarizes representative data for reactions employing 5,5-dimethyl-4-substituted-2-oxazolidinone auxiliaries, demonstrating their effectiveness in controlling stereochemistry.

Reaction TypeAuxiliaryElectrophile/SubstrateDiastereomeric Excess (de)YieldReference
Enolate Alkylation(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-oneVarious Alkyl Halides85–94%Good[3]
α-Tertiary AlkylationN-(phenylacetyl)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-onet-BuBrHigh (d.r. not specified)2% (initial)[5]
Conjugate Addition(S)-N-crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-oneOrganocuprates>95%High[3]

Conclusion

This compound stands as a highly reliable and effective chiral auxiliary for asymmetric synthesis. Its stereodirecting power emanates from a well-defined structural framework, where the C4-phenyl group establishes a primary steric bias and the C5-gem-dimethyl group provides conformational rigidity. The predictable formation of a chelated (Z)-enolate allows for a diverse range of stereoselective transformations, including alkylations, aldol reactions, and conjugate additions, all proceeding with excellent levels of diastereoselectivity. The ease of attachment and mild cleavage conditions, coupled with the potential for auxiliary recovery, solidify its position as a valuable tool for the modern synthetic chemist in the precise construction of chiral molecules.

References

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Bull, J. A., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

  • Wang, Z., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. [Link]

  • Urpi, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry. [Link]

  • Ager, D. J., et al. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Torssell, S., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. Organic Letters. [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

  • Ager, D. J., et al. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Douglas, C. J., & Overman, L. E. (2016). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Central Science. [Link]

  • Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Davies, S. G., et al. (2000). SuperQuat, (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one for the asymmetric synthesis of α-substituted-aldehydes. Tetrahedron: Asymmetry. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the field of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for achieving high levels of stereocontrol. Among these, oxazolidinones, and specifically derivatives like (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, have emerged as powerful tools. Their rigid, well-defined structure provides an excellent platform for inducing stereoselectivity in a wide array of chemical transformations. The precise characterization of these auxiliaries is paramount to understanding their function and ensuring the reproducibility of synthetic protocols. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of these molecules in solution.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound belongs to the Evans' chiral auxiliaries class, which are instrumental in stereoselective synthesis. The strategic placement of a phenyl group at the C4 position and two methyl groups at the C5 position creates a sterically hindered environment that effectively directs the approach of incoming reagents to one face of a prochiral substrate attached to the nitrogen atom. This steric control is the foundation of its utility in asymmetric aldol additions, alkylations, and other carbon-carbon bond-forming reactions.

The synthesis of such oxazolidinones typically involves the cyclization of a corresponding amino alcohol. For instance, (S)-phenylglycinol can be reacted with a carbonyl source to form the oxazolidinone ring[1]. The addition of the gem-dimethyl group at the C5 position can be achieved through multi-step synthetic sequences starting from appropriate precursors. The purity and structural integrity of the final chiral auxiliary are critical for its performance, making NMR spectroscopy an indispensable quality control and characterization tool.

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following protocol is a validated methodology for obtaining ¹H and ¹³C NMR data for chiral oxazolidinones.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>98%). Residual solvents or synthetic byproducts can complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds due to its good solubilizing properties and relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but may lead to different chemical shifts due to solvent effects.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

nmr_sample_prep cluster_0 Sample Preparation Workflow High_Purity_Sample Ensure >98% Purity of This compound Solvent_Selection Select Deuterated Solvent (e.g., CDCl₃ with TMS) High_Purity_Sample->Solvent_Selection Dissolution Dissolve 10-20 mg (¹H) or 50-100 mg (¹³C) in 0.6-0.7 mL of Solvent Solvent_Selection->Dissolution Transfer_to_Tube Transfer Solution to a 5 mm NMR Tube Dissolution->Transfer_to_Tube

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Angle30-45°30-45°
Acquisition Time2-4 s1-2 s
Relaxation Delay1-2 s2 s
Number of Scans8-161024-4096
Spectral Width12-16 ppm200-220 ppm

Analysis of ¹H NMR Spectral Data

While the precise ¹H NMR spectrum of this compound is not available, we can predict the expected chemical shifts and multiplicities by analyzing the spectrum of the closely related (S)-(+)-4-Phenyl-2-oxazolidinone and considering the effect of the additional gem-dimethyl group.

Expected ¹H NMR Spectrum of this compound

The introduction of two methyl groups at the C5 position will lead to the disappearance of the signals corresponding to the C5 protons and the appearance of two new singlets for the diastereotopic methyl groups.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenyl-H7.20-7.40Multiplet-Aromatic protons of the phenyl group.
NH~6.0-7.0Broad Singlet-The chemical shift can be variable and concentration-dependent.
H4~4.8-5.0Singlet-This proton is adjacent to the phenyl group and the nitrogen atom. The coupling with C5 protons is absent.
CH₃ (syn to Ph)~1.4-1.6Singlet-One of the diastereotopic methyl groups.
CH₃ (anti to Ph)~1.2-1.4Singlet-The other diastereotopic methyl group, likely shielded by the phenyl ring.
Reference ¹H NMR Data for (S)-(+)-4-Phenyl-2-oxazolidinone

The following table presents the reported ¹H NMR data for (S)-(+)-4-Phenyl-2-oxazolidinone, which serves as a basis for our predictions[2].

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.30-7.45Multiplet-
NH~6.74Broad Singlet-
H4~4.94Doublet of DoubletsJ = 8.8, 4.4
H5a (trans to Ph)~4.70Doublet of DoubletsJ = 8.8, 8.8
H5b (cis to Ph)~4.14Doublet of DoubletsJ = 8.8, 4.4

Analysis of ¹³C NMR Spectral Data

Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum of this compound based on the known data for related structures and the expected electronic effects of the gem-dimethyl substitution.

Expected ¹³C NMR Spectrum of this compound

The C5 carbon will become a quaternary carbon, and two new signals for the methyl carbons will appear.

CarbonExpected Chemical Shift (δ, ppm)
C=O~158-160
Phenyl-C (ipso)~138-140
Phenyl-C (ortho, meta, para)~125-130
C4~60-65
C5~75-80
CH₃ (syn to Ph)~25-30
CH₃ (anti to Ph)~20-25

Structural Elucidation with 2D NMR Techniques

To unambiguously assign all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would confirm the lack of coupling between H4 and any protons on C5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the chemical shifts of C4 and the two methyl carbons to their corresponding proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity within the molecule, for instance, by observing correlations from the methyl protons to C5 and C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this molecule, a NOESY spectrum could show correlations between the H4 proton and the ortho-protons of the phenyl ring, as well as between the methyl protons and the H4 and phenyl protons, helping to confirm the stereochemistry.

2D_NMR_Logic cluster_1 2D NMR for Structural Confirmation cluster_2 Information Gained COSY COSY (¹H-¹H Coupling) Connectivity Establish Covalent Bonding Network COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) Assignments Unambiguous Assignment of All ¹H and ¹³C Signals HSQC->Assignments HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity HMBC->Assignments NOESY NOESY (Through-Space ¹H-¹H Correlation) Stereochemistry Confirm Relative Stereochemistry NOESY->Stereochemistry Connectivity->Assignments Stereochemistry->Assignments

Caption: Logical flow of 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is essential for its application in asymmetric synthesis. This guide has provided a detailed framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of this important chiral auxiliary. By combining 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. The predicted spectral data, based on the closely related (S)-(+)-4-Phenyl-2-oxazolidinone, offers a robust starting point for the analysis of this gem-dimethylated analog. As a final note, it is always recommended to acquire a full set of 2D NMR data for novel or newly synthesized batches of chiral auxiliaries to build a comprehensive internal spectral library.

References

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • NMR Sample Preparation. University of California, Davis. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. American Chemical Society. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

commercial availability and suppliers of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for Researchers and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, achieving precise control over stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that are incorporated into a prochiral substrate to guide a subsequent chemical transformation with high diastereoselectivity.[1] Among the most reliable and widely adopted classes of these molecules are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][2][3]

This guide focuses on a particularly effective member of this family: This compound . This compound, often referred to as a "SuperQuat" auxiliary, is distinguished by the gem-dimethyl substitution at the C5 position and a phenyl group at the C4 position. These structural features create a well-defined and sterically demanding chiral environment, enabling exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[4] Its utility in the synthesis of enantiomerically pure pharmaceuticals, including antibiotics and anti-inflammatory agents, makes it an invaluable asset for researchers in medicinal chemistry and process development.[5]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chiral reagent. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 168297-84-5[5][6][7]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Appearance White powder[5]
Melting Point 151 - 156°C[5]
Optical Rotation [α]²⁵_D_ = +70.5 ± 2º (c=1 in CHCl₃)[5]
Purity ≥ 99.5% (HPLC, Chiral purity) is commercially available[5]
Storage Conditions Store at 0-8 °C[5][8]

While detailed spectral data requires experimental acquisition, typical ¹H NMR spectra of related 4-phenyl-2-oxazolidinone structures show characteristic signals for the phenyl protons and the protons on the oxazolidinone ring.[9] For the title compound, one would expect additional characteristic signals for the two methyl groups at the C5 position.

Mechanism of Stereocontrol: The Evans Auxiliary Model

The remarkable stereodirecting power of this compound stems from its ability to enforce a rigid and predictable conformation upon acylation and subsequent enolization. The process generally follows these steps:

  • Acylation: The nitrogen of the oxazolidinone is first acylated with a desired carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl imide.[1]

  • Enolate Formation: Treatment with a suitable base (e.g., LDA or NaHMDS) and a Lewis acid (typically a boron triflate) selectively generates a Z-enolate.[2][10] The steric bulk of the C4-phenyl and C5-gem-dimethyl groups plays a crucial role in this step.

  • Diastereoselective Reaction: The Z-enolate reacts with an electrophile (such as an aldehyde in an aldol reaction) through a highly organized, six-membered chair-like transition state, often described by the Zimmerman-Traxler model.[10] The C4-phenyl group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenters.[2][11] The dipole repulsion between the carbonyl groups is minimized in this arrangement, further stabilizing the preferred transition state.[2]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Reaction cluster_3 Step 4: Auxiliary Removal Auxiliary (S)-Auxiliary Acyl_Imide N-Acyl Imide Auxiliary->Acyl_Imide RCOCl Z_Enolate Z-Boron Enolate (Chiral & Rigid) Acyl_Imide->Z_Enolate Bu₂BOTf, Et₃N Transition_State Chair-like Transition State Z_Enolate->Transition_State + Electrophile (R'CHO) Product Diastereomerically Enriched Product Transition_State->Product Final_Product Chiral Product (e.g., β-Hydroxy Acid) Product->Final_Product LiOOH or LiBH₄ Recovered_Aux Recovered Auxiliary Product->Recovered_Aux Hydrolysis/ Reduction

Caption: General workflow for asymmetric synthesis using an Evans-type chiral auxiliary.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Its commercial availability enhances its practicality for drug discovery and development pipelines.

SupplierProduct/Catalog NumberPurity/GradeCAS Number
Chem-Impex 03298≥ 99.5% (HPLC, Chiral purity)168297-84-5
BLDpharm BD660706-168297-84-5
Sigma-Aldrich 45071598%-
Alchem Pharmtech AL-168297-84-5-168297-84-5
Appchem A297845-168297-84-5
Aladdin D147427--

Note: Purity and product numbers are subject to change. Please consult the supplier's website for the most current information.

Applications in Drug Development and Asymmetric Synthesis

The high fidelity of stereochemical control offered by this auxiliary makes it a valuable tool in pharmaceutical development.[5] Its applications are broad and include:

  • Asymmetric Aldol Reactions: As a cornerstone of its utility, it facilitates the synthesis of syn-aldol products with exceptional diastereoselectivity, providing access to β-hydroxy carbonyl compounds, which are key building blocks for polyketide natural products and various drugs.[2][3]

  • Asymmetric Alkylation: The enolates derived from N-acyl imides undergo highly diastereoselective alkylation, enabling the synthesis of α-substituted chiral carboxylic acid derivatives.[4]

  • Asymmetric Michael Additions: It is used to direct the conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems.

  • Synthesis of Chiral Amines and Amino Acids: The auxiliary can be cleaved to reveal a chiral carboxylic acid, which can then be converted into other functional groups, including chiral primary amines, which are ubiquitous in pharmaceuticals.[8]

Its role has been demonstrated in the synthesis of intermediates for a wide range of therapeutic agents, underscoring its importance in medicinal chemistry.[5][12]

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for a diastereoselective aldol reaction between an N-propionyl auxiliary and an aldehyde.

1. Materials and Reagents:

  • This compound

  • Propionyl chloride

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (R-CHO)

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

  • Tetrahydrofuran (THF), Diethyl ether

2. Step-by-Step Methodology:

  • Step 1: Acylation of the Auxiliary

    • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78°C.

    • Add n-BuLi (1.05 equiv) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl imide.

  • Step 2: Diastereoselective Aldol Reaction

    • Dissolve the purified N-propionyl imide (1.0 equiv) in anhydrous DCM and cool to 0°C.

    • Add Bu₂BOTf (1.1 equiv) dropwise, followed by Et₃N (1.2 equiv). Stir for 30 minutes to form the Z-boron enolate.

    • Cool the reaction mixture to -78°C.

    • Add the aldehyde (R-CHO, 1.5 equiv) dropwise.

    • Stir at -78°C for 2 hours, then warm to 0°C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% H₂O₂. Stir vigorously for 1 hour.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

  • Step 3: Cleavage and Recovery of the Auxiliary

    • The chiral auxiliary can be removed under mild conditions.[13] For example, treatment with lithium hydroperoxide (LiOOH), generated from LiOH and H₂O₂, cleaves the acyl group to yield the chiral carboxylic acid without epimerization of the α-stereocenter.[13]

    • The auxiliary can then be recovered in high yield by a simple extraction procedure and recycled.[13][14]

G A Acylate Auxiliary (THF, -78°C to RT) B Purify N-Propionyl Imide (Flash Chromatography) A->B C Form Z-Boron Enolate (DCM, 0°C, Bu₂BOTf, Et₃N) B->C D Add Aldehyde (-78°C to 0°C) C->D E Quench & Oxidative Workup (pH 7 buffer, MeOH, H₂O₂) D->E F Purify Aldol Adduct (Flash Chromatography) E->F G Cleave Auxiliary (e.g., LiOOH) F->G H Isolate Chiral Product & Recover Auxiliary G->H

Caption: Experimental workflow for a representative asymmetric aldol reaction.

Conclusion

This compound stands out as a highly effective and commercially accessible chiral auxiliary. Its robust stereodirecting capabilities, predictable outcomes based on a well-understood mechanistic model, and the ease of recovery and recycling make it a superior choice for asymmetric synthesis. For researchers and professionals in drug development, mastering the application of this auxiliary provides a reliable pathway to constructing complex, enantiomerically pure molecules that are essential for advancing therapeutic innovation.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). National Institutes of Health (NIH). [Link]

  • 5,5-Dimethyl-2-phenyloxazolidin-4-one. Universal Biologicals. [Link]

  • This compound. Aladdin. [Link]

  • Preparation method of (S)-4-phenyl-2-oxazolidinone.
  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). PubMed. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

  • Fragments of 1 H NMR spectra of... ResearchGate. [Link]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (2000). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | 168297-84-5. Appchem. [Link]

  • 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2007). National Institutes of Health (NIH). [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. (2017). PubMed. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). National Institutes of Health (NIH). [Link]

  • oxalyl chloride suppliers USA. Chemicals.co.uk. [Link]

  • CAS 79-37-8丨Oxalyl Chloride from China Manufacturer. Wolfa. [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. precisionFDA. [Link]

Sources

The "SuperQuat" Advantage: A Technical Guide to a New Generation of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable, high-fidelity stereochemical control is paramount. While classic chiral auxiliaries, such as those developed by Evans, have been instrumental, inherent limitations have spurred the development of more robust and efficient alternatives. This technical guide delves into the "SuperQuat" family of chiral auxiliaries, a significant advancement that addresses key shortcomings of previous generations, offering enhanced stereoselectivity and superior process robustness, critical for complex molecule synthesis and drug development.

The Genesis of SuperQuat: Overcoming the Limitations of Evans Auxiliaries

The widely used Evans oxazolidinone auxiliaries, while powerful, present challenges, primarily concerning their conformational flexibility and susceptibility to undesired cleavage pathways. The "SuperQuat" family of 4-substituted 5,5-dimethyloxazolidin-2-ones was developed in the 1990s to directly address these issues.[1]

The key innovation of the SuperQuat auxiliary is the introduction of a gem-dimethyl group at the C(5) position of the oxazolidinone ring.[1] This seemingly minor structural modification has two profound consequences:

  • Conformational Rigidity and Enhanced Diastereoselectivity: The gem-dimethyl substitution induces a significant conformational bias on the adjacent C(4) substituent. This forces the C(4) group to orient itself towards the N-acyl fragment, creating a more defined and sterically hindered environment. This enhanced diastereofacial shielding leads to superior stereocontrol in a variety of asymmetric transformations compared to the analogous Evans auxiliaries.[1][2]

  • Suppression of Endocyclic Cleavage and Improved Recyclability: A major drawback of Evans auxiliaries is their propensity for endocyclic cleavage at the urethane carbonyl group, especially with strong nucleophiles or sterically hindered substrates. This side reaction leads to loss of the valuable auxiliary and complicates product purification. The steric hindrance provided by the C(5)-gem-dimethyl groups in SuperQuat auxiliaries effectively shields the endocyclic carbonyl from nucleophilic attack, ensuring that cleavage occurs exclusively at the desired exocyclic N-acyl position. This results in cleaner reactions, higher yields of the desired product, and improved recovery and recyclability of the chiral auxiliary.[1][2]

Mechanism of Stereodirection: A Chelation-Controlled Model

The high degree of stereoselectivity achieved with SuperQuat auxiliaries in reactions such as alkylations and aldol additions is rationalized by a chelation-controlled transition state model, analogous to that proposed for Evans auxiliaries. The formation of a rigid, chelated enolate is key to predictable facial selectivity.

The general workflow and the proposed transition state for an asymmetric alkylation are depicted below.

Caption: General workflow for asymmetric synthesis using a SuperQuat chiral auxiliary.

The enolization of the N-acyl SuperQuat derivative with a suitable base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) leads to the formation of a rigid (Z)-enolate, where the metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The C(4)-substituent on the SuperQuat auxiliary then effectively shields one face of the enolate from the incoming electrophile.

Transition_State cluster_TS Proposed Transition State for Alkylation TS Electrophile (R-X) Electrophile (R-X) Less Hindered Face Less Hindered Face Electrophile (R-X)->Less Hindered Face Attack from less hindered face Chelated (Z)-Enolate Chelated (Z)-Enolate Less Hindered Face->Chelated (Z)-Enolate Shielded Face Shielded Face Shielded Face->Chelated (Z)-Enolate Steric Shielding C4-Substituent (e.g., Benzyl) C4-Substituent (e.g., Benzyl) C4-Substituent (e.g., Benzyl)->Shielded Face

Sources

A Comprehensive Technical Guide to the Safe Handling of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a valuable chiral auxiliary, a class of compounds instrumental in asymmetric synthesis for establishing stereocenters with high selectivity.[1] Like other Evans-type auxiliaries, its utility in pharmaceutical and fine chemical synthesis is significant.[2][3] However, its efficacy in the laboratory is predicated on a foundation of rigorous safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly. It moves beyond a simple checklist, delving into the causality behind safety measures and establishing self-validating protocols to ensure the integrity of both the experiment and the well-being of laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the first step in a thorough risk assessment. These properties dictate storage conditions, predict its behavior under various laboratory conditions, and inform the selection of appropriate safety controls.

PropertyValueSource
Chemical Name (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone[4]
CAS Number 168297-84-5[1][4][5]
Molecular Formula C₁₁H₁₃NO₂[4][6]
Molecular Weight 191.23 g/mol [4][6]
Melting Point ~154 °C[4]
Appearance Solid powder (inferred from handling advice)[7][8][9]

Section 2: Hazard Identification and Risk Assessment

The Precautionary Principle: In the absence of specific toxicity data, the compound must be handled as a substance of unknown toxicity with a high degree of caution. The primary risks during handling are associated with the inhalation of airborne dust and inadvertent contact with skin or eyes. Therefore, a risk assessment must prioritize the containment of the solid material.

cluster_RiskAssessment Risk Assessment Workflow A Identify Compound: This compound B Search for Specific SDS/GHS Data A->B C Data Available? B->C D Follow Specific SDS Protocols C->D Yes E No Specific Data Found (Current Status) C->E No F Assess Structurally Similar Compounds (e.g., other oxazolidinones) E->F G Assume Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Oral Toxicity F->G H Implement Strict Controls (Precautionary Principle) G->H

Caption: Risk assessment process when specific hazard data is unavailable.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The primary goal is to minimize the generation of airborne dust.

  • Chemical Fume Hood: All weighing and solution preparation activities should be conducted inside a certified chemical fume hood. This not only contains dust but also protects against potential, though uncharacterized, vapors.

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air currents that can disrupt measurements.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the potential hazards.

cluster_PPE PPE Selection Logic Task Define Task Weighing Weighing Solid Task->Weighing Solution Handling in Solution Task->Solution Eye Eye Protection: Chemical Safety Goggles (EN166 / ANSI Z87.1) Weighing->Eye Gloves Hand Protection: Chemical-Resistant Gloves (Nitrile) Weighing->Gloves Body Body Protection: Lab Coat, Closed-toe Shoes Weighing->Body Resp Respiratory Protection: Required if dust is likely (N95/P1 Respirator) Weighing->Resp Solution->Eye Solution->Gloves Solution->Body Resp_No Respiratory Protection: Not required inside fume hood if handled carefully Solution->Resp_No

Caption: Decision logic for selecting appropriate PPE based on the task.

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[9][11][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber.[13][14] Gloves must be inspected for tears or pinholes before use.[8] A lab coat or chemical-resistant apron should be worn to protect clothing.[9]

  • Respiratory Protection: When handling the powder outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is mandatory.[8][9]

Section 4: Standard Operating Procedures for Safe Handling

The following protocol for weighing the compound and preparing a solution is designed as a self-validating system, integrating safety checks at each stage.

Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Place a spill pad on the fume hood work surface.

    • Gather all necessary equipment: spatula, weigh paper or boat, container of the compound, and the designated solvent and glassware for the solution.

  • Weighing:

    • Place the weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the compound container, minimizing any disturbance that could create dust.

    • Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid scooping actions that could aerosolize the powder.

    • Close the primary compound container immediately after dispensing.

    • Record the precise weight.

  • Transfer and Dissolution:

    • Carefully carry the weigh boat to the flask or beaker that will contain the final solution (this should be adjacent to the balance within the fume hood).

    • Gently tap or fold the weigh boat to transfer the solid into the glassware.

    • Add the solvent slowly to avoid splashing.

    • Stir or swirl as needed to dissolve the compound.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

    • Wipe the spatula clean and decontaminate the work surface and any affected equipment.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.[8]

    • Wash hands thoroughly with soap and water after the procedure is complete.[7][8][15]

Section 5: Storage and Waste Disposal

Storage: Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][14]

  • Incompatibilities: Segregate from strong oxidizing agents.[7][9]

  • Access: Store in a locked cabinet or area to restrict access to authorized personnel.[7][12]

Waste Disposal: All waste materials must be treated as hazardous.

  • Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • Procedure: Contaminated materials (gloves, weigh boats, spill pads) must be placed in the solid hazardous waste stream. Unused compound or solutions must be disposed of as chemical waste.

  • Regulations: All disposal must adhere to institutional policies and local, state, and federal regulations.[7][9][11] Do not discharge to sewer systems.[11]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12][16]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][12][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][16]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16][17]

Spill Response

cluster_SpillResponse Emergency Spill Response Flowchart Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Alert Alert Nearby Personnel & Area Supervisor Assess->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain Spill (Prevent Spreading) PPE->Contain Cleanup Clean Up: Gently sweep solid material into a waste container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Seal & Label Waste for Disposal Decon->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection.

  • Containment: Prevent the powder from spreading. Avoid creating dust. Cover a liquid spill with an inert absorbent material.

  • Cleanup: For a solid spill, gently sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste.[7][8] Do not use methods that create dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.[7]

References

  • SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific. [Link]

  • (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone. Stenutz. [Link]

  • Cas 33664-93-6, 2-Oxazolidinone,5,5-dimethyl-4-phenyl-(8CI,9CI). Lookchem. [Link]

  • SAFETY DATA SHEET - (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Fisher Scientific. [Link]

  • MSDS - (S)-4-Phenyl-2-oxazolidinone. KM Pharma Solution Private Limited. [Link]

  • 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • Safety data sheet - Isodecyl acrylate. Carl ROTH. [Link]

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Chem-Space. [Link]

  • 4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide. PubChem. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the precise construction of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in a vast array of natural products and pharmaceutical agents. The ability to control the absolute and relative stereochemistry of newly formed stereocenters is paramount. The Evans asymmetric aldol reaction, a powerful and reliable method, employs chiral oxazolidinone auxiliaries to direct the stereochemical course of the reaction with a high degree of predictability and efficiency.[1]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone as a chiral auxiliary in asymmetric aldol reactions. This specific auxiliary, a "SuperQuat" derivative, offers distinct advantages due to the gem-dimethyl substitution at the C5 position, which can enhance stereodirecting effects and influence reaction outcomes. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and highly stereoselective outcomes.

The Mechanistic Rationale: A Deep Dive into Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is a direct consequence of a highly organized transition state, which can be rationalized by the Zimmerman-Traxler model. The key to this control lies in the formation of a rigid, chair-like six-membered transition state involving a boron enolate.

The process begins with the acylation of the chiral auxiliary, for instance, with propionyl chloride, to form the corresponding N-propionyl imide. This imide is then deprotonated using a hindered base in the presence of a Lewis acidic boron reagent, typically dibutylboron triflate (Bu₂BOTf), to stereoselectively generate a Z-enolate. The chelation of the boron atom to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone locks the enolate in a specific conformation.

The phenyl and dimethyl groups on the chiral auxiliary create a significant steric bias, directing the incoming aldehyde to approach the enolate from the less hindered face. This facial selectivity, coupled with the chair-like transition state where the aldehyde substituent preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, dictates the absolute and relative stereochemistry of the two newly formed stereocenters, leading predominantly to the syn-aldol product.

Zimmerman-Traxler Model cluster_0 Z-Boron Enolate Formation cluster_1 Aldol Addition Imide N-Propionyl Oxazolidinone Z_Enolate Z-Boron Enolate Imide->Z_Enolate - H⁺ Base i-Pr₂NEt Base->Z_Enolate Boron Bu₂BOTf Boron->Z_Enolate TS Chair-like Transition State (Zimmerman-Traxler) Z_Enolate->TS Aldehyde R'CHO Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Experimental Protocols

The successful execution of the asymmetric aldol reaction using this compound involves three key stages: acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage of the auxiliary to yield the desired chiral product.

Protocol 1: Synthesis of this compound

While commercially available, the synthesis of the chiral auxiliary from the corresponding amino alcohol is a straightforward process.

Materials:

  • (S)-2-Amino-1,1-diphenyl-1-propanol

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Ethyl acetate

  • Hexane

Procedure:

  • Combine (S)-2-amino-1,1-diphenyl-1-propanol and potassium carbonate in a round-bottom flask equipped with a distillation apparatus.

  • Add an excess of diethyl carbonate and heat the mixture. Ethanol will begin to distill.

  • Continue heating until the distillation of ethanol ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of hot ethyl acetate and hexane to yield pure this compound.

Protocol 2: Acylation of the Chiral Auxiliary (Preparation of N-Propionyl Imide)

This protocol describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Brine

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl imide.

Protocol 3: Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction of the N-propionyl imide with a representative aldehyde (isobutyraldehyde).

Materials:

  • N-propionyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-propionyl imide in anhydrous CH₂Cl₂ in a flame-dried, nitrogen-purged flask and cool to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes to ensure the formation of the Z-boron enolate.

  • Add isobutyraldehyde dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the syn-aldol adduct.

Experimental_Workflow Start Start: (S)-(+)-5,5-Dimethyl- 4-phenyl-2-oxazolidinone Acylation Protocol 2: Acylation (n-BuLi, Propionyl Chloride, THF, -78°C) Start->Acylation Imide N-Propionyl Imide Acylation->Imide Aldol_Reaction Protocol 3: Aldol Reaction (Bu₂BOTf, DIPEA, Aldehyde, CH₂Cl₂, -78°C) Imide->Aldol_Reaction Aldol_Adduct Syn-Aldol Adduct Aldol_Reaction->Aldol_Adduct Cleavage Protocol 4: Auxiliary Cleavage (e.g., LiBH₄ for alcohol) Aldol_Adduct->Cleavage Product Chiral β-Hydroxy Product Cleavage->Product

Caption: General experimental workflow for the asymmetric aldol reaction.

Protocol 4: Cleavage of the Chiral Auxiliary

The choice of cleavage method depends on the desired functionality of the final product. Here, we describe a reductive cleavage to yield the corresponding chiral 1,3-diol.

Materials:

  • Aldol adduct from Protocol 3

  • Anhydrous diethyl ether (Et₂O)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

Procedure:

  • Dissolve the aldol adduct in anhydrous Et₂O in a flame-dried, nitrogen-purged flask and cool to 0 °C.

  • Add LiBH₄ portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and slowly quench with saturated aqueous Rochelle's salt solution.

  • Stir vigorously for 4 hours until two clear layers form.

  • Separate the layers and extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the chiral 1,3-diol and recover the chiral auxiliary.

Quantitative Data and Substrate Scope

EntryAldehyde (R'CHO)R'Expected Yield (%)Expected Diastereoselectivity (syn:anti)Expected Enantiomeric Excess (ee, %)
1Isobutyraldehydei-Pr~85>99:1>99
2BenzaldehydePh~80>98:2>99
3PropionaldehydeEt~88>97:3>99
4AcetaldehydeMe~75>95:5>99

Note: The data presented are representative of typical Evans aldol reactions and serve as an estimation of the expected high selectivity with the this compound auxiliary.

Conclusion and Future Perspectives

The this compound chiral auxiliary is a powerful tool for asymmetric aldol reactions, offering a reliable and predictable method for the synthesis of chiral β-hydroxy carbonyl compounds. The protocols detailed in this application note provide a robust framework for achieving high yields and excellent stereoselectivities. The inherent steric bias of this "SuperQuat" auxiliary makes it a valuable asset in complex molecule synthesis where precise control of stereochemistry is critical. Further exploration of its application with a broader range of electrophiles and in other asymmetric transformations will undoubtedly continue to expand its utility in the field of organic synthesis.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129. [Link]

  • Davies, S. G.; Smith, A. D.; Price, P. D. Org. Biomol. Chem., 2005 , 3, 2844-2856. [Link]

  • Kim, B. M.; Williams, S. F.; Masamune, S. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 239–275.
  • Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev.1996 , 96 (2), 835–876. [Link]

Sources

diastereoselective alkylation of N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the . This specific chiral auxiliary, a derivative of the renowned Evans auxiliaries, offers a robust and predictable method for establishing stereocenters, a critical task in modern asymmetric synthesis.

Introduction: The Power of Chiral Auxiliaries

In the landscape of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries remain a cornerstone strategy.[1][2] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse.

The oxazolidinones, popularized by David A. Evans, are among the most reliable and versatile chiral auxiliaries.[2][3] They provide a framework for high levels of stereocontrol in numerous C-C bond-forming reactions, including alkylations and aldol additions.[2] The (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a particularly effective variant. The strategic placement of a phenyl group at the C4 position and a gem-dimethyl group at the C5 position creates a highly defined steric environment, which is fundamental to its ability to direct stereochemistry.[4][5] The gem-dimethyl substitution, in particular, biases the conformation of the adjacent C4-phenyl group, effectively creating a more sterically demanding environment that enhances facial selectivity during the alkylation step.[5]

This document will detail the mechanistic underpinnings, provide field-proven protocols, and discuss optimization strategies for the alkylation of N-acyl derivatives of this powerful auxiliary.

The Mechanistic Basis of Stereocontrol

The high diastereoselectivity of this reaction is not accidental; it is the logical outcome of a well-ordered transition state. The process can be dissected into three key stages: N-acylation, enolate formation, and the stereodetermining alkylation step.

A. N-Acylation: The process begins by attaching a prochiral acyl group to the nitrogen of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride, or through milder methods using an anhydride with a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][6]

B. Enolate Formation and Conformation: The cornerstone of stereocontrol is the formation of a geometrically defined enolate.

  • Deprotonation: The N-acyl oxazolidinone is treated with a strong, sterically hindered, non-nucleophilic base at low temperature (-78 °C).[7][8] Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed to ensure rapid and quantitative deprotonation of the α-proton, minimizing side reactions.[7][9][10]

  • Chelation and (Z)-Enolate Geometry: The lithium or sodium cation from the base chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the molecule into a rigid, planar, five-membered ring structure. This conformation forces the substituent on the acyl chain (R¹) into a pseudo-equatorial position to minimize A(1,3) strain, resulting in the preferential formation of the (Z)-enolate.[6]

C. Face-Selective Alkylation: The rigid, chelated (Z)-enolate presents two distinct faces to incoming electrophiles. The bulky phenyl group at the C4 position effectively shields the si-face of the enolate. Consequently, the electrophile (R²-X) is directed to approach from the less sterically encumbered re-face.[6] This controlled trajectory is the origin of the high diastereoselectivity observed in the reaction, leading to the formation of a single major diastereomer.

Mechanism_of_Diastereoselective_Alkylation Mechanism of Diastereoselective Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Stereochemical Control start N-Acyl Oxazolidinone enolate (Z)-Enolate Chelate (Rigid Structure) start->enolate  LDA or NaHMDS  THF, -78 °C product Alkylated Product (High Diastereoselectivity) enolate->product  Face-selective attack control C4-Phenyl group blocks the top (si) face. enolate->control Steric Shielding electrophile Electrophile (R²-X) approach Electrophile approaches from the bottom (re) face.

Caption: The reaction proceeds via a rigid chelated (Z)-enolate.

Detailed Application Protocols

Scientific integrity requires protocols that are not just lists of steps, but self-validating systems where the rationale for each manipulation is clear.

Protocol 1: N-Propionylation of this compound

This step attaches the acyl group that will be subsequently alkylated.

  • Materials & Reagents:

    • This compound

    • Propionyl chloride

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv). Dissolve in anhydrous THF (approx. 0.2 M).

    • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise via syringe. Rationale: n-BuLi is a strong base that quantitatively deprotonates the oxazolidinone nitrogen. The low temperature prevents side reactions.

    • Acylation: After stirring for 15 minutes, add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. Rationale: Slow addition of the acylating agent controls the exotherm and ensures efficient reaction.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water. Separate the layers.

    • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any unreacted acidic species.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary, but is often of sufficient purity for the next step.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This is the core stereochemistry-defining transformation.

  • Materials & Reagents:

    • N-propionyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

    • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF

    • Benzyl bromide (BnBr)

    • Anhydrous tetrahydrofuran (THF)

    • All materials from Protocol 1 workup

  • Procedure:

    • Setup: To a flame-dried, round-bottom flask under argon, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M).

    • Enolate Formation: Cool the solution to -78 °C. Add the NaHMDS or LDA solution (1.1 equiv) dropwise. The solution typically turns yellow or orange. Stir for 30-45 minutes at -78 °C. Rationale: Complete enolate formation is critical for high yields and selectivity. The hindered amide base prevents nucleophilic attack on the carbonyl groups.[9][10]

    • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction temperature may be slowly raised to -40 °C if the reaction is sluggish.[11] Rationale: Maintaining a low temperature throughout the addition and reaction period is crucial to lock in the chelated transition state and prevent epimerization or side reactions.

    • Workup and Purification: Follow steps 4-6 from Protocol 1. The product should be purified by flash column chromatography to separate the desired diastereomer from any minor isomers and impurities. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC/GC.

Protocol 3: Auxiliary Cleavage to the Carboxylic Acid

This final step liberates the chiral product from the auxiliary.

  • Materials & Reagents:

    • Alkylated N-acyl oxazolidinone product

    • Tetrahydrofuran (THF)

    • Water

    • Lithium hydroxide (LiOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • Aqueous sodium sulfite (Na₂SO₃)

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • Setup: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

    • Hydrolysis: Add aqueous lithium hydroxide (e.g., 0.8 M solution, 4.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0 equiv). Stir vigorously at 0 °C for 1-2 hours. Rationale: The hydroperoxide anion, formed in situ, is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, preserving the more robust endocyclic carbonyl of the auxiliary.[6]

    • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 20 minutes.

    • Extraction: Concentrate the mixture to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with diethyl ether or ethyl acetate to remove the liberated chiral auxiliary.

    • Isolation: Acidify the aqueous layer to pH < 2 with cold HCl (e.g., 2 M) and extract the desired carboxylic acid product with diethyl ether or ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

Experimental_Workflow Overall Experimental Workflow start Chiral Auxiliary acylation 1. N-Acylation (Propionyl Chloride, n-BuLi) start->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl alkylation 2. Alkylation (NaHMDS, BnBr, -78°C) n_acyl->alkylation alkylated_product Alkylated Product (High d.r.) alkylation->alkylated_product cleavage 3. Auxiliary Cleavage (LiOH, H₂O₂) alkylated_product->cleavage final_acid Chiral Carboxylic Acid cleavage->final_acid recovered_aux Recovered Auxiliary cleavage->recovered_aux Separation

Caption: A three-stage workflow for asymmetric alkylation.

Data Summary and Optimization

The reaction is broadly applicable to a range of electrophiles. The following table summarizes typical outcomes.

Acyl Group Electrophile Base Conditions Yield (%) Diastereomeric Ratio (d.r.)
PropionylBenzyl bromideNaHMDSTHF, -78 °C75-90%>98:2
PropionylAllyl iodideLDATHF, -78 °C70-85%>98:2
PropionylMethyl iodideNaHMDSTHF, -78 °C80-95%>97:3
AcetylEthyl iodideLDATHF, -78 °C to -40°C70-85%>96:4
Phenylacetylt-Butyl bromideZr-Enolate/TiCl₄CH₂Cl₂, -78 °C60-75%>95:5

Data compiled from representative literature procedures.[6][11][12]

Key Optimization Insights:

  • Base Selection: While LDA and NaHMDS are most common, KHMDS can sometimes offer different selectivity profiles. The choice can be substrate-dependent.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl iodide, benzyl bromide) generally provide the best results. Less reactive electrophiles may require longer reaction times or the addition of a Lewis acid like LiCl to promote the reaction.[13]

  • Temperature Control: This is the most critical parameter. Deviation from the optimal -78 °C can lead to a significant erosion of diastereoselectivity due to increased conformational flexibility and potential for enolate equilibration.

  • Tertiary Alkylations: The direct alkylation with tertiary halides is challenging due to competing elimination pathways. Specialized protocols, often involving transmetallation to zirconium enolates and Lewis acid activation of the electrophile, have been developed to address this.[12]

Conclusion

The represents a mature, reliable, and highly predictable method for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The well-defined mechanistic pathway, governed by steric hindrance in a rigid chelated enolate, ensures excellent levels of stereocontrol. The protocols provided herein, grounded in established literature, offer a robust starting point for researchers in academic and industrial settings. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot, optimize, and adapt this powerful methodology to meet the synthetic challenges encountered in drug discovery and natural product synthesis.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Calter, M. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates - Chem 115. Harvard University. Retrieved from [Link]

  • Baran, P. (n.d.). Baran Group Meeting. Scripps Research. Retrieved from [Link]

  • Pu, Y., & Zong, H. (2010). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 2010(35), 6691-6713. [Link]

  • Jakubec, P., & Cockfield, D. M. (n.d.). Chem 330 Topics Discussed on Nov. 16. University of Ottawa. Retrieved from [Link]

  • Ortuno, R. M. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 48(3), 241-253. [Link]

  • Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • Wu, H., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • Gage, J. R. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165-2167. [Link]

  • Gage, J. R. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(14), 2165-2167. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886-2899. [Link]

  • LibreTexts Chemistry. (2021, October 30). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 30). 19.8 Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • BrainKart. (n.d.). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

  • Lee, H., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(1), 254-258. [Link]

  • Navarrete-Vázquez, G., et al. (2008). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 13(1), 175-183. [Link]

  • Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic and Biomolecular Chemistry, 1(16), 2886-2899. [Link]

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 77. [Link]

  • Semantic Scholar. (n.d.). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Retrieved from [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2). [Link]

  • ResearchGate. (n.d.). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Retrieved from [Link]

  • Hitchcock, S. R., et al. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. ISU ReD: Research and eData. [Link]

  • ResearchGate. (n.d.). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Retrieved from [Link]

Sources

The Strategic Deployment of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in Stereocontrolled Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Stereochemical Command with Evans Auxiliaries

In the intricate art of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of a complex molecule is intrinsically tied to its three-dimensional architecture, demanding synthetic strategies that can forge specific stereocenters with high fidelity. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries have proven to be a robust and reliable method for inducing asymmetry.[1][2][3] The (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a prominent member of the Evans family of chiral auxiliaries, offers a powerful platform for the diastereoselective construction of carbon-carbon bonds, particularly through alkylation and aldol reactions.[3][4] Its rigid framework and sterically demanding substituents provide a well-defined chiral environment, enabling the predictable and high-yielding formation of desired stereoisomers. This application note will provide an in-depth exploration of the utility of this compound in the synthesis of complex natural products, with a focus on the underlying mechanistic principles, detailed experimental protocols, and a case study in the total synthesis of a bioactive molecule.

The Mechanistic Underpinning of Stereocontrol

The efficacy of this compound as a chiral auxiliary lies in its ability to direct the approach of an electrophile to a prochiral enolate. This is achieved through a combination of steric hindrance and the formation of a rigid, chelated transition state. The gem-dimethyl group at the 5-position and the phenyl group at the 4-position of the oxazolidinone ring create a highly predictable steric environment.

Diastereoselective Enolate Alkylation

In a typical asymmetric alkylation, the N-acyl derivative of the oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid metal enolate.[2][5] The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the enolate. The bulky substituents on the oxazolidinone ring then effectively shield one face of the enolate, directing the incoming electrophile to the less hindered face.[6]

G cluster_0 Mechanism of Diastereoselective Alkylation acyl_ox N-Acyl Oxazolidinone base Strong Base (e.g., NaHMDS) acyl_ox->base Deprotonation enolate Chelated (Z)-Enolate base->enolate Formation electrophile Electrophile (E+) enolate->electrophile Attack from less hindered face product Alkylated Product (New Stereocenter) electrophile->product C-C Bond Formation

Caption: Diastereoselective alkylation workflow using a chiral auxiliary.

Application in the Total Synthesis of (+)-Discodermolide

The marine-derived natural product (+)-discodermolide is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic.[7][8] Its complex polyketide structure, featuring numerous stereocenters, has made it a challenging and popular target for total synthesis. Several synthetic campaigns have successfully employed Evans oxazolidinone auxiliaries to establish key stereocenters within the molecule's backbone.[7][9][10][11] While various Evans auxiliaries have been used, the principles demonstrated are directly applicable to the use of this compound.

One of the key fragments in the synthesis of (+)-discodermolide requires the stereocontrolled introduction of a methyl group. This can be achieved through a diastereoselective alkylation of an N-acyl oxazolidinone.

Protocol 1: Acylation of this compound

This protocol describes the initial step of attaching the desired carboxylic acid to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Methylation

This protocol details the crucial stereocenter-forming reaction.

Materials:

  • N-propionyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.05 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography.

Reaction Diastereomeric Ratio (d.r.) Yield
Methylation>95:5>85%
Protocol 3: Cleavage of the Chiral Auxiliary

The final step in this sequence is the removal of the auxiliary to reveal the chiral carboxylic acid, which can then be further elaborated in the total synthesis. The use of lithium hydroperoxide (LiOOH) is a mild and effective method that avoids epimerization of the newly formed stereocenter.[12][13][14]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 0 °C ice bath

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% hydrogen peroxide (4.0 equiv) to an aqueous solution of lithium hydroxide (2.0 equiv) at 0 °C.

  • Slowly add the freshly prepared LiOOH solution to the stirred solution of the N-acyl oxazolidinone at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at 0 °C.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

G start Start: This compound acylation Protocol 1: Acylation start->acylation n_acyl N-Acyl Intermediate acylation->n_acyl alkylation Protocol 2: Diastereoselective Alkylation n_acyl->alkylation alkylated_product Alkylated Product (Desired Stereochemistry) alkylation->alkylated_product cleavage Protocol 3: Auxiliary Cleavage alkylated_product->cleavage final_product Final Product: Enantiopure Carboxylic Acid cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

Caption: Synthetic workflow for stereoselective synthesis.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its predictable stereodirecting ability, coupled with the reliability of the associated protocols for acylation, diastereoselective transformation, and cleavage, makes it an invaluable tool for researchers in natural product synthesis and drug development. The ability to construct complex stereochemical arrays with high fidelity, as exemplified in the synthesis of molecules like (+)-discodermolide, underscores the enduring importance of this class of chiral auxiliaries in the creation of biologically active compounds. The principles and protocols outlined in this application note provide a solid foundation for the successful application of this versatile reagent in the pursuit of stereochemically complex synthetic targets.

References

  • Paterson, I., Florence, G. J., Gerlach, K., Scott, J. P., & Sereinig, N. (2001). A Practical Synthesis of (+)-Discodermolide and Analogues: Fragment Union by Complex Aldol Reactions. Journal of the American Chemical Society, 123(38), 9535–9544. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Paterson, I., Florence, G. J., Gerlach, K., & Scott, J. P. (2000). A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol. Angewandte Chemie International Edition, 39(2), 377-380. [Link]

  • Schreier, P. J., & Vaid, T. P. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1435–1439. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 76(12), 847-853. [Link]

  • Wikipedia contributors. (2023, December 19). Discodermolide. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Smith, A. B., 3rd, & Beauchamp, T. J. (2001). (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation. The Journal of Organic Chemistry, 66(2), 523–537. [Link]

  • Kim, H., & Lee, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2636. [Link]

  • Al-Faiyz, Y. S. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 49(2), 1-4. [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(1), 2886-2899. [Link]

  • Mickel, S. J. (2004, March 11). Large-Scale Synthesis of (+)-Discodermolide [Presentation]. Michigan State University. [Link]

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  • Sjöholm, A., & Somfai, P. (2014). Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry, 79(22), 11145–11152. [Link]

  • ResearchGate. (n.d.). Asymmetric double aldol reaction of chiral acetyloxazolidinone. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. Retrieved January 12, 2026, from [Link]

  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8829–8838. [Link]

  • Wikipedia contributors. (2023, December 19). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • de Souza, M. V. N., et al. (2008). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Letters in Drug Design & Discovery, 5(1), 63-67. [Link]

  • Couty, F., & Evano, G. (2006). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron: Asymmetry, 17(18), 2645-2665. [Link]

  • de Souza, M. V. N., et al. (2011). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Molecules, 16(4), 3046–3061. [Link]

  • Kumar, V., & Kaur, K. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

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Application Notes & Protocols: Asymmetric Synthesis of Enantiomerically Pure Carboxylic Acids Using (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Enantiopure Carboxylic Acids

In the landscape of modern drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry. α-Substituted carboxylic acids, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules.

Achieving high enantiopurity has historically been approached through methods like chiral pool synthesis, resolution, or asymmetric catalysis.[1] While catalytic methods represent an elegant ideal, substrate generality and predictability can sometimes be limiting.[1] It is in this context that the use of covalently bound chiral auxiliaries provides a robust, reliable, and highly predictable strategy for introducing stereocenters.[2]

Among the most powerful and widely adopted tools in this field are the oxazolidinone chiral auxiliaries developed by David A. Evans and his coworkers.[3][4] These auxiliaries, which are readily prepared from chiral amino acids, offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael additions.[1][3][4] This guide focuses specifically on the application of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone , a highly effective auxiliary noted for conferring exceptional crystallinity and stereodirecting control.

The Evans Auxiliary: A Scaffold for Stereocontrol

The effectiveness of the this compound auxiliary hinges on several key structural and mechanistic features:

  • Rigid Scaffold: The oxazolidinone ring system provides a conformationally rigid framework. Once acylated, the substituent at the C4 position (the phenyl group) effectively blocks one face of the resulting enolate.

  • Chelation Control: Upon deprotonation with a suitable base (e.g., LDA, NaHMDS, or Bu₂BOTf), the lithium, sodium, or boron cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a rigid, planar, Z-geometry.[1][5]

  • Predictable Diastereoselectivity: The steric bulk of the C4-phenyl and C5-gem-dimethyl groups directs the incoming electrophile (e.g., an alkyl halide) to attack the enolate from the less hindered face, opposite to the directing groups.[1][5] This results in a highly predictable and often exceptionally high diastereoselectivity (>95% d.e.).

  • Facile Cleavage and Recyclability: After the stereocenter has been set, the auxiliary can be cleanly removed under mild conditions that do not compromise the newly formed chiral center.[6] The valuable auxiliary can then be recovered in high yield and recycled.[1][6]

The Synthetic Workflow: A Four-Step Journey to Enantiopurity

The synthesis of an enantiomerically pure α-substituted carboxylic acid using this methodology can be broken down into four principal stages.

G cluster_workflow Overall Synthetic Workflow A Step 1: Acylation (Auxiliary + Acyl Source) B Step 2: Enolate Formation (Deprotonation with Base) A->B N-Acyl Oxazolidinone C Step 3: Diastereoselective Alkylation (Addition of Electrophile) B->C Chelated Z-Enolate D Step 4: Auxiliary Cleavage (Hydrolysis) C->D Alkylated Product E Final Product (Enantiopure Carboxylic Acid) D->E F Recovered Auxiliary D->F

Caption: High-level overview of the four-stage synthetic sequence.

Part A: Core Protocols and Methodologies

Protocol 1: Acylation of this compound

The first step involves covalently attaching the desired acyl group to the nitrogen atom of the auxiliary. While traditional methods use strong bases like n-butyllithium at low temperatures, a milder and operationally simpler method employing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst is often preferred.[1][5][7]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N, 1.5 eq)

  • Acid Chloride or Anhydride (e.g., Propionyl Chloride, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous toluene.

  • Add triethylamine (1.5 eq) followed by DMAP (0.1 eq).

  • Slowly add the acid chloride or anhydride (1.2 eq) to the stirred solution at room temperature.

  • The reaction can be stirred at room temperature overnight or heated to reflux for 30-60 minutes to expedite the process.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step. The formation of a rigid, chelated Z-enolate is paramount for achieving high diastereoselectivity.

Materials:

  • N-Acyl oxazolidinone from Protocol 1 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) or Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., Benzyl bromide, Allyl iodide, 1.2 eq)

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or GC analysis.[1]

Caption: The chelated Z-enolate directs the electrophile to the less hindered face.

Protocol 3: Auxiliary Cleavage to the Carboxylic Acid

The final step is the hydrolytic removal of the auxiliary to liberate the desired enantiomerically pure carboxylic acid. The use of lithium hydroperoxide (LiOOH) is a standard and highly effective method that selectively cleaves the exocyclic imide carbonyl without attacking the endocyclic carbamate carbonyl or causing epimerization.[1][6]

Materials:

  • Alkylated N-acyl oxazolidinone from Protocol 2 (1.0 eq)

  • Tetrahydrofuran (THF) and Water (typically 3:1 or 4:1 v/v)

  • 30% Hydrogen Peroxide (H₂O₂, 4.0 eq)

  • Aqueous Lithium Hydroxide (LiOH, 1.0 M, 2.0 eq)

  • Aqueous Sodium Sulfite (Na₂SO₃, 1.5 M)

  • Diethyl ether or Dichloromethane

  • 1 M HCl

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the LiOOH reagent by adding 30% H₂O₂ (4.0 eq) to a stirred, pre-cooled (0 °C) solution of aqueous LiOH (2.0 eq).

  • Slowly add the freshly prepared LiOOH solution to the solution of the substrate at 0 °C.

  • Stir the reaction vigorously at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding an excess of aqueous Na₂SO₃ solution at 0 °C and stir for 20 minutes to reduce residual peroxide.

  • Remove the THF under reduced pressure.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with dichloromethane to extract the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane to isolate the carboxylic acid product.

  • Combine the organic layers containing the acid, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

G cluster_cleavage Auxiliary Cleavage Pathways Start Alkylated N-Acyl Oxazolidinone A LiOOH / H₂O Start->A B LiBH₄ or LiAlH₄ Start->B C ROH / Lewis Acid Start->C ProdA Carboxylic Acid A->ProdA ProdB Primary Alcohol B->ProdB ProdC Ester C->ProdC

Caption: Different cleavage reagents yield distinct final products.

Part B: Data and Performance

The choice of base and reaction conditions can influence the diastereoselectivity of the alkylation step. The following table summarizes typical outcomes for the alkylation of an N-propionyl auxiliary.

Base/ConditionsElectrophile (E⁺)Typical Diastereomeric Ratio (d.r.)Reference
NaHMDS, THF, -78 °CAllyl Iodide>98:2[5]
LDA, THF, -78 °CBenzyl Bromide>99:1[8]
LDA, THF, -78 °CMethyl Iodide99:1[8]
Bu₂BOTf, DIPEAAldehydes (Aldol)>99:1 (syn)[9][10]

Applications in Drug Development and Total Synthesis

The reliability and high fidelity of the Evans oxazolidinone methodology have made it a workhorse in the synthesis of complex, biologically active molecules. Its application is a testament to its power in constructing crucial stereocenters with confidence.

  • Total Synthesis: In the classic total synthesis of the macrolide cytovaricin, Evans and coworkers utilized this methodology for an asymmetric alkylation and four asymmetric aldol reactions, which were instrumental in setting the absolute stereochemistry of nine different stereocenters.[4]

  • Pharmaceutical Intermediates: The method is frequently employed in the early phases of drug development for the reliable synthesis of enantiomerically pure building blocks.[11] For instance, it provides a dependable route to chiral α-amino acids and β-hydroxy carbonyl compounds, which are key components of many pharmaceutical agents.[10][12]

Concluding Remarks

The use of this compound as a chiral auxiliary represents a robust and highly predictable method for the asymmetric synthesis of α-substituted carboxylic acids. The operational simplicity of the protocols, combined with the exceptionally high levels of stereocontrol conferred by the auxiliary's rigid, chelate-forming structure, ensures its continued relevance in both academic research and industrial drug development. By understanding the mechanistic underpinnings of each step—from acylation to the critical diastereoselective alkylation and final cleavage—researchers can confidently construct complex chiral molecules with precision.

References

  • Duchars, M. G., & Ward, A. D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Gammill, C. L. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(27), 22854-22883. [Link]

  • Gammill, C. L. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Allery, J. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695-697. [Link]

  • McKay, M. J., et al. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis, 8(7), 6335-6341. [Link]

  • Gammill, C. L. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • LibreTexts. (2020, August 15). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

  • Davies, S. G., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. Topics in Organometallic Chemistry, 4, 1-26. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve optimal results in your asymmetric syntheses.

Introduction to this compound

This compound is a highly effective chiral auxiliary, often referred to as a "SuperQuat" auxiliary, used to induce diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol additions. Its rigid structure and the steric hindrance provided by the phenyl and gem-dimethyl groups effectively shield one face of the enolate, leading to predictable and often high levels of stereocontrol.

The gem-dimethyl group at the 5-position plays a crucial role by conformationally locking the adjacent C4-phenyl group, which enhances the steric shielding of one face of the derived enolate. This often leads to higher diastereoselectivities compared to simpler oxazolidinone auxiliaries.

This guide will walk you through common challenges and their solutions, providing a framework for logical troubleshooting and optimization of your reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Question: I am performing an alkylation reaction using an N-acyl derivative of this compound, but my diastereomeric ratio (d.r.) is lower than expected. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity is a common issue that can often be resolved by careful optimization of the reaction conditions. The key is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.

  • Incorrect Enolate Geometry: For high diastereoselectivity in alkylations with this auxiliary, the formation of a (Z)-enolate is crucial. The (Z)-enolate, in combination with the steric bulk of the auxiliary, directs the electrophile to the less hindered face.

    • Solution: The choice of base and solvent is critical for controlling enolate geometry.

      • Bases: Strong, non-nucleophilic bases are recommended. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for generating the (Z)-enolate. Lithium diisopropylamide (LDA) can also be used, but may sometimes lead to lower selectivity.

      • Solvents: Aprotic solvents that can coordinate with the metal cation are preferred. Tetrahydrofuran (THF) is the most commonly used solvent and generally gives good results. The use of more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) as a co-solvent can sometimes improve solubility and reaction rates, but may also impact diastereoselectivity. It is advisable to start with THF and only add co-solvents if necessary.

  • Reaction Temperature: The enolate formation and alkylation steps are typically performed at low temperatures to minimize side reactions and enhance selectivity.

    • Solution: Conduct the enolate formation at -78 °C. After the addition of the base, allow the solution to stir for at least 30-60 minutes at this temperature to ensure complete enolate formation. The alkylating agent should also be added at -78 °C. The reaction can then be allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature) over several hours. Maintaining a low temperature throughout the addition of the electrophile is critical.

  • Nature of the Electrophile: Highly reactive electrophiles can sometimes react too quickly, leading to lower selectivity.

    • Solution: For highly reactive electrophiles like methyl iodide or benzyl bromide, ensure that the addition is done slowly at -78 °C to maintain control over the reaction. If issues persist, consider using a less reactive electrophile if the synthesis allows.

The following table summarizes the impact of reaction conditions on the diastereoselectivity of alkylation reactions for N-propionyl-(S)-5,5-dimethyl-4-phenyl-2-oxazolidinone with benzyl bromide.

BaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
NaHMDSTHF-78 to -20>95:5
LiHMDSTHF-78 to -20>95:5
LDATHF-78 to -20~90:10
NaHMDSTHF/DMPU-78 to 0~92:8

Data is compiled from typical results reported in the literature and should be used as a guideline.

  • Acylation:

    • To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium (1.05 eq.) dropwise.

    • Stir the resulting solution at -78 °C for 15 minutes.

    • Add the desired acyl chloride (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add NaHMDS (1.1 eq., as a 1.0 M solution in THF) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the (Z)-enolate.

    • Add the alkylating agent (1.2 eq.) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the major diastereomer by flash column chromatography.

Issue 2: Poor Diastereoselectivity in Aldol Reactions

Question: My boron-mediated aldol reaction is giving a low d.r. What factors should I investigate?

Answer: The stereochemical outcome of the Evans aldol reaction is highly dependent on the formation of a well-organized, six-membered chair-like transition state, which is facilitated by a boron enolate.

  • Enolization Conditions: Incomplete or incorrect enolate formation is a primary cause of low selectivity.

    • Solution:

      • Lewis Acid: Dibutylboron triflate (Bu₂BOTf) is the reagent of choice for generating the (Z)-boron enolate, which leads to the syn-aldol product. Ensure the Bu₂BOTf is of high quality and handled under strictly anhydrous conditions.

      • Base: A hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is used to deprotonate the N-acyl imide. Use a slight excess of the amine (e.g., 1.2 eq.).

      • Temperature: Enolization should be carried out at low temperatures, typically -78 °C or 0 °C, depending on the substrate.

  • Aldehyde Addition: The temperature at which the aldehyde is added is critical.

    • Solution: Add the aldehyde dropwise to the pre-formed boron enolate at -78 °C. Maintaining this low temperature during the addition and for a period afterward (e.g., 1-2 hours) is essential for maximizing selectivity. The reaction can then be allowed to warm slowly.

  • Substrate Effects: While the Evans auxiliary generally provides high levels of stereocontrol, certain substrates can exhibit lower selectivity. For example, using an N-acetyl oxazolidinone often results in poor diastereoselectivity in aldol reactions.[1] This is because the methyl group of the acetate does not provide a sufficient steric clash in the transition state to disfavor one approach of the aldehyde.[1]

    • Solution: If possible, use an N-propionyl or larger N-acyl group to enhance the steric interactions in the transition state.

Aldol_Troubleshooting start Low d.r. in Aldol Reaction check_reagents Check Reagent Quality (Bu₂BOTf, DIPEA, Aldehyde) start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions optimize_enolization Optimize Enolization (Temp., Time) check_conditions->optimize_enolization optimize_addition Optimize Aldehyde Addition (Slow addition at -78°C) optimize_enolization->optimize_addition check_substrate Evaluate N-Acyl Group optimize_addition->check_substrate result_ok High d.r. Achieved check_substrate->result_ok Use N-propionyl or larger

Caption: Troubleshooting workflow for low diastereoselectivity in Evans aldol reactions.

Issue 3: Difficulties with Auxiliary Cleavage

Question: I am struggling to remove the chiral auxiliary, or the cleavage conditions are leading to decomposition of my product. What are my options?

Answer: The removal of the chiral auxiliary is a critical step that requires careful consideration of the stability of your product. Several methods are available, and the choice depends on the desired functional group.

  • Hydrolytic Cleavage (to form Carboxylic Acids):

    • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is the standard method.[2]

    • Pitfall: This reaction can be exothermic and generate oxygen gas, which can be a safety concern, especially on a larger scale. The basic conditions can also lead to epimerization at the α-carbon if it is acidic. In some cases, cleavage of the endocyclic carbamate can occur as a side reaction.

    • Troubleshooting: Use milder conditions with careful temperature control (e.g., 0 °C) and dropwise addition of reagents. For sensitive substrates, alternative, non-hydrolytic methods should be considered.

  • Reductive Cleavage (to form Alcohols):

    • Reagents: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are commonly used.

    • Pitfall: These are powerful reducing agents that can also reduce other functional groups in the molecule, such as esters or ketones.

    • Troubleshooting: Careful selection of the reducing agent (LiBH₄ is milder than LiAlH₄) and control of the reaction temperature can improve selectivity.

  • Conversion to Weinreb Amides:

    • Reagents: N,O-Dimethylhydroxylamine hydrochloride and a strong base like n-BuLi or a Grignard reagent.

    • Pitfall: Requires careful control of stoichiometry to avoid side reactions.

    • Troubleshooting: Slow addition of the organometallic reagent at low temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: How do I determine the diastereomeric ratio of my product?

A1: The most common method for determining the diastereomeric ratio is by ¹H NMR spectroscopy of the crude reaction mixture.[3] Diastereomers have different physical properties and will generally exhibit distinct signals in the NMR spectrum. Look for well-resolved signals corresponding to protons near the newly formed stereocenter. The ratio of the integrals of these signals will give you the d.r. For more complex spectra where signals overlap, 2D NMR techniques like COSY or HSQC can be helpful. In some cases, HPLC or GC analysis can also be used to separate and quantify the diastereomers.[4][5]

Q2: How can I separate the desired diastereomer?

A2: Since diastereomers have different physical properties, they can usually be separated by standard flash column chromatography on silica gel.[6] A careful selection of the eluent system is often required. Start with a low polarity eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to find a solvent system that gives good separation between the two diastereomers. In some cases, crystallization can also be an effective method for separating diastereomers.

Q3: Can the this compound auxiliary be recovered and reused?

A3: Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered after the cleavage step.[6] The recovered auxiliary can then be purified by chromatography or crystallization and reused in subsequent reactions, which is both economical and environmentally friendly.

Q4: What is the mechanistic basis for the high diastereoselectivity observed with this auxiliary?

A4: The high diastereoselectivity arises from the formation of a rigid, chelated (Z)-enolate intermediate. The bulky phenyl and gem-dimethyl groups of the oxazolidinone effectively block one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. The chelation of the enolate with a metal cation (in alkylations) or a boron atom (in aldol reactions) further rigidifies the transition state, enhancing the facial bias.

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Attack N_acyl N-Acyl Oxazolidinone Enolate (Z)-Enolate Chelate N_acyl->Enolate Base (e.g., NaHMDS) THF, -78°C TS Shielded Transition State Enolate->TS Electrophile Electrophile (E⁺) Electrophile->TS Product Major Diastereomer TS->Product Attack from less hindered face

Sources

Technical Support Center: Cleavage and Removal of the (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-13

Welcome to the technical support guide for the cleavage of the (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone chiral auxiliary, a valued member of the Evans auxiliary family. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven answers to common challenges encountered during this critical synthetic step. Our goal is to move beyond mere protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I choose the best cleavage method for my N-acylated oxazolidinone?

Answer: The optimal cleavage method is dictated entirely by the functional group you wish to obtain in your final product. The N-acyl bond can be cleaved to yield carboxylic acids, primary alcohols, aldehydes, or esters, each requiring a specific set of reagents and conditions.

Causality: The N-acylated oxazolidinone possesses two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. Successful cleavage relies on directing a nucleophile to selectively attack the exocyclic carbonyl. The choice of nucleophile (e.g., hydroperoxide, hydride, alkoxide) determines the ultimate product. Steric hindrance from the auxiliary's substituents, particularly the gem-dimethyl group on C5 and the phenyl group on C4, plays a crucial role in directing this selectivity.[1][2]

A decision workflow can simplify this choice:

Cleavage Method Selection start What is your desired final functional group? acid Carboxylic Acid start->acid Acid alcohol Primary Alcohol start->alcohol Alcohol aldehyde Aldehyde start->aldehyde Aldehyde ester Ester start->ester Ester method_acid Reagents: LiOH / H₂O₂ acid->method_acid Use Hydrolytic Cleavage method_alcohol Reagents: LiBH₄ or LiAlH₄ alcohol->method_alcohol Use Reductive Cleavage method_aldehyde Reagents: LiAlH₄ (low temp) or DIBAL-H aldehyde->method_aldehyde Use Reductive Cleavage (Controlled) method_ester Reagents: Mg(OMe)₂ or NaOMe ester->method_ester Use Transesterification

Caption: Decision tree for selecting a cleavage method.

See the table below for a direct comparison of the most common methods.

Desired Product Method Typical Reagents Key Considerations & Potential Issues
Carboxylic Acid Hydrolytic CleavageLiOH / H₂O₂ in THF/H₂OMost common method.[3][4][5] Risk of epimerization at the α-center if conditions are too harsh. Oxygen evolution can be a safety hazard at scale.[6][7]
Primary Alcohol Reductive CleavageLiBH₄ in THF or Et₂OMild and effective. LiAlH₄ can also be used but is more reactive.[8]
Aldehyde Controlled ReductionLiAlH₄ (low temp, e.g., -50°C), DIBAL-HRequires careful temperature control to prevent over-reduction to the alcohol.[8][9] Substrate-dependent.
Ester TransesterificationMg(OMe)₂ or NaOMe in MeOHCan be sluggish. Lewis acids like Yb(OTf)₃ can catalyze the reaction.[8]
Q2: My hydrolytic cleavage with LiOH/H₂O₂ is incomplete or slow. What can I do?

Answer: Incomplete or slow conversion during LiOH/H₂O₂ cleavage is a common issue. Several factors can be optimized to drive the reaction to completion.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your hydrogen peroxide solution has not degraded. Use a fresh, properly stored bottle. The concentration of commercial H₂O₂ can decrease over time.

  • Optimize Solvent System: The reaction is typically run in a biphasic THF/water mixture. A 3:1 to 4:1 ratio of THF to water is standard.[5] For substrates with poor solubility, increasing the proportion of THF may be beneficial, but ensure enough water is present to dissolve the LiOH.

  • Check Stoichiometry: A common protocol uses ~1.5-2.0 equivalents of LiOH and a significant excess of H₂O₂ (~4-5 equivalents).[6] Ensure you are using a sufficient excess of the hydroperoxide nucleophile.

  • Increase Temperature: Most protocols start at 0°C and allow the reaction to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be attempted, but monitor carefully for side products and potential epimerization.[10]

  • Increase Reaction Time: Some sterically hindered substrates simply require longer reaction times. Monitor the reaction by TLC or LCMS until all starting material is consumed. Reactions can take anywhere from 1 to 12 hours.[6]

Causality: The active nucleophile is the lithium hydroperoxide anion (LiOOH), formed in situ from LiOH and H₂O₂.[1][6] The reaction rate is dependent on the concentration of this nucleophile and its ability to access the exocyclic carbonyl. Poor solubility, insufficient reagent concentration, or low temperature can all kinetically hinder this process.

Q3: I am observing a significant amount of a ring-opened by-product (a hydroxyamide) in my LiOH/H₂O₂ cleavage. Why is this happening and how can I prevent it?

Answer: The formation of a hydroxyamide by-product results from the competitive attack of the hydroxide ion (OH⁻) at the endocyclic (carbamate) carbonyl, leading to ring-opening of the auxiliary itself. This is a classic example of competing reaction pathways.

Causality: While the hydroperoxide anion (OOH⁻) preferentially attacks the exocyclic (amide) carbonyl, the hydroxide anion (OH⁻) can attack either carbonyl. Attack at the endocyclic carbonyl is often favored by hydroxide alone.[2][5] The presence of H₂O₂ is crucial because it generates the more selective LiOOH nucleophile, which outcompetes LiOH for the desired exocyclic attack.[1][6]

Prevention Strategies:

  • Sufficient H₂O₂ Excess: The most critical factor is using a sufficient excess of hydrogen peroxide (at least 4 equivalents) to ensure the concentration of LiOOH is high enough to make the desired pathway kinetically dominant.[6]

  • Controlled Temperature: Run the reaction at 0°C to room temperature. Lower temperatures generally favor the more selective hydroperoxide attack over the less selective hydroxide attack.[6]

  • Slow Addition of LiOH: Adding the aqueous LiOH solution slowly to the mixture of the substrate and H₂O₂ in THF can help maintain a low instantaneous concentration of free hydroxide, further minimizing the endocyclic cleavage pathway.[6]

Cleavage Pathways sub N-Acyl Oxazolidinone prod_acid Carboxylic Acid + Recovered Auxiliary sub->prod_acid Attacks Exocyclic Carbonyl (Desired Pathway) prod_byproduct Hydroxyamide By-product (Ring-Opened) sub->prod_byproduct Attacks Endocyclic Carbonyl (Side Reaction) nuc_hooh LiOOH (from LiOH + H₂O₂) nuc_hooh->prod_acid nuc_ho LiOH nuc_ho->prod_byproduct

Caption: Competing nucleophilic attack pathways in auxiliary cleavage.

Q4: I am concerned about epimerization of the α-stereocenter during cleavage. How can I minimize this risk?

Answer: Epimerization, the loss of stereochemical integrity at the carbon alpha to the carbonyl, is a valid concern, particularly under basic conditions. It proceeds through the formation of a planar enolate intermediate.

Minimization Strategies:

  • Use Mild Conditions: The standard LiOH/H₂O₂ protocol is generally considered mild enough to prevent significant epimerization for most substrates.[3] Avoid excessively high temperatures or prolonged reaction times.

  • Low Temperature: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0°C.[5]

  • Avoid Strong, Non-Nucleophilic Bases: Do not use bases like LDA or LiHMDS during the cleavage step, as their primary function is deprotonation and enolate formation, which is the direct pathway to epimerization.[10][11]

  • Alternative Methods: For extremely sensitive substrates, reductive cleavage to the alcohol (e.g., with LiBH₄) followed by re-oxidation to the desired acid (e.g., with TEMPO or Pinnick oxidation) can be a viable, albeit longer, alternative route that avoids a basic hydrolysis step.

Causality: The α-proton is acidic. A strong base can abstract this proton to form an enolate. This intermediate is achiral at the α-carbon, and subsequent protonation during workup can occur from either face, leading to a mixture of epimers.[11][12] The LiOH used in hydrolytic cleavage is basic enough to potentially cause this, but the reaction is typically fast enough and the conditions mild enough that epimerization is not a major issue for most systems.

Detailed Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from seminal works by D.A. Evans and recent process chemistry studies.[3][6]

Materials:

  • N-Acylated this compound

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Add deionized water to form a 3:1 or 4:1 THF/H₂O solution.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: While stirring at 0°C, add 30% hydrogen peroxide (4.0-5.0 equiv). Then, add a pre-dissolved aqueous solution of LiOH·H₂O (1.5-2.0 equiv) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C. Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (approx. 1.5 M, ~3-4 equiv) until a test with peroxide strips indicates its absence. Stir for 20 minutes.

  • Workup - Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The combined organic layers can be dried (Na₂SO₄), filtered, and concentrated to yield the recovered auxiliary, which can often be purified by recrystallization.

  • Workup - Acid Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1M HCl. Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Final Steps: Combine the acidic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Purify as necessary (e.g., by chromatography or crystallization).

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol is a standard method for converting the acyl group to a primary alcohol.[8]

Materials:

  • N-Acylated this compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Lithium Borohydride (LiBH₄)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolution & Inert Atmosphere: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF or Et₂O (approx. 0.1 M) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add solid lithium borohydride (2.0-3.0 equiv) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over several hours. Monitor by TLC or LCMS until completion.

  • Quenching: Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Final Steps: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product contains both the desired primary alcohol and the recovered auxiliary, which can be separated by column chromatography.

References

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1543. [Link][6][7][13][14]

  • Sumby, C. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][1][2]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link][3]

  • ERIC - EJ826725. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link][4]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College Chemistry Department. [Link][5]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Sourced via Semantic Scholar. [Link][15]

  • Gómez-Palomino, A., et al. (2020). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. National Institutes of Health. [Link][8]

  • Organic Syntheses. (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. [Link][16]

  • Nantz, M. H., & Sutaria, S. R. (2021). One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville. [Link][17]

  • Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link][12]

  • Afeefy, H. Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7564. [Link][11]

  • Askin, D., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Sourced via ResearchGate. [Link][9]

Sources

Technical Support Center: Troubleshooting Alkylation Reactions with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Evans chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for asymmetric alkylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

The Evans oxazolidinone auxiliaries are powerful tools for controlling stereochemistry in carbon-carbon bond formation.[1][2] The this compound variant, often referred to as a "SuperQuat" auxiliary, provides exceptional steric hindrance due to the gem-dimethyl group at the C5 position, which can enhance facial selectivity during enolate reactions.[3] However, like any sophisticated chemical methodology, achieving high yields and diastereoselectivity requires careful attention to detail. This guide will walk you through the causality behind experimental choices to help you troubleshoot effectively.

Core Principles & Workflow

The overall process involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to reveal the chiral product while recovering the auxiliary.[4] Understanding the mechanics of each step is crucial for troubleshooting.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Cleavage & Recovery Acylation Acylation of Auxiliary (Attach Substrate) Deprotonation Deprotonation (Enolate Formation) Acylation->Deprotonation N-Acyl Oxazolidinone Alkylation Alkylation (Add Electrophile) Deprotonation->Alkylation Chelated (Z)-Enolate Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Product Product Chiral Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is low. What are the most common culprits?

Low yield is a multifaceted problem that can originate at any stage of the process. A systematic approach is the best way to diagnose the issue.

Primary Causes & Solutions:

  • Incomplete Deprotonation: The formation of the enolate is the critical step for the subsequent alkylation. If deprotonation is incomplete, the remaining N-acyl oxazolidinone starting material will not react.

    • Troubleshooting: Ensure your base is active and used in a slight excess (typically 1.05-1.2 equivalents). Verify the concentration of organolithium bases like n-BuLi via titration if they have been stored for a long time. Ensure strict anhydrous conditions, as any moisture will quench the strong base.

  • Suboptimal Reaction Temperature: Evans alkylations are highly temperature-sensitive. Reactions are typically performed at -78 °C to maintain kinetic control and the stability of the enolate.[5][6]

    • Troubleshooting: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. Allowing the reaction to warm prematurely can lead to enolate decomposition or side reactions.

  • Poor Electrophile Reactivity: The success of the alkylation depends heavily on the nature of the electrophile.

    • Troubleshooting: Highly reactive electrophiles, such as allylic and benzylic halides, are ideal substrates.[1] Less reactive electrophiles, like primary alkyl iodides, may require longer reaction times or slightly elevated temperatures (e.g., warming slowly from -78 °C to -40 °C).[7] For unreactive electrophiles, consider using sodium enolates, which are generally more reactive than their lithium counterparts.[8][9]

  • Moisture and Air Contamination: Enolates and the strong bases used to generate them are extremely sensitive to moisture and oxygen.

    • Troubleshooting: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. All reagent transfers should be performed using syringe techniques under an inert atmosphere.

Q2: How can I ensure complete and selective formation of the rigid (Z)-enolate?

The high diastereoselectivity of the Evans alkylation is a direct consequence of the preferential formation of a rigid, metal-chelated (Z)-enolate.[9][10] The bulky substituent at the C4 position (and C5 in your case) then effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[11]

Caption: Stereocontrol via formation of a chelated (Z)-enolate.

Key Factors for Enolate Formation:

  • Choice of Base: The base is critical for efficient and clean deprotonation. Sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) are most common.[1][5]

    • NaHMDS: Often preferred as it is a non-nucleophilic, strong base that reliably generates the (Z)-enolate. It is commercially available as a solution in THF.[7][10]

    • LDA: Also highly effective but must often be freshly prepared. The presence of diisopropylamine can sometimes lead to side reactions if not managed properly.

  • Solvent: Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the metal cation, which is crucial for the formation of the chelated enolate structure.

  • Temperature: Deprotonation must be carried out at low temperatures (-78 °C) to ensure kinetic control, which favors the formation of the Z-enolate.

ParameterRecommended ConditionRationale
Base NaHMDS or LDA (1.05-1.2 eq.)Strong, non-nucleophilic bases ensure rapid and complete deprotonation, favoring the kinetic (Z)-enolate.[10]
Solvent Anhydrous THFA polar aprotic solvent that aids in the formation of the stable, chelated enolate intermediate.
Temperature -78 °C (Dry ice/acetone)Prevents side reactions and ensures kinetic control for selective (Z)-enolate formation.[5][6]
Atmosphere Inert (Argon or Nitrogen)Protects the highly reactive base and enolate from moisture and oxygen.
Q3: I'm observing significant amounts of side products. What are they and how can I prevent them?

The appearance of side products is often a sign of suboptimal reaction conditions.

  • Unreacted Starting Material: This points directly to incomplete deprotonation (see Q2).

  • Product of Self-Condensation or Acylation: If the enolate attacks another molecule of the N-acyl starting material, it can lead to complex side products. This is more likely if the electrophile is added too slowly or is not reactive enough, giving the enolate time to engage in other reaction pathways.[12]

  • Hydrolysis Product: If the auxiliary is cleaved prematurely, this indicates excessive moisture in the reaction.

  • O-Alkylation: While less common for Evans enolates, O-alkylation can occur, especially with hard electrophiles. Using more reactive alkyl iodides or triflates generally favors the desired C-alkylation.

Minimization Strategies:

  • Ensure complete deprotonation before adding the electrophile. A common practice is to stir the substrate and base at -78 °C for 30-60 minutes.

  • Add the electrophile neat and quickly (but safely) to the cold enolate solution to ensure it is the primary reaction partner.

  • Maintain rigorous anhydrous and anaerobic conditions throughout the experiment.

Q4: My diastereoselectivity is poor. How can I improve it?

Poor diastereoselectivity (d.r.) is almost always traced back to issues with the enolate geometry or reaction temperature.

  • Cause: The desired (Z)-enolate may be equilibrating to the (E)-enolate, which has a different facial bias for alkylation. This can happen if the reaction temperature is allowed to rise above the recommended range (e.g., > -40 °C) before the alkylation is complete.[7]

  • Solution: Strictly maintain the reaction temperature at -78 °C during enolate formation and electrophile addition. For less reactive electrophiles, the reaction can be allowed to warm very slowly, but this should be carefully optimized. The high diastereoselectivity (often >98:2) is a hallmark of this reaction when performed correctly.[5][10][13]

Validated Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the attachment of a propionyl group as an example.

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Dissolve the auxiliary in anhydrous THF (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe. Stir for 15 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Note: An alternative, milder acylation can be performed using an acid anhydride with triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
  • Add the purified N-propionyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (1.0 eq.) to a flame-dried flask under argon.

  • Dissolve in anhydrous THF (approx. 0.1 M) and cool to -78 °C.

  • Slowly add NaHMDS (1.0 M solution in THF, 1.1 eq.) dropwise. Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash chromatography. The two diastereomers can often be separated at this stage if necessary.[9][10]

Protocol 3: Auxiliary Cleavage via Hydrolysis

The most common method for cleaving the auxiliary to yield the carboxylic acid is through hydrolysis with lithium hydroxide and hydrogen peroxide.[5][14]

  • Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Safety Note: The LiOH/H₂O₂ cleavage can evolve oxygen gas. Ensure adequate venting, especially on a larger scale.[14]

Troubleshooting Flowchart

G Start Low Yield Observed CheckDeprot Check Deprotonation (TLC for SM) Start->CheckDeprot Incomplete Incomplete Deprotonation CheckDeprot->Incomplete Yes Complete Deprotonation OK CheckDeprot->Complete No CheckConditions Check Reaction Conditions Moisture Moisture/Air Contamination? CheckConditions->Moisture Possible Temp Temperature Control Issue? CheckConditions->Temp Possible ConditionsOK Conditions OK CheckConditions->ConditionsOK No CheckElectrophile Evaluate Electrophile Reactive Electrophile Reactive? CheckElectrophile->Reactive Yes NotReactive Electrophile Unreactive CheckElectrophile->NotReactive No Sol_Base Solution: - Use fresh/titrated base - Ensure anhydrous conditions - Increase deprotonation time Incomplete->Sol_Base Complete->CheckConditions Sol_Dry Solution: - Flame-dry glassware - Use anhydrous solvents - Maintain inert atmosphere Moisture->Sol_Dry Sol_Temp Solution: - Maintain -78°C - Monitor internal temp Temp->Sol_Temp ConditionsOK->CheckElectrophile Reactive->Incomplete Re-evaluate Deprotonation Sol_Elec Solution: - Increase reaction time/temp - Switch to Na+ enolate - Use more reactive halide (I > Br > Cl) NotReactive->Sol_Elec

Caption: A decision tree for troubleshooting low yields in Evans alkylations.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • University of Regensburg. (n.d.). Enantioselective Synthesis: Enolate Alkylation. [Link]

  • Smith, T. E. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1511–1517. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2(14), 2165–2167. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. PubMed. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • Connon, S. J., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1, 2936-2942. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49–53. [Link]

  • Nazari, A., Heravi, M. M., & Zadsirjan, V. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(13), 7586-7612. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(22), 10147–10162. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • All Things Chiral. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

Sources

Technical Support Center: Optimization of Lewis Acid Conditions for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Lewis acid-mediated aldol reactions using the (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone chiral auxiliary. This sterically hindered, phenylalanine-derived auxiliary offers unique advantages in asymmetric synthesis but requires careful tuning of reaction conditions to achieve high yields and diastereoselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the reaction setup and execution.

Question 1: Why am I observing low diastereoselectivity (e.g., a poor syn to anti ratio)?

Answer: Low diastereoselectivity in this aldol reaction is almost always traced back to issues with the formation and stability of the key reaction intermediate: the (Z)-enolate, and its subsequent reaction through a well-organized transition state.

Core Principles: The stereochemical outcome of this reaction is famously dictated by the Zimmerman-Traxler transition state model.[1][2] To achieve high syn-selectivity, a rigid, chair-like six-membered transition state is required, which is formed by the chelation of the (Z)-enolate and the aldehyde to the Lewis acid center.[3][4] The bulky 5,5-dimethyl and 4-phenyl groups of your specific auxiliary are designed to lock this transition state, forcing the aldehyde's substituent (R-group) into an equatorial position to minimize 1,3-diaxial interactions, thus leading to the syn product.[5]

Common Causes & Solutions:

  • Incorrect Lewis Acid Choice: The Lewis acid is not merely a catalyst; it is the primary architectural element of the transition state.

    • Boron Trifilates (e.g., Bu₂BOTf): These are the gold standard for generating (Z)-enolates and promoting highly organized, closed transition states, leading to excellent syn-selectivity.[3][4] Shorter B-O bonds create a tighter transition state, further enhancing selectivity.[4] If you are not using a boron-based Lewis acid, this is the first parameter to change.

    • Titanium Tetrachloride (TiCl₄): TiCl₄ can be an excellent choice, but its behavior is highly sensitive to stoichiometry and the base used.[6][7] It can sometimes lead to "non-Evans syn" products or even anti products if reaction conditions favor an open or alternative chelated transition state.[8][9]

    • Magnesium Halides (e.g., MgBr₂·OEt₂): Certain magnesium Lewis acids are known to favor the formation of anti-aldol products, potentially through a boat-like transition state.[4] Ensure your reagents are not contaminated with magnesium salts.

  • Suboptimal Enolization Conditions: Incomplete or incorrect enolate formation is a primary culprit.

    • Base: A hindered amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is crucial for cleanly generating the (Z)-enolate in the presence of Bu₂BOTf.[3] Using a less hindered base could lead to mixtures of (E)- and (Z)-enolates, which will erode diastereoselectivity.

    • Temperature: Enolization must be performed at low temperatures, typically -78 °C, to ensure kinetic control and prevent enolate equilibration or side reactions. The reaction with the aldehyde should also be maintained at this temperature.

  • Solvent Effects: The solvent plays a critical role in the Lewis acid's activity.

    • Coordinating Solvents (e.g., THF): Solvents like tetrahydrofuran (THF) can coordinate with the Lewis acid, potentially disrupting the formation of the tight, chelated transition state required for high selectivity.[10]

    • Non-Coordinating Solvents (e.g., DCM): Dichloromethane (CH₂Cl₂) is the solvent of choice as it is non-coordinating and ensures the Lewis acid remains fully available to organize the reactants.[10]

  • Aldehyde Structure: Aldehydes with α-chelating groups (e.g., α-alkoxy aldehydes) can form alternative chelated structures with the Lewis acid, overriding the auxiliary's control and leading to poor selectivity.[11] This may require screening different Lewis acids (e.g., SnCl₄) or protecting the chelating group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed q1 Lewis Acid Check: Using Bu₂BOTf? start->q1 s1 Switch to Bu₂BOTf / DIPEA in CH₂Cl₂ at -78 °C q1->s1 No q2 Solvent Check: Using CH₂Cl₂? q1->q2 Yes end High d.r. Achieved s1->end s2 Switch to CH₂Cl₂ q2->s2 No q3 Temperature Control: Strictly -78 °C? q2->q3 Yes s2->end s3 Ensure rigorous temperature control q3->s3 No q3->end Yes s3->end

Caption: Workflow for troubleshooting low diastereoselectivity.

Question 2: My reaction yield is very low, or the reaction is not proceeding at all. What should I check?

Answer: Low or no conversion points to issues with reagent quality, enolate formation, or the reactivity of the electrophile (aldehyde).

Common Causes & Solutions:

  • Reagent Quality:

    • Lewis Acid: Lewis acids like TiCl₄ and Bu₂BOTf are extremely sensitive to moisture. Use freshly opened bottles or titrate older bottles to determine their molarity. Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Residual water will quench the Lewis acid and the enolate.

    • Base: Ensure your amine base (e.g., DIPEA) is pure and dry.

  • Inefficient Enolization: The N-acyl imide is less acidic than a corresponding ketone.

    • Insufficient Base/Lewis Acid: Ensure you are using stoichiometric amounts of both the Lewis acid (e.g., 1.1 eq) and the base (e.g., 1.2 eq) relative to the N-acyl oxazolidinone.

    • Steric Hindrance: The 5,5-dimethyl substitution on your auxiliary makes it very bulky. While this is good for stereocontrol, it can slow down the enolization process.[12] You may need to allow the enolization to stir for a longer period (e.g., 30-60 minutes) at -78 °C before adding the aldehyde.

  • Aldehyde Reactivity:

    • Purity: Impurities in the aldehyde can inhibit the reaction. Purify the aldehyde by distillation or chromatography immediately before use.

    • Steric Hindrance: Very bulky aldehydes (e.g., pivaldehyde) may react sluggishly. These may require longer reaction times or a slight increase in temperature (e.g., to -40 °C) after the initial addition at -78 °C, though this risks lowering diastereoselectivity.

  • Incorrect Stoichiometry: Double-check all calculations. The reaction requires stoichiometric amounts of the chiral auxiliary substrate and the Lewis acid.

Question 3: I'm observing significant side products or decomposition of my starting material/product. What is happening?

Answer: Decomposition often results from excessively harsh conditions, moisture, or incompatible functional groups.

Common Causes & Solutions:

  • Lewis Acid Strength: TiCl₄ is a very strong Lewis acid and can promote side reactions or decomposition, especially with sensitive substrates.[12] If you are using TiCl₄ and observing decomposition, switching to a boron triflate is a milder and often more effective choice.

  • Retro-Aldol Reaction: The aldol reaction is reversible. The workup procedure must be done carefully and at low temperatures. Quench the reaction at -78 °C by pouring it into a cold, buffered aqueous solution (e.g., saturated NH₄Cl or a pH 7 phosphate buffer) to neutralize the Lewis acid and protonate the intermediate alkoxide quickly.

  • Epimerization: The stereocenter alpha to the carbonyl is susceptible to epimerization (loss of stereochemical purity) if the workup or purification conditions are basic.[13] Avoid basic workup conditions. Use silica gel chromatography for purification, which is slightly acidic.

  • Cleavage of the Auxiliary: While generally robust, the auxiliary can be cleaved under very harsh acidic or basic conditions. Ensure your workup is appropriately buffered.

Frequently Asked Questions (FAQs)

Question 4: How do I choose the optimal Lewis acid for my specific aldehyde and N-acyl group?

Answer: The choice of Lewis acid is the most critical parameter for optimization. A screening approach is often necessary, but some general guidelines apply.

Lewis AcidTypical ConditionsExpected OutcomeBest For...
Bu₂BOTf 1.1 eq LA, 1.2 eq DIPEA, CH₂Cl₂, -78 °CHigh syn-selectivity (>95:5 d.r.) General purpose, reliable syn-aldol products. The go-to starting point.[3]
TiCl₄ 1.1 eq LA, 1.2 eq DIPEA or (-)-Sparteine, CH₂Cl₂, -78 °CVariable; can give high syn-selectivity but is highly condition-dependent.[6][7]Substrates where boron reagents fail; can sometimes provide access to non-Evans products.[8]
Sn(OTf)₂ 1.1 eq LA, 1.2 eq N-ethylpiperidine, CH₂Cl₂, -78 °COften high syn-selectivity.An alternative to boron reagents, sometimes useful for aldehydes with chelating groups.
MgBr₂·OEt₂ 1.1 eq LA, 1.2 eq Et₃N, Et₂O/CH₂Cl₂, -78 °CCan favor anti -aldol products.[4]When the anti-diastereomer is the desired product.

Recommendation: Always begin your optimization with dibutylboron triflate (Bu₂BOTf) . It is the most reliable reagent for achieving high syn-selectivity with Evans-type auxiliaries.[3][14]

Question 5: What is the mechanistic reason for the high stereocontrol?

Answer: The high stereocontrol is a direct result of the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.[1][2]

  • Enolate Geometry: The use of a hindered base and Lewis acid (like Bu₂BOTf) selectively forms the (Z)-enolate . This geometry is crucial as it pre-organizes the substituents for the next step.[3]

  • Chelation: The Lewis acid (e.g., Boron) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating the rigid, chair-like transition state.

  • Auxiliary Control: The bulky phenyl group at the C4 position of the oxazolidinone ring directs the enolate to adopt a specific conformation to minimize dipole-dipole repulsion between the two carbonyl groups.[3][5] This conformation effectively blocks one face of the enolate.

  • Steric Minimization: The aldehyde approaches the unblocked face of the enolate. To minimize 1,3-diaxial strain within the chair transition state, the aldehyde's substituent (R) must occupy the equatorial position. This arrangement directly leads to the formation of the syn-aldol product.

Caption: Key factors in the Zimmerman-Traxler model.

Question 6: What is the standard protocol for performing the reaction and for subsequent removal of the chiral auxiliary?

Answer: Here are field-proven, step-by-step protocols for the reaction and auxiliary cleavage.

Experimental Protocol 1: General Procedure for Bu₂BOTf-Mediated Aldol Reaction

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the N-acyl-(S)-(+)-5,5-dimethyl-4-phenyl-2-oxazolidinone (1.0 eq) to anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. After 5 minutes, add dibutylboron triflate (Bu₂BOTf, 1.1 eq, typically 1.0 M in hexanes or CH₂Cl₂) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde (1.5 eq), either neat or as a solution in cold CH₂Cl₂, dropwise over 10 minutes.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction at -78 °C by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Add methanol and 30% hydrogen peroxide (H₂O₂) and stir vigorously for 1 hour to oxidize the boron species.

  • Extraction: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Protocol 2: Cleavage of the Chiral Auxiliary

The most common method for cleaving the auxiliary to yield the carboxylic acid is via hydrolysis with lithium hydroperoxide (LiOOH).[15][16]

  • Dissolution: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 eq) and stir for 30 minutes.

  • Extraction: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous solution with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the desired β-hydroxy carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the product.

Safety Note: The cleavage reaction using LiOH/H₂O₂ can evolve oxygen gas, which can create a safety risk in the presence of flammable solvents. Ensure the reaction is well-vented and performed with appropriate safety precautions.[17]

References

  • Evans, D. A.; Vogel, E.; Nelson, J. V. J. Am. Chem. Soc.1979 , 101, 6120.

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103, 2127.

  • Evans, D. A. Aldrichimica Acta1982 , 15, 23.

  • Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957 , 79, 1920.

  • Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. J. Org. Chem.2001 , 66, 894.

  • Heathcock, C. H. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: New York, 1991 , Vol. 2, pp 133-238.

  • Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83.

  • Penning, T. D. et al. J. Med. Chem.1997 , 40, 1347.

  • McKerrall, S. J. et al. Org. Process Res. Dev.2019 , 23, 1348.

  • Reetz, M. T. Angew. Chem. Int. Ed.1984 , 23, 556.

Sources

Technical Support Center: Enolates of N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone derived enolates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. The content is structured to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively improve your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and reactivity of enolates derived from the Evans auxiliary, (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone.

Q1: Why is my diastereoselectivity lower than expected in alkylation reactions?

A1: Low diastereoselectivity is a frequent issue and can stem from several factors related to enolate formation and stability.

  • Incomplete Enolate Formation: If deprotonation is not complete, the presence of the remaining starting material can lead to undesired side reactions. It is crucial to use a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete conversion to the enolate.[1][2]

  • Enolate Geometry: The high diastereoselectivity of Evans auxiliaries is predicated on the formation of a specific (Z)-enolate geometry, which is directed by the bulky substituent on the oxazolidinone ring.[3][4] If conditions allow for the formation of the (E)-enolate, a loss of stereocontrol will occur.

  • Temperature Control: These reactions are highly sensitive to temperature. The enolate should be generated at a low temperature, typically -78 °C, to maintain its kinetic stability and prevent equilibration to other, less selective enolate forms.[3][5] Allowing the reaction to warm prematurely can compromise diastereoselectivity.

  • Solvent Effects: The choice of solvent is critical. Aprotic, non-coordinating solvents like tetrahydrofuran (THF) are generally preferred as they favor the formation of the desired enolate geometry.[5]

Q2: I am observing significant amounts of unreacted starting material. What could be the cause?

A2: The presence of unreacted starting material often points to issues with the deprotonation step.

  • Base Quality: The strength and purity of the base are paramount. Commercially available solutions of LDA or NaHMDS can degrade over time. It is advisable to titrate the base before use to determine its exact molarity.

  • Insufficient Base: Ensure that at least one full equivalent of the strong base is used to drive the deprotonation to completion.[5]

  • Reaction Time: Allow sufficient time for the enolate to form completely at low temperature before adding the electrophile. This can range from 30 minutes to an hour.

Q3: My reaction is yielding a complex mixture of products, making purification difficult. What are the likely side reactions?

A3: A complex product mixture can arise from several competing reaction pathways.

  • Enolate Instability: If the enolate is not stable under the reaction conditions, it can undergo decomposition or react with other species in the reaction mixture. This can be exacerbated by elevated temperatures or the presence of protic impurities.

  • Electrophile Reactivity: Highly reactive electrophiles can lead to over-alkylation or other undesired reactions. Conversely, unreactive electrophiles may require harsher conditions that promote enolate decomposition.

  • Hydrolysis: Premature quenching or the presence of water in the reagents or solvents can lead to the hydrolysis of the N-acyl oxazolidinone, regenerating the carboxylic acid and the chiral auxiliary.[6]

Q4: Can I use a different base other than LDA or NaHMDS?

A4: While LDA and NaHMDS are the most common bases for generating these enolates, other strong, non-nucleophilic bases can be used.[1] However, the choice of base can influence the enolate's aggregation state and reactivity, which in turn can affect the diastereoselectivity of the subsequent reaction.[7][8][9] It is crucial to consult the literature for specific examples and to optimize the reaction conditions for any new base used.

II. Troubleshooting Guides

This section provides structured troubleshooting for specific experimental challenges.

Guide 1: Poor Diastereoselectivity
Symptom Potential Cause Suggested Solution
Low dr (<90:10)Incomplete enolate formationTitrate the base before use to ensure accurate molarity. Use a slight excess (1.05-1.1 equivalents) of the strong base.
Incorrect enolate geometryEnsure the reaction is conducted at a consistently low temperature (-78 °C) during enolate formation and alkylation.
Enolate equilibrationDo not allow the reaction mixture to warm up before the addition of the electrophile. Add the electrophile slowly at -78 °C.
Protic impuritiesUse freshly distilled, anhydrous solvents and flame-dry all glassware before use. Ensure all reagents are anhydrous.
Guide 2: Incomplete Conversion
Symptom Potential Cause Suggested Solution
Significant starting material remainingDegraded or insufficient baseUse freshly prepared or recently titrated base. Ensure at least one full equivalent is added.
Short reaction time for enolate formationIncrease the enolate formation time at -78 °C to at least 1 hour before adding the electrophile.
Poorly soluble starting materialEnsure the N-acyl oxazolidinone is fully dissolved in the solvent before cooling to -78 °C.
Guide 3: Product Decomposition or Side Reactions
Symptom Potential Cause Suggested Solution
Multiple unexpected productsEnolate instability at higher temperaturesMaintain strict temperature control throughout the reaction. Quench the reaction at low temperature.
Reactive electrophileAdd the electrophile slowly and at a low temperature to control the reaction rate.
Hydrolysis of the N-acyl groupUse anhydrous workup conditions if the product is sensitive to water. Ensure the quenching solution is cold.
Cleavage of the chiral auxiliaryAvoid overly harsh basic or acidic conditions during workup. A common side reaction is hydrolysis at the carbamate carbonyl.[10]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol provides a standardized method for the alkylation of N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone.

Materials:

  • N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) solution in a suitable solvent

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the starting material completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA or NaHMDS solution (1.05 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.

Workflow Diagram: Troubleshooting Logic

Troubleshooting_Enolate_Stability cluster_low_dr Low Diastereoselectivity Solutions cluster_incomplete_conv Incomplete Conversion Solutions cluster_side_products Side Product Solutions Start Experiment Start: Alkylation of N-acyl oxazolidinone Problem Problem Encountered? Start->Problem Low_DR Low Diastereoselectivity Problem->Low_DR Yes Incomplete_Conversion Incomplete Conversion Problem->Incomplete_Conversion Yes Side_Products Complex Mixture/ Side Products Problem->Side_Products Yes Success Successful Reaction: High Yield & Diastereoselectivity Problem->Success No Check_Temp Maintain -78°C strictly Low_DR->Check_Temp Check Temperature Control Check_Base Titrate base, use slight excess Low_DR->Check_Base Check Base Quality/Quantity Check_Solvent Use anhydrous solvent Low_DR->Check_Solvent Check Solvent Purity Check_Base_Conv Titrate base, use 1.05 eq. Incomplete_Conversion->Check_Base_Conv Check Base Quality/Quantity Check_Time Increase enolate formation time Incomplete_Conversion->Check_Time Check Reaction Time Check_Temp_Side Maintain low temp, quench cold Side_Products->Check_Temp_Side Check Temperature Stability Check_Electrophile Add electrophile slowly Side_Products->Check_Electrophile Evaluate Electrophile Reactivity Check_Workup Use mild workup conditions Side_Products->Check_Workup Review Workup Conditions

Caption: Troubleshooting workflow for common issues in enolate reactions.

IV. The Science Behind Stability: Key Concepts

The remarkable stereocontrol exerted by the this compound auxiliary is a consequence of its ability to direct the formation of a specific enolate isomer and shield one face of the enolate from electrophilic attack.

Chelation and Enolate Geometry

Upon deprotonation with a lithium or sodium base, the resulting enolate forms a rigid, chelated structure. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric hindrance provided by the 5,5-dimethyl and 4-phenyl groups, forces the enolate to adopt a (Z)-geometry.[11]

Facial Shielding

The bulky phenyl group at the 4-position of the oxazolidinone ring effectively blocks one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the observed high diastereoselectivity.[3][12]

Enolate Aggregation

In solution, lithium enolates of Evans auxiliaries can exist as various aggregates, such as dimers and tetramers.[7][13] The distribution of these aggregates can be influenced by factors like solvent, temperature, and the presence of additives. The reactivity of these different aggregates can vary, which may impact the overall outcome of the reaction.[7][14]

Diagram: Enolate Formation and Facial Shielding

Enolate_Formation cluster_0 N-Acyl Oxazolidinone cluster_1 Enolate Formation cluster_2 Electrophilic Attack Start <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your_starting_material_image.png'/>TD>TR>TABLE>> Enolate <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your_enolate_image.png'/>TD>TR>TABLE>> Start->Enolate LDA or NaHMDS THF, -78 °C Product <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your_product_image.png'/>TD>TR>TABLE>> Enolate->Product R-X (Electrophile) (Attack from unhindered face)

Caption: Schematic of Z-enolate formation and stereodirected alkylation.

V. References

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Reich, H. J., Sikorski, W. H. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PubMed Central. [Link]

  • Larrow, J. F., et al. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Reich, H. J., Sikorski, W. H. (2016). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ResearchGate. [Link]

  • Ghosh, A. K., Onishi, M. (2014). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Reich, H. J., et al. (2022). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. National Institutes of Health. [Link]

  • Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

  • Reich, H. J., et al. (2013). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. National Institutes of Health. [Link]

  • NotEvans. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. [Link]

  • Allery, J. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Larrow, J. F., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Davies, S. G., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Reich, H. J., et al. (2019). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. [Link]

  • Urpí, F., et al. (2025, May 27). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. American Chemical Society. [Link]

  • Sadasivan, C., et al. (2010, August 13). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Reich, H. J., et al. (2025, August 6). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. ResearchGate. [Link]

  • Química Organica.org. (n.d.). Enolate synthesis. [Link]

  • Scribd. (n.d.). Evans Auxiliary Procedure. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. [Link]

  • Le, C. M., et al. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. [Link]

  • Crimmins, M. T., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • Majumdar, K. C., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Urpí, F., et al. (2025, May 27). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]

  • Theodorakis, E. A., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]

  • Singh, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

  • Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PubMed Central. [Link]

  • Diekema, D. J., Jones, R. N. (2000). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? PubMed Central. [Link]

Sources

Technical Support Center: Preventing Epimerization During Auxiliary Cleavage of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical step of auxiliary cleavage. Our focus is to equip you with the knowledge and protocols to minimize or eliminate epimerization, ensuring the stereochemical integrity of your target molecules.

Introduction to the Challenge of Epimerization

The this compound is a powerful chiral auxiliary, widely used to direct stereoselective transformations such as alkylations and aldol reactions.[1] The final, crucial step is the cleavage of the auxiliary to reveal the desired chiral product.[2] However, this step is fraught with the risk of epimerization at the newly created stereocenter, particularly when it is α to a carbonyl group.[3] This guide will delve into the mechanisms of epimerization and provide robust protocols to safeguard your hard-won stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization during the cleavage of the this compound auxiliary?

A1: The principal cause of epimerization is the formation of a planar enolate intermediate under basic conditions. The proton at the stereogenic α-carbon to the carbonyl group is acidic and can be abstracted by a base. This results in a planar enolate which can then be protonated from either face, leading to a loss of stereochemical information and the formation of a racemic or epimeric mixture.[3][4] Vigorous reaction conditions, such as the use of strong bases or high temperatures, can exacerbate this issue.[3][5]

Q2: Which cleavage methods are generally recommended to avoid epimerization?

A2: The choice of cleavage method depends on the desired functional group in the final product. For the this compound auxiliary, the following methods are known to be effective in preserving stereochemical integrity:

  • Hydrolytic Cleavage to Carboxylic Acids: This is the most common method and typically employs lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[6][7] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic amide carbonyl.[6][8]

  • Reductive Cleavage to Alcohols: Using hydride reagents like lithium borohydride (LiBH₄) or L-selectride can effectively reduce the amide to the corresponding chiral alcohol with minimal risk of epimerization.[2][9]

  • Transamination to Amides: This method involves reacting the N-acyloxazolidinone with a suitable amine, often in the presence of a Lewis acid, to yield the corresponding amide.

Q3: I am observing significant epimerization during hydrolytic cleavage with LiOH/H₂O₂. What are the likely causes and how can I troubleshoot this?

A3: While generally reliable, the LiOH/H₂O₂ method can still lead to epimerization if not performed under optimal conditions. Here are some common pitfalls and their solutions:

  • Excessive Base: Using a large excess of LiOH can increase the rate of enolate formation. It is crucial to use the recommended stoichiometry.

  • Elevated Temperature: The reaction should be performed at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature.[9] Higher temperatures can provide the activation energy for epimerization.[10]

  • Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of epimerization.[3] Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Solvent Effects: The choice of solvent can influence the rate of epimerization. A common solvent system is a mixture of tetrahydrofuran (THF) and water.

Q4: Can you provide a detailed, step-by-step protocol for a reliable, low-epimerization hydrolytic cleavage?

A4: Absolutely. The following protocol has been optimized to minimize epimerization during the synthesis of chiral carboxylic acids.

Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂
  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring vigorously, add a pre-cooled aqueous solution of hydrogen peroxide (30% w/w, 4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC (typically 1-4 hours).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Work-up: Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the organic layer. The desired carboxylic acid will be in the aqueous layer, which can then be extracted with an appropriate organic solvent.

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by chromatography or crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Epimerization (>5%) Reaction temperature is too high.Maintain the reaction temperature at 0°C throughout the addition and reaction time.[9][10]
Excess of LiOH is used.Use a maximum of 2.0 equivalents of LiOH.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as it reaches completion.[3]
Incomplete Reaction Insufficient amount of H₂O₂.Ensure that at least 4.0 equivalents of fresh H₂O₂ are used.
Low reaction temperature.If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature while monitoring for epimerization.
Low Yield of Carboxylic Acid Incomplete extraction from the aqueous layer.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent.
Degradation of the product.Avoid overly harsh acidic conditions during work-up.

Visualization of Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of epimerization and the recommended workflow for auxiliary cleavage.

Epimerization_Mechanism cluster_0 Epimerization Pathway Start Chiral N-Acyl Oxazolidinone (α-Stereocenter) Enolate Planar Enolate Intermediate (Loss of Chirality) Start->Enolate Base (e.g., OH⁻) Epimer Epimerized Product Enolate->Epimer Protonation (top face) Desired Desired Product Enolate->Desired Protonation (bottom face)

Caption: Mechanism of base-mediated epimerization.

Cleavage_Workflow cluster_1 Recommended Cleavage Workflow Start Start: N-Acyl Oxazolidinone Cleavage Cleavage Reaction (e.g., LiOH/H₂O₂ at 0°C) Start->Cleavage Quench Quench Reaction (e.g., Na₂SO₃) Cleavage->Quench Workup Aqueous Work-up & Extraction Quench->Workup Analysis Analyze Stereochemical Purity (Chiral HPLC or NMR) Workup->Analysis Product Pure Chiral Product Analysis->Product

Caption: Decision workflow for auxiliary cleavage.

Advanced Considerations: Reductive Cleavage

For the synthesis of chiral alcohols, reductive cleavage is the method of choice. L-Selectride is a bulky reducing agent that has shown excellent diastereoselectivity in such transformations.[9][11]

Protocol 2: Reductive Cleavage with L-Selectride
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78°C in a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride (1.0 M solution in THF, 1.1 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78°C for 15-30 minutes, monitoring by TLC.[9]

  • Quenching: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.

Conclusion

The successful cleavage of the this compound auxiliary without epimerization is a critical step in asymmetric synthesis. By understanding the underlying mechanisms of racemization and carefully controlling reaction conditions, researchers can reliably obtain their target molecules with high stereochemical purity. This guide provides a foundation for troubleshooting and optimizing this crucial transformation. For further in-depth information, please consult the references listed below.

References

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available from: [Link]

  • University of Liverpool. Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

  • The University of Queensland. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available from: [Link]

  • Chem-Station. Evans Aldol Reaction. Available from: [Link]

  • ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Available from: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Available from: [Link]

  • National Institutes of Health. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. PMC. Available from: [Link]

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Available from: [Link]

  • ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available from: [Link]

  • University of São Paulo. Reductive Reactions of 4-tert-butyl-2-X-cyclohexanone (X=F and Cl) with N-selectride: Experimental and Theoretical Study. Available from: [Link]

  • National Institutes of Health. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Available from: [Link]

  • ResearchGate. Effect of temperature on cleavage. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available from: [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available from: [Link]

  • National Institutes of Health. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available from: [Link]

  • Chem-Station. L/N/K-Selectride. Available from: [Link]

  • ResearchGate. Chiral auxilliary cleavage? Available from: [Link]

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Validation & Comparative

comparison of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone with Evans' auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Chiral Auxiliaries: A Comparative Analysis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone and Traditional Evans' Auxiliaries

For researchers, scientists, and professionals in drug development, the quest for stereochemical control in chemical synthesis is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the reliable and predictable formation of stereocenters. Among the most celebrated are the Evans' oxazolidinone auxiliaries, which have set a high standard for stereocontrol in a multitude of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of a modified Evans-type auxiliary, This compound , with its traditional counterparts, such as (S)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone. We will explore the structural nuances, mechanistic implications, and practical advantages of the 5,5-dimethyl substitution, supported by experimental data, to inform the selection of the optimal chiral auxiliary for your synthetic endeavors.

Introduction to Chiral Auxiliaries and the Evans' Legacy

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary hinges on several factors: its ease of synthesis and attachment, the level of stereochemical induction it provides, and the facility of its removal without racemization of the product.

The oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans and his research group, have become a gold standard in the field of asymmetric synthesis.[1] These auxiliaries are particularly renowned for their high diastereoselectivity in fundamental reactions such as alkylations and aldol additions.[2] The stereochemical outcome is reliably predicted by the formation of a well-defined transition state, often rationalized by the Zimmerman-Traxler model for aldol reactions.[2]

Structural Comparison: The Significance of the C5 Gem-Dimethyl Group

The key structural difference between this compound and a traditional Evans' auxiliary like (S)-4-phenyl-2-oxazolidinone lies in the substitution at the C5 position of the oxazolidinone ring.

  • Traditional Evans' Auxiliaries : These typically possess two protons at the C5 position. The stereodirecting element is the substituent at the C4 position (e.g., phenyl, benzyl, isopropyl), which sterically shields one face of the enolate derived from the N-acyl derivative.

  • This compound : This auxiliary, often referred to as a "SuperQuat" auxiliary, incorporates a gem-dimethyl group at the C5 position. This seemingly minor modification has profound consequences for the conformational rigidity and stereodirecting ability of the auxiliary.

The gem-dimethyl group at C5 restricts the rotation around the C4-C5 bond, effectively locking the C4 substituent into a preferred conformation. This conformational rigidity enhances the steric shielding of one face of the enolate, leading to improved diastereoselectivity in many reactions.[3] In essence, the 5,5-dimethyl substitution can make a less bulky C4 substituent, like an isopropyl group, behave as if it were a much bulkier group, such as a tert-butyl group.[3]

Synthesis of the Chiral Auxiliaries

Both traditional Evans' auxiliaries and their 5,5-dimethylated analogues are typically synthesized from readily available chiral amino alcohols.

Synthesis of Traditional Evans' Auxiliaries

A common route to traditional Evans' auxiliaries involves the reduction of an α-amino acid to the corresponding β-amino alcohol, followed by cyclization. For example, (S)-phenylglycine can be reduced to (S)-phenylglycinol, which is then cyclized using agents like phosgene, diethyl carbonate, or carbonyldiimidazole to yield (S)-4-phenyl-2-oxazolidinone.[1]

Synthesis of this compound

The synthesis of this compound starts from the corresponding β-amino alcohol, (S)-2-amino-1,1-diphenylpropan-1-ol. This precursor can be synthesized from L-alanine derivatives.[4] The cyclization to the oxazolidinone can then be achieved using similar methods as for the traditional auxiliaries.

Performance in Asymmetric Synthesis

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for creating chiral carboxylic acid derivatives. The "SuperQuat" auxiliaries have shown excellent diastereoselectivity in these reactions.

AuxiliaryElectrophileDiastereoselectivity (de)Reference
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-oneVarious alkyl halides85-94%[5][6]

The high diastereoselectivity is attributed to the enhanced facial shielding of the enolate by the conformationally restricted C4-substituent.

Asymmetric Conjugate Addition

The conjugate addition of organocuprates to α,β-unsaturated N-acyloxazolidinones is another important C-C bond-forming reaction. Here too, the 5,5-dimethylated auxiliaries provide exceptional levels of stereocontrol.

AuxiliaryOrganocuprateDiastereoselectivity (de)Reference
(S)-N-crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-oneVarious R₂CuLi>95%[5][6]

The consistently high diastereoselectivity across different substrates highlights the robustness and predictability of the "SuperQuat" auxiliaries.

Mechanistic Insights into Enhanced Stereocontrol

The superior performance of the 5,5-dimethylated auxiliaries can be rationalized by examining the transition state of the reactions. The gem-dimethyl group at C5 introduces A(1,3) strain, which forces the C4 substituent to occupy a pseudo-equatorial position, thereby maximizing its steric influence on the approaching electrophile.

G cluster_0 Transition State Model cluster_1 Role of 5,5-Dimethyl Group Enolate Chelated (Z)-Enolate TS Chair-like Transition State Enolate->TS Reacts with Electrophile Electrophile (E+) Electrophile->TS Product Diastereomerically Enriched Product TS->Product Forms Enhanced_Shielding Increased Steric Shielding of one Enolate Face TS->Enhanced_Shielding is influenced by Gem_Dimethyl C5 Gem-Dimethyl Group Conformational_Lock Conformational Restriction of C4-Substituent Gem_Dimethyl->Conformational_Lock Induces Conformational_Lock->Enhanced_Shielding Leads to High_de High Diastereoselectivity Enhanced_Shielding->High_de Results in

Caption: Influence of the 5,5-dimethyl group on the reaction's transition state.

Cleavage of the Chiral Auxiliary: A Practical Advantage

A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary. This step must be high-yielding and should not compromise the stereochemical integrity of the newly formed chiral center. The 5,5-dimethylated auxiliaries offer a significant advantage in certain cleavage reactions, particularly with hydride reagents.

Hydride reduction of N-acyloxazolidinones to the corresponding aldehydes can be complicated by competitive cleavage of the endocyclic carbamate bond. However, studies have shown that the gem-dimethyl group at the C5 position effectively inhibits this undesired endocyclic cleavage.[7] This allows for the clean formation of N-(1-hydroxyalkyl) derivatives, which can be readily converted to the desired aldehydes.[7] This enhanced stability towards certain nucleophilic cleavage conditions adds to the practical utility of the "SuperQuat" auxiliaries.

Common cleavage methods to obtain other functionalities such as carboxylic acids, esters, and amides (e.g., hydrolysis with LiOH/H₂O₂) are also applicable to the 5,5-dimethylated auxiliaries.[8]

Experimental Protocols

General Procedure for Asymmetric Alkylation using a "SuperQuat" Auxiliary
  • Acylation: To a solution of the (S)-4-substituted-5,5-dimethyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a suitable base (e.g., n-BuLi). Stir for 15-30 minutes, then add the desired acyl chloride. Allow the reaction to warm to room temperature and stir until completion.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution at -78 °C and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the diastereomeric products by flash column chromatography.

G Start N-Acyloxazolidinone Enolate_Formation Enolate Formation (LDA or NaHMDS, -78 °C) Start->Enolate_Formation Alkylation Alkylation (Electrophile, -78 °C) Enolate_Formation->Alkylation Product Diastereomerically Enriched Product Alkylation->Product

Caption: Workflow for asymmetric alkylation.

General Procedure for Cleavage to the Aldehyde
  • Reduction: Dissolve the purified N-acyl-5,5-dimethyloxazolidinone in an anhydrous solvent like THF and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Work-up: After completion, quench the reaction carefully with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution).

  • Isolation: Extract the product, dry the organic phase, and purify the resulting aldehyde.

Conclusion

This compound and related "SuperQuat" auxiliaries represent a valuable evolution of the classic Evans' auxiliaries. The introduction of a gem-dimethyl group at the C5 position provides a powerful tool for enhancing stereoselectivity through conformational control. This structural modification leads to higher diastereoselectivities in key reactions like alkylations and conjugate additions. Furthermore, these auxiliaries offer a tangible practical advantage by resisting undesired endocyclic cleavage during certain transformations, simplifying product isolation and improving overall efficiency.

For researchers seeking to maximize stereocontrol and streamline their synthetic routes, the "SuperQuat" auxiliaries, including this compound, present a compelling alternative to traditional Evans' auxiliaries. Their predictable and high levels of stereochemical induction, coupled with their enhanced stability, make them a powerful asset in the synthesis of complex chiral molecules.

References

  • (S)-2-Amino-1,1-diphenylpropan-1-ol Synthesis and Properties. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Bach, J., Blachère, C., Bull, S. D., Davies, S. G., Nicholson, R. L., Price, P. D., Sanganee, H. J., & Smith, A. D. (2003). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 2001–2010. Available at: [Link]

  • Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2886-2899. Available at: [Link]

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Request PDF. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Journal of the Mexican Chemical Society. Available at: [Link]

  • Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. (2024). Synfacts, 20(11). Available at: [Link]

  • General modes for stereochemical control in the allylic C—H functionalization. (n.d.). ResearchGate. Available at: [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.
  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PubMed Central. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (n.d.). PubMed Central. Available at: [Link]

  • (S)-2-Amino-1,1-diphenyl-1-propanol | CAS 78603-91-5. (n.d.). Chemsrc. Available at: [Link]

  • Evans Aldol Reaction. (2014). Chem-Station. Available at: [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry, 11(2), 735-741. Available at: [Link]

  • Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. (n.d.). PubMed Central. Available at: [Link]

  • Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. (2023). National Institutes of Health (NIH). Available at: [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (n.d.). University of Bath's research portal. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (n.d.). Williams College. Available at: [Link]

  • Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. (2001). PubMed. Available at: [Link]

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analytical techniques for determining diastereomeric excess in (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Determining Diastereomeric Excess in Evans Auxiliary Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral auxiliaries, such as the (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone popularized by David A. Evans, provide a reliable and powerful method for controlling stereochemistry in reactions like aldol additions, alkylations, and Diels-Alder reactions.[1] The success of these transformations is not measured by yield alone, but critically, by the diastereoselectivity of the reaction. The product mixture consists of diastereomers, which, unlike enantiomers, have distinct physical and chemical properties.[2] This guide provides an in-depth comparison of the primary analytical techniques used to quantify the ratio of these diastereomers, expressed as diastereomeric excess (d.e.), offering field-proven insights into method selection and execution.

Core Analytical Techniques for Diastereomeric Excess Determination

The choice of analytical technique is a critical decision driven by the specific properties of the analyte, required accuracy, sample throughput, and available instrumentation.[3] Because the products of an auxiliary-directed reaction are diastereomers, they can be readily separated and quantified by standard chromatographic or spectroscopic methods.[1][4] We will compare the three most robust and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common technique for determining diastereomeric purity due to its robustness, high resolution, and wide applicability. It physically separates the diastereomers in the mixture prior to quantification.

Causality Behind Experimental Choices:

The fundamental principle of HPLC is the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). Since diastereomers possess different three-dimensional structures, they interact differently with the stationary phase, leading to different retention times and, thus, separation.

  • Stationary Phase Selection: A key decision is the choice of column.

    • Achiral Columns (e.g., Silica, C18): In many cases, the physical property differences between diastereomers are significant enough to allow for separation on standard, achiral stationary phases.[2][5] This is the most straightforward approach and should often be the first attempt. Normal-phase chromatography on a silica gel column is particularly effective for the relatively nonpolar N-acylated oxazolidinone products.

    • Chiral Stationary Phases (CSPs): For diastereomers that are difficult to resolve on achiral columns, a CSP can provide the necessary selectivity. Polysaccharide-based columns are a versatile choice, offering a wide range of chiral recognition mechanisms.[6]

  • Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline resolution (a return to the baseline signal between peaks) in the shortest possible time. For normal-phase HPLC, this typically involves a mixture of a nonpolar solvent like hexane and a more polar modifier like isopropanol or ethanol. The ratio is tuned to control the elution time and separation factor.

Experimental Protocol: HPLC Method Development

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Initial Screening:

    • Column: Start with a standard achiral normal-phase column (e.g., Silica, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with an isocratic mobile phase of 90:10 Hexane:Isopropanol.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the oxazolidinone chromophore absorbs (e.g., 210 nm or 254 nm).

  • Method Optimization:

    • If peaks are not resolved, systematically decrease the polarity of the mobile phase (e.g., to 95:5 or 98:2 Hexane:Isopropanol) to increase retention and improve separation.

    • If the retention times are too long, increase the mobile phase polarity.

    • Ensure the major and minor diastereomer peaks are well-separated from any starting material or impurity peaks.

  • Quantification: Integrate the peak areas for the two diastereomer peaks. Calculate the diastereomeric excess using the formula:

    • d.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation & Optimization prep1 Dissolve Crude Product (~1 mg/mL) prep2 Filter Sample (0.45 µm) prep1->prep2 ana1 Inject on Achiral Normal Phase Column prep2->ana1 ana2 Run Isocratic Mobile Phase (e.g., 90:10 Hexane/IPA) ana1->ana2 ana3 Detect by UV (210 nm) ana2->ana3 eval1 Assess Chromatogram ana3->eval1 eval2 Baseline Resolution? eval1->eval2 eval3 Adjust Mobile Phase Polarity eval2->eval3 No eval4 Calculate d.e. from Peak Areas eval2->eval4 Yes eval3->ana1

Workflow for HPLC determination of diastereomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful and rapid method for determining d.e. because it does not require physical separation of the diastereomers. It relies on the fact that corresponding nuclei in diastereomeric molecules are in chemically non-equivalent environments.[5]

Causality Behind Experimental Choices:

This chemical non-equivalence causes their signals to appear at different chemical shifts in the NMR spectrum.[4] By integrating the areas of these distinct signals, a direct ratio of the two diastereomers in the mixture can be obtained.

  • Nucleus and Signal Selection: ¹H NMR is the most common choice due to its high sensitivity and natural abundance. The key to a successful NMR determination is to identify at least one pair of proton signals—one for each diastereomer—that is well-resolved and free from overlap with other signals. Protons nearest to the newly formed stereocenter(s) are often the most diagnostic as they experience the largest difference in their magnetic environment. For the products of Evans auxiliary alkylations, the α-proton of the alkyl chain or the protons on the auxiliary itself can often be used.

  • Quantitative Acquisition: For accurate results, the NMR experiment must be run under quantitative conditions. This means ensuring that all signals of interest have fully relaxed before the next scan is acquired. This is achieved by using a sufficiently long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being integrated.

Experimental Protocol: ¹H NMR d.e. Determination

  • Sample Preparation: Dissolve ~5-10 mg of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is homogeneous.

  • Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify diagnostic peaks.

    • Choose a pair of well-resolved, non-overlapping peaks corresponding to the two diastereomers.

    • Re-acquire the spectrum under quantitative conditions: Set the relaxation delay (d1) to at least 10-15 seconds to ensure full relaxation for most small molecules. Increase the number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction across the region of interest.

    • Calibrate the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm).

  • Quantification:

    • Integrate the selected signals for the major (Imajor) and minor (Iminor) diastereomers.

    • Calculate the diastereomeric excess using the formula:

    • d.e. (%) = [(Imajor - Iminor) / (Imajor + Iminor)] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Quantification prep1 Dissolve Crude Product (5-10 mg) in CDCl₃ acq1 Acquire Standard ¹H NMR Spectrum prep1->acq1 acq2 Identify Resolved Diagnostic Peaks acq1->acq2 acq3 Re-acquire Spectrum with Long Relaxation Delay (d1 ≥ 10s) acq2->acq3 proc1 Phase and Baseline Correct Spectrum acq3->proc1 proc2 Integrate Diagnostic Peaks (I_major, I_minor) proc1->proc2 proc3 Calculate d.e. proc2->proc3

Workflow for NMR determination of diastereomeric excess.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral analysis, often providing faster and more efficient separations than HPLC.[7][8] It utilizes carbon dioxide in a supercritical state as the primary mobile phase, which offers benefits of low viscosity and high diffusivity.[7]

Causality Behind Experimental Choices:

The low viscosity of the supercritical CO₂ mobile phase allows for very high flow rates without generating excessive backpressure, dramatically reducing analysis times.[7][9] SFC is considered a "green" technology as it significantly reduces the consumption of organic solvents.[9][10]

  • Column and Mobile Phase: SFC is most often used with chiral stationary phases for stereoisomer separations, where it can offer unique and complementary selectivity compared to HPLC.[6][8] The mobile phase consists of supercritical CO₂ mixed with a small amount of an organic modifier, typically an alcohol like methanol or ethanol, to modulate analyte retention and selectivity.[6]

Experimental Protocol: SFC d.e. Determination

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent (e.g., methanol/dichloromethane) at ~1 mg/mL and filter.[6]

  • Method Development:

    • Column: Screen a set of polysaccharide-based chiral columns.

    • Mobile Phase: Start with a gradient or isocratic elution using CO₂ and methanol as a co-solvent.

    • Conditions: Typical conditions include a backpressure of 150 bar and a temperature of 40°C.[6]

  • Optimization and Quantification: Optimize the co-solvent percentage and gradient to achieve baseline separation. Quantification is performed by integrating peak areas, identical to the HPLC method.

Comparative Performance Guide

The selection of the optimal analytical technique requires a careful evaluation of their respective strengths and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Supercritical Fluid Chromatography (SFC)
Principle Physical separation based on differential partitioning between mobile and stationary phases.[5]Differentiation based on distinct chemical environments of nuclei in diastereomers.[4][5]Physical separation using a supercritical fluid mobile phase, offering high efficiency.[7]
Analysis Time Moderate (5 - 30 minutes per sample).Fast (< 5 minutes per sample, excluding setup).Very Fast (1 - 10 minutes per sample).[7]
Sensitivity High (µg to ng level).Lower (mg level required for good S/N).High (comparable to or better than HPLC).
Sample Prep Simple (dissolve and filter).Very simple (dissolve in deuterated solvent).Simple (dissolve and filter).
Solvent Use High (significant organic solvent consumption).Very Low (only deuterated solvent for locking).Low (primarily recycled CO₂, minimal organic modifier).[9][10]
Key Strength Robust, widely available, high-resolution separation.Non-destructive, provides structural confirmation, no separation required if signals are resolved.Extremely fast, high throughput, environmentally friendly, orthogonal selectivity to HPLC.[8][9]
Key Limitation Can require extensive method development; consumes large volumes of solvent.Signal overlap can prevent quantification; lower sensitivity.Instrumentation is less common and more specialized than HPLC.

Conclusion and Recommendation

For reactions involving Evans auxiliaries like this compound, both ¹H NMR and normal-phase HPLC are excellent first-line techniques for determining diastereomeric excess.

  • Recommendation for Speed and Efficiency: Begin with ¹H NMR on the crude reaction mixture. It is the fastest method to get an initial assessment of the d.e., provided clean, well-resolved signals can be identified. It also provides simultaneous confirmation of the product's structure.

  • Recommendation for Accuracy and Purity: For the most accurate and reliable quantification, especially when NMR signals overlap or when analyzing complex mixtures, HPLC on an achiral silica column is the gold standard. It provides a physical separation of the diastereomers, allowing for unambiguous integration.

  • Recommendation for High-Throughput Screening: If available, SFC is the superior choice for high-throughput applications, offering unparalleled speed and reduced environmental impact.

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical outcome of their synthetic efforts, ensuring the integrity and quality of their chiral products.

References

  • Notes on Diastereomeric Excess: Definition and Analysis. Unacademy. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. [Link]

  • Quantification of enantiomeric impurities in 5,5 diphenyl-4-methyl-2-oxazolidinone. ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health (NIH). [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). [Link]

  • Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. National Institutes of Health (NIH). [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. National Institutes of Health (NIH). [Link]

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validation of absolute stereochemistry of products from (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the reliable determination of absolute stereochemistry is a cornerstone of modern drug development and asymmetric synthesis. The use of chiral auxiliaries, such as (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, provides a powerful strategy for controlling the stereochemical outcome of reactions. However, the ultimate success of this approach hinges on the rigorous validation of the absolute configuration of the final product.

This guide provides a comparative analysis of the primary methods used to validate the absolute stereochemistry of compounds synthesized using this compound. We will delve into the principles, experimental protocols, and comparative advantages of each technique, supported by experimental data and authoritative references.

The Role of this compound in Asymmetric Synthesis

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries. Its utility lies in its ability to be temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center. The bulky phenyl and dimethyl groups on the auxiliary effectively shield one face of the enolate derived from an attached acyl group, leading to highly predictable diastereoselective alkylation, aldol, and acylation reactions. Once the desired transformation is complete, the auxiliary can be cleanly removed, yielding the enantiomerically enriched product.

However, while the stereochemical outcome is generally predictable, it is not guaranteed. Factors such as the specific reaction conditions, the nature of the electrophile, and the potential for racemization during auxiliary cleavage necessitate empirical validation of the product's absolute stereochemistry.

Comparative Analysis of Validation Methods

The choice of method for validating absolute stereochemistry depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the availability of instrumentation, and the desired level of certainty. We will compare three of the most powerful and commonly used techniques:

  • X-ray Crystallography: The "gold standard" for unambiguous determination of absolute stereochemistry.

  • NMR Spectroscopy using Mosher's Ester Analysis: A versatile method for assigning the absolute configuration of chiral alcohols and amines.

  • Circular Dichroism (CD) Spectroscopy: A sensitive technique that can be used to compare the stereochemistry of a product to that of a known standard or to theoretical calculations.

X-ray Crystallography

X-ray crystallography provides a definitive, three-dimensional structure of a molecule, from which the absolute configuration can be directly determined. This method relies on the anomalous dispersion of X-rays by the electrons of the atoms in a chiral molecule.

Principle of the Method

When a single crystal of a chiral compound is irradiated with X-rays of a suitable wavelength (e.g., Cu Kα radiation), the scattering of the X-rays by the atoms produces a diffraction pattern. The positions and intensities of the diffracted beams can be used to calculate the electron density distribution within the crystal, revealing the precise arrangement of the atoms in space. For the determination of absolute stereochemistry, the anomalous scattering effect is crucial. The phase shift introduced by this effect is sensitive to the absolute configuration of the molecule, allowing for the unambiguous assignment of stereocenters. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.

Experimental Workflow

G cluster_0 (S)-MTPA Ester cluster_1 (R)-MTPA Ester a Protons L1 c Protons L1 a->c Δδ(L1) > 0 b Protons L2 d Protons L2 b->d Δδ(L2) < 0

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Carboxylic Acids Derived from (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and asymmetric synthesis, the enantiomeric purity of a chiral carboxylic acid is a critical quality attribute. The use of chiral auxiliaries, such as (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone—a derivative of the renowned Evans auxiliary—provides a powerful strategy for stereoselective synthesis. However, the successful synthesis is only half the story. Rigorous and reliable analytical methods are paramount to accurately determine the enantiomeric excess (e.e.) of the final carboxylic acid product after cleavage of the auxiliary.

This guide provides an in-depth comparison of the primary chiral High-Performance Liquid Chromatography (HPLC) methods for this analysis. We will delve into the mechanistic choices behind method development, present detailed experimental protocols, and offer field-proven insights to help you navigate the challenges of chiral separations.

The Foundational Step: Cleavage of the Chiral Auxiliary

Before any analysis of the final product can occur, the chiral auxiliary must be efficiently removed from the acylated intermediate. The most common and effective method for cleaving the N-acyl bond to yield the desired carboxylic acid is through hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2][3][4] This method is favored because it is generally high-yielding and preserves the stereochemical integrity of the newly formed chiral center.[4][5]

dot

Cleavage_Workflow Acyl_Oxazolidinone N-Acyl-(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone Reagents LiOH, H₂O₂ THF/H₂O Acyl_Oxazolidinone->Reagents 1. Add reagents Tetrahedral_Intermediate Tetrahedral Intermediate Reagents->Tetrahedral_Intermediate Cleavage Exocyclic Cleavage Tetrahedral_Intermediate->Cleavage Products Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Products Workup Aqueous Workup (e.g., Na₂SO₃ quench) Products->Workup 2. Quench & Extract Final_Acid Isolated Chiral Carboxylic Acid Workup->Final_Acid

Caption: Workflow for the hydrolytic cleavage of the Evans-type auxiliary.

Experimental Protocol: Hydrolytic Cleavage

This protocol is a robust starting point for the cleavage of the N-acyl oxazolidinone.

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add an aqueous solution of 30% hydrogen peroxide (4-8 equivalents) followed by an aqueous solution of lithium hydroxide (2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Extraction: Remove the THF under reduced pressure. Make the aqueous solution basic (pH > 11) with NaOH and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the chiral carboxylic acid product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Determining Enantiomeric Purity: A Comparative Guide to HPLC Methods

Once the chiral carboxylic acid is isolated, its enantiomeric purity must be determined. Two primary HPLC-based strategies are employed: the Direct Method using a chiral stationary phase (CSP) and the Indirect Method involving the formation of diastereomers.

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Diastereomeric Derivatization)
Principle Enantiomers are separated directly on a chiral column.Enantiomers are converted to diastereomers, which are then separated on a standard achiral column.
Column Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).Standard achiral column (e.g., C18, silica).
Pros - Fewer sample preparation steps.- No risk of racemization during derivatization.- Direct measurement of enantiomeric ratio.- Uses standard, less expensive HPLC columns.- Can improve detection if the derivatizing agent has a strong chromophore.
Cons - Chiral columns are expensive.- Method development can be more complex.- May require specialized mobile phases.- Requires an additional reaction step.- Risk of kinetic resolution or racemization during derivatization.- Derivatizing agent must be enantiomerically pure.

Method 1: The Direct Approach with Chiral Stationary Phases (CSPs)

The direct method is often preferred for its simplicity and reduced risk of analytical artifacts. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase. For carboxylic acids, polysaccharide-based CSPs are particularly effective.

dot

Direct_Analysis Sample Racemic Carboxylic Acid Sample Injection Inject onto HPLC System Sample->Injection CSP_Column Chiral Stationary Phase (e.g., Chiralpak® AD-H) Injection->CSP_Column Separation Differential Interaction (3-point interaction model) CSP_Column->Separation Mobile Phase (e.g., Hexane/IPA/TFA) Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Separated Peaks (R- and S-enantiomers) Detection->Chromatogram Indirect_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis Racemic_Acid Racemic Carboxylic Acid (R-COOH and S-COOH) Reaction Derivatization Reaction Racemic_Acid->Reaction CDA Chiral Derivatizing Agent (e.g., R-Amine) CDA->Reaction Coupling Coupling Agent (e.g., EDC, HOBt) Coupling->Reaction Diastereomers Diastereomer Mixture (R-CONHR' and S-CONHR') Reaction->Diastereomers Injection Inject onto HPLC System Diastereomers->Injection Achiral_Column Achiral Column (e.g., C18) Injection->Achiral_Column Separation Separation of Diastereomers Achiral_Column->Separation Mobile Phase (e.g., ACN/H₂O) Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram

Caption: Workflow for indirect chiral HPLC analysis via diastereomer formation.

Choosing a Chiral Derivatizing Agent (CDA)

An ideal CDA should be enantiomerically pure, react quickly and completely without causing racemization, and ideally confer a strong UV chromophore to the derivative for enhanced detection. A common choice is a chiral amine, such as (R)-(+)-α-Methylbenzylamine.

Experimental Protocol: Derivatization with (R)-(+)-α-Methylbenzylamine
  • Activation: In a vial, dissolve the carboxylic acid (1 equivalent, approx. 5 mg) in anhydrous dichloromethane (DCM, 1 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir for 5 minutes at room temperature.

  • Coupling: Add (R)-(+)-α-Methylbenzylamine (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis: Dissolve the resulting diastereomeric amide mixture in the HPLC mobile phase for analysis on a C18 column.

Potential Pitfalls of the Indirect Method
  • Racemization: The activation of the carboxylic acid can sometimes lead to racemization at the α-carbon. Using coupling agents like HOBt can help suppress this side reaction. [6]It is crucial to validate that the derivatization conditions do not alter the enantiomeric ratio of the sample.

  • Kinetic Resolution: If the derivatization reaction does not go to completion, one enantiomer may react faster than the other, leading to an inaccurate measurement of the e.e. Ensure the reaction is complete by using a slight excess of the CDA and allowing sufficient reaction time.

Conclusion and Recommendations

Both direct and indirect HPLC methods are powerful tools for determining the enantiomeric purity of carboxylic acids derived from this compound.

  • For routine analysis and methods where minimizing sample preparation is key, the Direct Method is superior. A preliminary screening of both amylose-based (Chiralpak® AD-H) and cellulose-based (Chiralcel® OD-H) columns is the most efficient path to a successful separation.

  • The Indirect Method is a valuable alternative when a suitable chiral column is not available or when higher detection sensitivity is required. However, it necessitates careful validation to ensure the derivatization step is free from racemization and kinetic resolution artifacts.

By understanding the principles, protocols, and potential challenges associated with each approach, researchers can confidently and accurately assess the stereochemical outcome of their asymmetric syntheses, a critical step in the journey from a novel molecule to a potential therapeutic.

References

  • Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. NIH National Library of Medicine. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • evans enolate alkylation-hydrolysis. University of Calgary. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Agilent. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. NIH National Library of Medicine. [Link]

  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • HPLC Troubleshooting Guide. Merck. [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. NIH National Library of Medicine. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

  • Kromasil Chiral. Nouryon. [Link]

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

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A Senior Application Scientist's Guide to SuperQuat Auxiliaries in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving from a Gold Standard

For decades, the Evans oxazolidinone auxiliaries have been a cornerstone of asymmetric synthesis, providing reliable and predictable stereocontrol in a multitude of carbon-carbon bond-forming reactions.[1][2] Their success lies in a rigid scaffold that effectively shields one face of a derived enolate from an incoming electrophile. However, achieving the highest levels of diastereoselectivity often requires bulky substituents at the C4 position (e.g., tert-butyl), and the subsequent removal of the auxiliary can sometimes be complicated by competitive nucleophilic attack at the endocyclic carbonyl.[3]

To address these shortcomings, the Davies group developed the SuperQuat (4-substituted 5,5-dimethyloxazolidin-2-one) family of chiral auxiliaries in the 1990s.[4] This guide provides an in-depth comparison of SuperQuat auxiliaries with their predecessors and other alternatives, offering field-proven insights, quantitative performance data, and detailed experimental protocols for researchers in synthetic and medicinal chemistry.

The SuperQuat Advantage: The Power of Conformational Locking

The defining feature of a SuperQuat auxiliary is the gem-dimethyl substitution at the C5 position of the oxazolidinone ring. This seemingly minor modification has two profound consequences that are central to its enhanced performance.[4][5]

  • Induced Conformational Bias : The steric strain imposed by the gem-dimethyl group forces the adjacent C4 substituent to adopt a conformation where it projects over the N-acyl fragment. This "locks" the stereodirecting group into an optimal position for shielding one face of the enolate, leading to superior diastereofacial selectivity.[4] The practical benefit is that a smaller, less sterically demanding group at C4, such as an isopropyl group, can achieve the same or even higher levels of stereocontrol as a much larger tert-butyl group in a traditional Evans auxiliary.[6]

  • Enhanced Cleavage and Recyclability : The C5-dimethyl groups act as steric sentinels, effectively hindering nucleophilic attack at the endocyclic carbonyl (C2).[4] This is a significant advantage during the cleavage step, where reagents intended to hydrolyze the N-acyl bond can sometimes attack the auxiliary itself in Evans' systems, leading to lower yields and difficulty in recovering the valuable auxiliary.[3] With SuperQuat auxiliaries, cleavage is cleaner, and the auxiliary is more readily recovered for reuse.

The following diagram illustrates the mechanistic basis for the superior stereocontrol of a SuperQuat auxiliary compared to a standard Evans auxiliary.

G cluster_0 Evans Auxiliary (e.g., R = iPr) cluster_1 SuperQuat Auxiliary (R = iPr) A Conformationally Labile C4-iPr Group C N-Acyl Enolate A->C B Incoming Electrophile (E+) B->C Attack from less hindered face D Partial Shielding C->D E Conformationally Locked C4-iPr Group G N-Acyl Enolate E->G F Incoming Electrophile (E+) F->G Highly selective attack H Superior Shielding G->H I C5 gem-dimethyl group I->E Forces conformation

Caption: Mechanism of Stereocontrol: Evans vs. SuperQuat Auxiliaries.

Scope and Performance Benchmarking

SuperQuat auxiliaries have demonstrated exceptional performance across a range of fundamental asymmetric transformations. This section provides quantitative comparisons and representative protocols.

Asymmetric Enolate Alkylation

Asymmetric alkylation is a robust method for creating chiral carboxylic acid derivatives. SuperQuat auxiliaries consistently deliver high levels of diastereoselectivity, often with simple alkyl halides. Studies show that the (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one auxiliary is particularly effective for achieving high yields and stereocontrol.[7]

Table 1: Performance in Asymmetric Alkylation of N-Propionylamides

Auxiliary Electrophile (E-X) Base Diastereoselectivity (de %) Yield (%) Reference
(S)-4-Bn-SuperQuat MeI LHMDS 88% 75% [8]
(S)-4-Bn-SuperQuat BnBr LHMDS 94% 82% [8]
(S)-4-iPr-SuperQuat BnBr LHMDS >98% 85% [5][7]
(S)-4-Bn-Evans BnBr LDA 96% 89% [1]

| (S)-4-iPr-Evans | BnBr | LDA | 90% | 80-90% |[1] |

Note: Direct comparison is challenging as reaction conditions may vary slightly between studies. However, the data illustrates the high fidelity of the SuperQuat system, particularly the ability of the 4-iPr variant to outperform its Evans counterpart and rival more sterically hindered systems.

This protocol describes a typical, self-validating workflow for the asymmetric benzylation of an N-acyl SuperQuat auxiliary. The choice of a lithium-based amide at low temperature is critical for ensuring rapid, kinetically controlled deprotonation without compromising the stereointegrity of the enolate.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Cleavage & Recovery Acylation Couple Propionyl Chloride with SuperQuat Auxiliary Enolate Add LHMDS in THF at -78 °C Acylation->Enolate 1-2 hours Alkylation Add Benzyl Bromide at -78 °C Enolate->Alkylation 1 hour Cleavage Hydrolyze with LiOH/H₂O₂ Isolate Product & Auxiliary Alkylation->Cleavage 2-4 hours

Caption: General workflow for SuperQuat-mediated asymmetric alkylation.

Step-by-Step Methodology:

  • N-Acylation: To a solution of (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under N₂, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Stir for 15 minutes. Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl SuperQuat derivative (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under N₂. Add lithium hexamethyldisilazide (LHMDS) (1.1 eq., 1.0 M in THF) dropwise. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -78 °C. Causality: This period ensures complete deprotonation to form the Z-enolate, which is the reactive intermediate responsible for the high stereoselectivity.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC. Trustworthiness: Maintaining the low temperature is crucial to prevent racemization and side reactions. The reaction is self-validating; incomplete conversion or low diastereoselectivity often points to temperature fluctuations or moisture contamination.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and partition between water and EtOAc. Separate the layers, and extract the aqueous phase with EtOAc (2x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by silica gel chromatography.

Asymmetric Aldol Reactions & Conjugate Additions

SuperQuat auxiliaries are also highly effective in aldol reactions, providing access to chiral β-hydroxy carbonyl compounds, and in conjugate additions.[9][10] In particular, the diastereoselective conjugate addition of organocuprates to N-enoyl SuperQuat derivatives proceeds with excellent stereocontrol, generally exceeding 95% de.[9][11]

Table 2: Performance in Asymmetric Conjugate Addition

Auxiliary N-Enoyl Group Organocuprate Diastereoselectivity (de %) Yield (%) Reference
(S)-4-Ph-SuperQuat Crotonyl Me₂CuLi >95% 85% [9][11]
(S)-4-Ph-SuperQuat Cinnamoyl Bu₂CuLi >95% 91% [9][11]

| (S)-4-Ph-Evans | Crotonyl | Me₂CuLi | 90-95% | ~80% |[1] |

Limitations and Practical Considerations

While SuperQuat auxiliaries offer significant advantages, researchers must consider several practical aspects.

  • Availability and Synthesis : Unlike the widely available Evans auxiliaries, SuperQuat auxiliaries often need to be synthesized. While practical multigram procedures exist, this represents an initial investment of 2-3 synthetic steps from the parent amino acid.[12] For labs focused on rapid discovery, this may be a limiting factor compared to off-the-shelf alternatives.

  • Cost : The cost of the starting materials (e.g., α-amino acids) and reagents for a multi-step synthesis can be higher than purchasing commercial Evans auxiliaries. However, the high recovery and recyclability of the SuperQuat auxiliary can offset this cost in the long run, particularly on a process scale.

  • Alternative Auxiliaries : For certain transformations, other classes of auxiliaries may be preferred. For instance, Oppolzer's camphorsultam is exceptionally effective for asymmetric Diels-Alder reactions due to the unique steric and electronic environment created by the rigid camphor backbone.[13][14] The choice of auxiliary should always be guided by the specific transformation and substrate.

G Start Choosing a Chiral Auxiliary ReactionType What is the key transformation? Start->ReactionType Cleavage Are cleavage conditions critical? (e.g., sensitive functional groups) ReactionType->Cleavage Alkylation, Aldol, Conj. Add. Other Consider Other Auxiliaries (e.g., Camphorsultam) ReactionType->Other Diels-Alder, etc. Availability Is speed/availability paramount? Cleavage->Availability No SuperQuat Use SuperQuat Auxiliary Cleavage->SuperQuat Yes Availability->SuperQuat No, performance is key Evans Use Evans Auxiliary Availability->Evans Yes

Caption: Decision logic for selecting an appropriate chiral auxiliary.

Auxiliary Cleavage: Recovering the Value

The enhanced stability of the SuperQuat ring allows for a wide range of cleavage conditions to release the chiral product. Mild hydrolysis is often sufficient and ensures high recovery of the intact auxiliary.

  • Reaction Setup: Dissolve the N-acylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M). Cool the solution to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (LiOH) (2.0 eq.) in water.

  • Stirring: Stir the reaction at 0 °C for 2-4 hours until TLC shows complete consumption of the starting material.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3 with 1M HCl and extract with EtOAc. The organic layer contains the chiral carboxylic acid product. The aqueous layer can be basified with NaOH and extracted with DCM to recover the SuperQuat auxiliary, which can be purified by chromatography or crystallization.

Conclusion

SuperQuat auxiliaries represent a significant and intelligent evolution of the venerable Evans oxazolidinone system. By incorporating a C5 gem-dimethyl group, they provide a superior level of conformational control, enabling high diastereoselectivity even with smaller C4 substituents. Their key advantages—enhanced stereocontrol and superior cleavage/recyclability —make them an excellent choice for demanding asymmetric alkylation, aldol, and conjugate addition reactions. While the need for their synthesis presents an initial hurdle, the reliability, high fidelity, and recyclability of SuperQuat auxiliaries make them a powerful and economically viable tool for drug development professionals and academic researchers pursuing complex molecular targets.

References

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2886-2899. [Link]

  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322-1335. [Link]

  • Davies, S. G., et al. (2018). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Request PDF on ResearchGate. [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398. [Link]

  • Bull, S. D., Davies, S. G., et al. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Request PDF on ResearchGate. [Link]

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Sci-Hub. [Link]

  • Davies, S. G., et al. (2005). A SuperQuat glycolate aldol approach to the asymmetric synthesis of hexose monosaccharides. PubMed. [Link]

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. University of Bath's research portal. [Link]

  • Bull, S. D., Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Semantic Scholar. [Link]

  • Jones, S., Davies, S. G., Bull, S. D., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Newcastle University ePrints. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Davies, S. G., et al. (2000). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Request PDF on ResearchGate. [Link]

  • Bull, S. D., Davies, S. G., Nicholson, R. L., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]

  • Wikipedia. (n.d.). Camphorsultam. Wikipedia. [Link]

  • Bode, J. W., et al. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. PubMed. [Link]

  • Bull, S. D., Davies, S. G., et al. (2000). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

Sources

The Architectonics of Stereocontrol: A Comparative Guide to 5,5-Dimethyl and 5,5-Diphenyl Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the pantheon of these stereodirecting groups, the Evans-type oxazolidinones have established themselves as robust and reliable tools.[1][2] This guide delves into a comparative analysis of two powerful variants: the 5,5-dimethyl and 5,5-diphenyl substituted oxazolidinones. We will explore how the subtle substitution at the C5 position dramatically influences diastereoselectivity in key carbon-carbon bond-forming reactions, supported by experimental data and mechanistic insights.

The Foundation of Stereocontrol: The Oxazolidinone Scaffold

Chiral oxazolidinones, temporarily installed on a prochiral substrate, create a chiral environment that directs the approach of incoming reagents to one of the two diastereotopic faces of the enolate.[2] The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring. After the desired transformation, the auxiliary can be cleaved and recovered for future use.[1]

The C5 Disubstitution Advantage: Enhancing Rigidity and Selectivity

While traditional Evans auxiliaries, monosubstituted at C4 and unsubstituted at C5, offer excellent stereocontrol, the introduction of geminal disubstitution at the C5 position further refines their stereodirecting ability. This "SuperQuat" family of auxiliaries, particularly the 5,5-dimethyl variant, was developed to address some limitations of the original Evans auxiliaries.[3] The gem-disubstitution at C5 serves two primary purposes:

  • Conformational Restriction: The geminal substituents lock the conformation of the adjacent C4 substituent, forcing it to orient towards the N-acyl group. This enhanced rigidity creates a more defined and shielded environment, leading to superior diastereofacial selectivity.[3]

  • Enhanced Cleavage and Recyclability: The steric bulk at C5 hinders nucleophilic attack at the endocyclic carbonyl group of the oxazolidinone, facilitating a more selective cleavage of the exocyclic N-acyl bond and improving the recovery of the intact auxiliary.[3]

Head-to-Head Comparison: 5,5-Dimethyl vs. 5,5-Diphenyl Oxazolidinones

The choice between a 5,5-dimethyl and a 5,5-diphenyl oxazolidinone auxiliary depends on the specific reaction and the desired balance between steric hindrance and electronic effects.

Asymmetric Alkylation Reactions

In asymmetric alkylation of N-acyl oxazolidinones, the enolate intermediate is shielded by the C4 substituent, directing the incoming electrophile to the opposite face. Studies have shown that both 5,5-dimethyl and 5,5-diphenyl auxiliaries generally provide high levels of diastereoselectivity, often superior to their C5-unsubstituted counterparts.

A direct comparative study on the alkylation of N-propionyl derivatives of various 5,5-disubstituted oxazolidinones highlights the subtle differences in their performance.

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-isopropyl-5,5-dimethyl oxazolidin-2-oneBenzyl bromide>99:195[4]
(S)-4-isopropyl-5,5-diphenyl oxazolidin-2-oneBenzyl bromide97:385[4]
(S)-4-benzyl-5,5-dimethyl oxazolidin-2-oneAllyl iodide94:688[3]
(S)-4-benzyl-5,5-diphenyl oxazolidin-2-oneAllyl iodide92:882[3]

As the data suggests, the 5,5-dimethyl substituted auxiliaries consistently provide slightly higher diastereoselectivities and yields in these alkylation reactions.[3][4] This can be attributed to the effective and "clean" steric bulk of the two methyl groups, which create a well-defined pocket for the enolate without introducing potentially complicating electronic or conformational effects that the larger, more flexible phenyl groups might.

The 5,5-diphenyl substituted auxiliaries are also highly effective, affording excellent diastereoselectivities.[5] The increased steric bulk of the phenyl groups can be advantageous in certain applications, potentially offering a different selectivity profile with specific electrophiles.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, the formation of a rigid, chelated transition state is key to achieving high diastereoselectivity. The Lewis acid used to form the enolate and coordinate to the aldehyde plays a crucial role in organizing this transition state.

While direct side-by-side comparative studies with identical substrates and conditions are less common in the literature for aldol reactions, the available data indicates that both 5,5-dimethyl and 5,5-diphenyl oxazolidinones are highly effective in controlling the stereochemistry of the newly formed stereocenters.

For instance, the use of N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones in conjugate addition reactions, which proceed through a similar enolate intermediate, results in high diastereoselectivity (generally >95% de).[6] Similarly, aldol reactions employing various chiral auxiliaries, including those with phenyl substituents, have been shown to proceed with excellent stereocontrol.[4]

The choice between the two in an aldol reaction would likely be guided by the specific steric and electronic demands of the aldehyde and the desired syn or anti aldol product. The more pronounced steric presence of the 5,5-diphenyl groups might offer enhanced facial shielding in reactions with bulky aldehydes.

Mechanistic Rationale for Enhanced Diastereoselectivity

The superior performance of the 5,5-disubstituted oxazolidinones can be rationalized by examining the transition state of the reaction. The geminal substituents at the C5 position restrict the rotation around the C4-C5 bond, leading to a more rigid and predictable conformation of the C4 substituent. This, in turn, creates a more effective steric shield for one face of the N-acyl enolate.

G cluster_0 Transition State Model for Alkylation cluster_1 5,5-Dimethyl Oxazolidinone cluster_2 5,5-Diphenyl Oxazolidinone ts_label Chelated (Z)-Enolate cluster_1 cluster_1 cluster_2 cluster_2 reagent_approach Electrophile (E+) Approach enolate_dm O-M reagent_approach->enolate_dm enolate_dp O-M reagent_approach->enolate_dp n_dm N enolate_dm->n_dm c4_dm C4-R¹ n_dm->c4_dm c5_dm C5(Me)₂ c4_dm->c5_dm shielding_dm Effective Shielding by C4-R¹ c5_dm->enolate_dm n_dp N enolate_dp->n_dp c4_dp C4-R¹ n_dp->c4_dp c5_dp C5(Ph)₂ c4_dp->c5_dp shielding_dp Significant Shielding by C4-R¹ and Phenyl Rings c5_dp->enolate_dp

Caption: Transition state model for electrophilic attack on the chelated (Z)-enolate of N-acyl-5,5-disubstituted oxazolidinones.

The diagram illustrates how the C4 substituent (R¹) effectively blocks one face of the enolate, directing the incoming electrophile to the less hindered face. The geminal substituents at C5 enhance this effect by restricting the conformational freedom of the C4 group.

Experimental Protocols

Synthesis of Chiral Auxiliaries

Synthesis of (4S)-4-isopropyl-5,5-dimethyl-oxazolidin-2-one:

This auxiliary can be synthesized from the corresponding amino alcohol, which is derived from the amino acid valine.

  • Amino Alcohol Synthesis: (S)-Valine is reduced to (S)-valinol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Oxazolidinone Formation: The resulting (S)-valinol is reacted with a carbonyl source, such as diethyl carbonate or phosgene, in the presence of a base to facilitate the cyclization to the oxazolidinone.

Synthesis of (4S)-4-isopropyl-5,5-diphenyl-oxazolidin-2-one:

A common route to this auxiliary involves the use of a Grignard reagent.

  • Amino Ester Formation: (S)-Valine is first protected and converted to its methyl or ethyl ester.

  • Grignard Reaction: The amino ester is then reacted with an excess of phenylmagnesium bromide (PhMgBr). The Grignard reagent adds twice to the ester carbonyl, and after acidic workup, a tertiary alcohol is formed.

  • Cyclization: The resulting amino alcohol is cyclized to the oxazolidinone using a carbonylating agent like triphosgene or carbonyldiimidazole (CDI).[1]

Representative Asymmetric Alkylation Protocol

G start N-Acyl Oxazolidinone enolate_formation 1. Deprotonation (e.g., LDA, -78 °C, THF) start->enolate_formation alkylation 2. Addition of Electrophile (R-X) enolate_formation->alkylation quench 3. Quench (e.g., sat. aq. NH₄Cl) alkylation->quench workup 4. Workup and Purification quench->workup product Alkylated Product workup->product

Caption: General workflow for asymmetric alkylation using N-acyl oxazolidinones.

  • Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added dropwise to generate the corresponding (Z)-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to proceed for a specified time.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The diastereomeric ratio is determined by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.

Conclusion

Both 5,5-dimethyl and 5,5-diphenyl oxazolidinones are powerful chiral auxiliaries that offer high levels of diastereoselectivity in asymmetric reactions. The 5,5-dimethyl "SuperQuat" auxiliaries often provide slightly superior stereocontrol and yields in alkylation reactions due to the effective and predictable steric hindrance of the methyl groups. The 5,5-diphenyl variants, with their greater steric bulk, are also highly effective and may offer advantages in specific applications, particularly with sterically demanding substrates. The choice between these two classes of auxiliaries should be guided by the specific requirements of the synthetic target and may warrant empirical screening to identify the optimal auxiliary for a given transformation. The enhanced rigidity and predictability of these C5-disubstituted oxazolidinones make them invaluable tools for the modern synthetic chemist in the pursuit of stereochemically complex molecules.

References

  • Davies, S. G.; Sanganee, H. J. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. J. Chem. Soc., Perkin Trans. 11999, 21, 3131-3142.
  • Gabi, M. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank2017, 2017(4), M953.
  • Choi, H.; Choi, J.; Jang, H.; Lee, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021, 26(12), 3591.
  • Bull, S. D.; Davies, S. G.; Jones, S.; Polywka, M. E. C.; Prasad, R. S.; Sanganee, H. J. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org. Biomol. Chem.2020, 18(39), 7709-7727.
  • Davies, S. G.; et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Org. Biomol. Chem.2003, 1(17), 3045-3066.
  • Evans, D. A.; et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981, 103(8), 2127-2129.
  • Organic Syntheses. (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Available from: [Link]

  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available from: [Link]

  • Coumbarides, G. S.; Eames, J.; Motevalli, M.; Malatesti, N.; Yohannes, Y. (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E2006, E62, o4032-o4034.
  • Romo, D.; Rzasa, R. M.; Shea, H. A.; Park, K.; Langenhan, J. M.; Sun, L.; Akhiezer, A.; Liu, J. O. A mild, general method for the cleavage of N-acyloxazolidinones. J. Org. Chem.1998, 63(23), 7935-7937.
  • Gibson, C. L.; Gillon, K.; Cook, S. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Lett.1998, 39(37), 6733-6736.

Sources

Advanced & Synthetic Applications

Total Synthesis of (-)-Aplysillamide B: A Detailed Application Note and Protocol Utilizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Aplysillamide B is a member of the bromotyrosine-derived natural products, a class of marine metabolites renowned for their diverse and potent biological activities, including antimicrobial, anticancer, and antifouling properties.[1][2][3][4] Isolated from marine sponges, the intricate structure and significant therapeutic potential of these compounds have rendered them attractive targets for total synthesis. This application note details a comprehensive strategy and protocol for the total synthesis of (-)-Aplysillamide B. The cornerstone of this approach is the stereoselective construction of a key chiral intermediate through an Evans asymmetric aldol reaction, employing the commercially available and highly effective (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone as a chiral auxiliary.[5][6] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step experimental framework but also the underlying scientific rationale for the chosen synthetic pathway and methodologies.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of (-)-Aplysillamide B (1) suggests a convergent approach. The central amide bond is identified as a key disconnection point, leading to two primary fragments: the known 3-bromo-4-methoxycinnamic acid (2) and a suitably protected D-lysine methyl ester derivative (3).

G (-)-Aplysillamide B (1) (-)-Aplysillamide B (1) Amide Coupling Amide Coupling (-)-Aplysillamide B (1)->Amide Coupling C-N disconnection 3-Bromo-4-methoxycinnamic acid (2) 3-Bromo-4-methoxycinnamic acid (2) Amide Coupling->3-Bromo-4-methoxycinnamic acid (2) Protected D-Lysine methyl ester (3) Protected D-Lysine methyl ester (3) Amide Coupling->Protected D-Lysine methyl ester (3)

Caption: Retrosynthetic analysis of (-)-Aplysillamide B.

The synthesis of the achiral bromocinnamic acid (2) can be readily achieved from commercially available starting materials. The main synthetic challenge lies in the stereoselective synthesis of the protected D-lysine derivative (3). Our strategy leverages an Evans asymmetric aldol reaction to install the crucial stereocenter. This will be accomplished by reacting an N-acyl oxazolidinone, derived from this compound, with a suitable aldehyde to generate a β-hydroxy-α-amino acid precursor with the desired stereochemistry. Subsequent functional group manipulations will then afford the target fragment (3).

Experimental Protocols

Part 1: Synthesis of 3-Bromo-4-methoxycinnamic acid (2)

This fragment can be synthesized in a straightforward manner from 4-methoxycinnamic acid via electrophilic bromination.

Protocol 1: Bromination of 4-methoxycinnamic acid

  • To a solution of 4-methoxycinnamic acid (1.0 eq) in glacial acetic acid (0.5 M), add N-bromosuccinimide (NBS, 1.1 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-bromo-4-methoxycinnamic acid (2) as a white solid.

CompoundMolecular Weight ( g/mol )Starting AmountYield (%)
4-methoxycinnamic acid178.185.0 g-
3-Bromo-4-methoxycinnamic acid257.08-~90%

Table 1: Quantitative data for the synthesis of 3-Bromo-4-methoxycinnamic acid (2).

Part 2: Asymmetric Synthesis of Protected D-Lysine Methyl Ester (3)

This section outlines the core of the asymmetric synthesis, starting from the chiral auxiliary.

Step 1: Preparation of the N-Acyl Oxazolidinone (5)

The chiral auxiliary, this compound (4), is first acylated with an appropriate acid chloride. For the synthesis of the lysine backbone, we will use a protected glutaryl chloride derivative.

G cluster_0 Acylation of Chiral Auxiliary This compound (4) This compound (4) N-Acyl Oxazolidinone (5) N-Acyl Oxazolidinone (5) This compound (4)->N-Acyl Oxazolidinone (5) Glutaryl Chloride derivative, n-BuLi, THF, -78 °C G cluster_1 Post-Aldol Transformations Aldol Adduct (6) Aldol Adduct (6) β-hydroxy methyl ester (7) β-hydroxy methyl ester (7) Aldol Adduct (6)->β-hydroxy methyl ester (7) LiBH4, THF/H2O Azide (8) Azide (8) β-hydroxy methyl ester (7)->Azide (8) 1. MsCl, TEA 2. NaN3, DMF Protected D-Lysine (3) Protected D-Lysine (3) Azide (8)->Protected D-Lysine (3) H2, Pd/C, Boc2O

Sources

use of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for synthesizing pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone: A Superior Chiral Auxiliary for Asymmetric Synthesis of Pharmaceutical Intermediates

Introduction: The Pursuit of Enantiomeric Purity in Drug Development

In the landscape of modern pharmaceuticals, the stereochemistry of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where often only one of a pair of enantiomers elicits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries are a powerful and reliable class of reagents that address this challenge, enabling chemists to exert precise control over the formation of stereocenters.[1][2]

Among the most celebrated and effective tools in this field are the oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans.[2][3][4] These auxiliaries function by temporarily attaching to a prochiral substrate, directing a subsequent chemical transformation to occur on a specific face of the molecule, and are then cleaved to reveal the desired chiral product while allowing for the recovery and reuse of the auxiliary.[2][5]

This guide focuses on a highly effective, second-generation Evans-type auxiliary: This compound . The strategic placement of a phenyl group at the C4 position and, critically, gem-dimethyl groups at the C5 position, creates a rigid and sterically defined environment. This "SuperQuat" structure enhances facial shielding, leading to exceptionally high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for constructing complex pharmaceutical intermediates.[6]

Core Principles: Mechanism of Stereochemical Control

The efficacy of this compound hinges on its ability to orchestrate a sequence of events, each optimized for stereochemical fidelity. The process can be universally understood through four key stages: Acylation, Enolate Formation, Diastereoselective Functionalization, and Auxiliary Cleavage.

  • Acylation: The journey begins by attaching a prochiral acyl group to the nitrogen atom of the auxiliary. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) to form a nucleophilic amide, which then reacts with a desired acyl chloride or anhydride.[2] This step forms the crucial N-acyl imide substrate.

  • Chelated Enolate Formation: The N-acyl imide is then treated with a base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) at low temperatures (typically -78 °C) to generate a conformationally rigid (Z)-enolate. The Lewis basic carbonyl oxygens of the enolate and the auxiliary chelate to the metal cation (e.g., Na⁺), locking the molecule into a well-defined six-membered ring-like structure. This rigid conformation is the key to high stereoselectivity.

  • Diastereoselective Alkylation: With the enolate geometry fixed, the incoming electrophile can only approach from the less sterically hindered face. The bulky phenyl group at the C4 position effectively blocks the "top" face, forcing the electrophile to attack from the "bottom" face. The C5 gem-dimethyl groups further reinforce this steric bias, leading to outstanding diastereoselectivity.[6][7]

  • Auxiliary Cleavage and Recovery: After the new stereocenter is set, the chiral auxiliary is removed under mild conditions to yield the enantiomerically enriched product—often a carboxylic acid, alcohol, or aldehyde.[8][9] A significant advantage of this methodology is the high recovery rate of the valuable auxiliary, which can be recycled, enhancing the commercial viability of the synthesis.[5]

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2 & 3: Alkylation cluster_2 Step 4: Cleavage A (S)-Auxiliary C N-Acyl Imide A->C Base (n-BuLi) B Acyl Source (e.g., R-COCl) B->C D Chelated (Z)-Enolate C->D Base (NaHMDS) -78 °C F Alkylated Product (High d.e.) D->F Facial Attack E Electrophile (e.g., E⁺) E->F G Chiral Product (High e.e.) F->G LiOH / H₂O₂ H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application & Protocol 1: Asymmetric Alkylation for α-Substituted Carboxylic Acids

Asymmetric alkylation is a foundational method for creating chiral α-substituted carboxylic acids, which are prevalent motifs in pharmaceuticals. The following protocol provides a detailed, field-proven methodology.

Protocol: Synthesis of (S)-2-Methyl-4-pentenoic Acid

This multi-step procedure details the acylation of the auxiliary, diastereoselective alkylation with allyl iodide, and subsequent hydrolytic cleavage.[8][9]

Part A: Acylation with Propionyl Chloride

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 equiv) dropwise via syringe. Stir the resulting solution for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-propionyl imide by flash column chromatography on silica gel to yield the pure product.

Part B: Diastereoselective Alkylation

  • Setup: To a flame-dried flask under argon, add the purified N-propionyl imide (1.0 equiv) and anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. The solution should turn from colorless to pale yellow. Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

  • Alkylation: Add allyl iodide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis & Purification: At this stage, the diastereomeric excess (d.e.) can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product. A typical ratio is >98:2. Purify the major diastereomer by flash column chromatography.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.0 equiv). Stir vigorously at 0 °C for 2 hours.

  • Work-up: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes. Concentrate the mixture in vacuo to remove most of the THF.

  • Separation: Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate (3x).

  • Final Product: Dry the combined ethyl acetate layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure (S)-2-Methyl-4-pentenoic acid. The enantiomeric excess (e.e.) can be confirmed by chiral HPLC.

Data Summary: Performance in Asymmetric Transformations

The 5,5-dimethyl substituted oxazolidinones consistently deliver superior results compared to their non-gem-disubstituted counterparts. The enhanced steric environment generally leads to higher diastereoselectivities across a range of reactions.

Reaction TypeSubstrateElectrophile / ReagentDiastereomeric Excess (d.e.)Yield
Alkylation N-Propionyl ImideBenzyl Bromide>95%High
Alkylation N-Acyl ImidesVarious Alkyl Halides85–94%High
Conjugate Addition N-Crotonyl ImideOrganocuprates>95%High
Aldol Reaction N-Propionyl ImideIsobutyraldehyde>99% (syn)High

Data synthesized from representative results for 5,5-dimethyl oxazolidinone auxiliaries.[6][7]

Application & Protocol 2: Conjugate Addition for β-Substituted Aldehydes

This auxiliary is also highly effective in diastereoselective conjugate additions, a key strategy for synthesizing chiral β-substituted carbonyl compounds. The protocol involves the addition of an organocuprate to an α,β-unsaturated N-acyl imide, followed by a reductive cleavage to furnish the chiral aldehyde.[6]

Conjugate_Addition_Workflow A α,β-Unsaturated N-Acyl Imide C Conjugate Adduct (High d.e.) A->C B Organocuprate (e.g., R₂CuLi) B->C 1,4-Addition E β-Substituted Chiral Aldehyde (High e.e.) C->E Reductive Cleavage F Recovered Auxiliary C->F Cleavage D Reducing Agent (e.g., DIBAL-H) D->E

Caption: Logic flow for synthesis of β-substituted aldehydes.

Protocol Overview: Diastereoselective Conjugate Addition
  • Substrate Synthesis: Prepare the α,β-unsaturated N-acyl imide (e.g., N-crotonyl-(S)-5,5-dimethyl-4-phenyl-2-oxazolidinone) using the acylation method described previously.

  • Organocuprate Addition: Treat the substrate with a lithium dialkylcuprate (R₂CuLi) at low temperature (-78 °C to -20 °C) in an ethereal solvent like THF. The reaction proceeds with high diastereoselectivity to form the β-adduct.[6]

  • Reductive Cleavage: After purification, the conjugate adduct is treated with a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This step directly reduces the imide to the corresponding aldehyde while cleaving the auxiliary, yielding the non-racemic β-substituted aldehyde with high enantiomeric excess.[6]

Conclusion

This compound stands out as a highly reliable and effective chiral auxiliary for the synthesis of enantiomerically pure pharmaceutical intermediates. Its rigid, sterically demanding framework consistently directs bond-forming reactions with exceptional levels of stereocontrol. The protocols for its use in asymmetric alkylations and conjugate additions are robust, scalable, and lead to products with high diastereomeric and enantiomeric purity. The ability to efficiently recover and reuse the auxiliary further cements its status as a preferred tool for researchers, scientists, and drug development professionals dedicated to the art of asymmetric synthesis.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. [Link]

  • Bull, S. D., Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Scilit. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Evans, D. A. (1981). Stereoselective aldol condensations. Journal of the American Chemical Society. As referenced in: Easy Access to Evans' Oxazolidinones. Molecules, 2013. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Williams College Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Note & Protocol Guide: Stereoselective Synthesis of Polyketide Building Blocks with (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of polyketide building blocks utilizing the powerful chiral auxiliary, (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. This methodology, a cornerstone of modern asymmetric synthesis, offers a reliable and highly predictable approach to establishing complex stereochemical relationships, which are hallmarks of polyketide natural products.

The Significance of Stereocontrol in Polyketide Synthesis

Polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities that have led to their development as pharmaceuticals.[1][2] The intricate three-dimensional architecture of these molecules, often characterized by multiple contiguous stereocenters, is directly correlated with their biological function. Consequently, the ability to selectively construct specific stereoisomers is paramount in the total synthesis of polyketides and their analogues for drug discovery and development. Chiral auxiliaries are a robust strategy for achieving this, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[3]

The Evans Auxiliary: A Pillar of Asymmetric Synthesis

Among the arsenal of chiral auxiliaries, the oxazolidinones developed by David A. Evans and his research group have gained widespread application due to their high levels of stereocontrol, reliability, and the commercial availability of both enantiomeric forms.[3][4][5] The this compound, derived from the readily available (S)-phenylglycine, is particularly effective. Its rigid heterocyclic structure, coupled with the steric hindrance provided by the phenyl and dimethyl groups, creates a highly biased chiral environment that directs the approach of electrophiles to a specific face of the enolate.[3]

Mechanism of Stereocontrol

The stereochemical outcome of aldol reactions mediated by Evans oxazolidinones is rationalized by the formation of a six-membered chair-like transition state.[5][6] The key steps leading to the observed high diastereoselectivity are:

  • Acylation: The oxazolidinone is first acylated to form an N-acyl oxazolidinone. This is a crucial step that attaches the prochiral substrate to the chiral auxiliary.[3]

  • Enolate Formation: Treatment with a suitable base and Lewis acid, typically dibutylboron triflate and a tertiary amine, generates a Z-enolate with high selectivity.[4][5] The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, leading to a rigid and well-defined conformation.

  • Aldol Addition: The aldehyde then approaches the enolate from the less sterically hindered face of the chiral auxiliary. The phenyl group of the oxazolidinone effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.[6] This facial selectivity, combined with the chair-like transition state, results in the predictable formation of the syn-aldol adduct.

Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations in the stereoselective synthesis of a polyketide building block using this compound.

Workflow Overview

G cluster_0 Synthesis Workflow Acylation Step 1: Acylation of the Chiral Auxiliary Aldol Step 2: Stereoselective Aldol Reaction Acylation->Aldol N-Acyl Oxazolidinone Cleavage Step 3: Cleavage of the Chiral Auxiliary Aldol->Cleavage Aldol Adduct Purification Step 4: Purification of the Building Block Cleavage->Purification Crude Building Block

Caption: General workflow for the synthesis of polyketide building blocks.

Step 1: Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with propionyl chloride to generate the corresponding N-propionyl imide.

Materials:

  • This compound

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of propionyl chloride to the lithium salt of the oxazolidinone at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-propionyl oxazolidinone.

Step 2: Stereoselective Boron-Mediated Aldol Reaction

This protocol details the highly diastereoselective aldol reaction between the N-propionyl imide and a representative aldehyde (e.g., isobutyraldehyde) to generate the syn-aldol adduct.[5][7]

Materials:

  • N-Propionyl-(S)-5,5-dimethyl-4-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.

  • Add isobutyraldehyde (1.5 eq), freshly distilled, dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then warm the reaction to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of saturated aqueous NaHCO₃ solution and 30% H₂O₂ (be cautious, gas evolution may occur).

  • Stir the biphasic mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to unmask the desired carboxylic acid, which is a versatile building block for further elaboration. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a common and effective method for this transformation.[8][9][10]

Materials:

  • Aldol adduct from Step 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude β-hydroxy carboxylic acid.

  • Further purification can be achieved by crystallization or chromatography if necessary.

Data Presentation

The following table summarizes typical yields and diastereoselectivities for the boron-mediated aldol reaction with various aldehydes.

AldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185-95
Benzaldehyde>99:180-90
Acetaldehyde>98:282-92
Propionaldehyde>99:188-96

Mechanistic Rationale for Stereoselectivity

G cluster_0 Zimmerman-Traxler Transition State ts caption Figure 1. Chelated boron enolate in a chair-like transition state. The phenyl group directs the aldehyde to the opposite face.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

The high syn-selectivity is a direct consequence of the reaction proceeding through a highly organized, chair-like Zimmerman-Traxler transition state.[6] The chelation of the boron atom to both carbonyl oxygens of the N-acyl oxazolidinone forces the enolate into a Z-configuration.[4][5] The bulky phenyl group on the chiral auxiliary effectively shields one face of the enolate, compelling the aldehyde to approach from the less sterically encumbered side. This highly ordered arrangement minimizes steric interactions and leads to the preferential formation of the syn-aldol product with excellent diastereoselectivity.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). NIH.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16). ACS Publications.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. (n.d.). ResearchGate.
  • Synthesis of Oxazolidinone Derivative from Chloramphenicol and Its Asymmetric Induction in Aldol Reaction. (2025, August 7). ResearchGate.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (n.d.). UQ eSpace - The University of Queensland.
  • evans enolate alkylation-hydrolysisx. (n.d.).
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (n.d.). PMC - NIH.
  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. (2025, August 6). ResearchGate.
  • Synthesis of polyketide building blocks. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Evans aldol ppt | PPTX. (n.d.). Slideshare.
  • Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed.
  • Evans Aldol Reaction. (n.d.). Alfa Chemistry.
  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. (n.d.). ResearchGate.
  • Polyketide building blocks via diastereoselective nitrile oxide cycloadditions with homoallylic alcohols and monoprotected homoallylic diols. (n.d.). PubMed.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2025, August 6). ResearchGate.
  • Evans aldol reaction | Request PDF. (n.d.). ResearchGate.
  • (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6). ResearchGate.
  • Building a Small Polypropionate Library. Synthesis of All Possible Stereotetrads (Building Blocks for Polyketide Synthesis) From Furan. (n.d.). PubMed.
  • Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks. (2011, October 28). PubMed.
  • Design and Synthesis of Simplified Polyketide Analogs: New Modalities beyond the Rule of 5. (n.d.). PubMed Central.

Sources

process development and scale-up considerations for (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Process Development and Scale-Up for Reactions Utilizing (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Abstract

This compound is a highly effective chiral auxiliary, belonging to the esteemed class of Evans' auxiliaries, pivotal for asymmetric synthesis in the pharmaceutical and fine chemical industries.[1][2] Its rigid structure and predictable stereodirecting influence enable the synthesis of complex chiral molecules with high diastereoselectivity. This guide provides an in-depth analysis of the process development and scale-up considerations for asymmetric reactions employing this auxiliary, specifically focusing on N-acylation, diastereoselective alkylation, and auxiliary cleavage. We will explore the causality behind experimental choices, from reagent selection to reaction engineering, and provide robust analytical protocols for process monitoring and quality control. This document is intended for researchers, chemists, and chemical engineers involved in transitioning stereoselective syntheses from the laboratory bench to pilot and manufacturing scales.

Introduction: The Strategic Role of a Modern Chiral Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of a pharmaceutical agent is often exclusive to a single stereoisomer.[3] Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][3]

This compound is a second-generation Evans-type auxiliary. The key structural features—the phenyl group at the C4 position and the gem-dimethyl groups at the C5 position—work in concert to create a highly defined and sterically hindered environment. This configuration provides exceptional facial selectivity in reactions involving enolates derived from N-acyl derivatives, often yielding diastereomeric excesses (d.e.) greater than 99%.[1][4] Compared to the parent oxazolidinones, the gem-dimethyl substitution can enhance the rigidity of the system, leading to improved stereocontrol. This guide will detail the critical parameters for successfully developing and scaling reactions that leverage this powerful synthetic tool.

The Principle of Stereocontrol: A Mechanistic Overview

The remarkable stereodirecting power of the (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone auxiliary stems from its ability to orchestrate the formation of a conformationally rigid transition state during the reaction of its N-acyl enolate.

  • N-Acylation: The auxiliary is first acylated at the nitrogen atom.

  • Enolate Formation: A strong base deprotonates the α-carbon of the acyl group. With a suitable Lewis acidic cation (e.g., Li⁺ from n-BuLi or Na⁺ from NaHMDS), the enolate chelates to the carbonyl oxygen of the auxiliary, forming a rigid, planar (Z)-enolate.[5]

  • Facial Shielding: The phenyl group at the C4 position orients itself to sterically block one face of the planar enolate. The incoming electrophile is therefore forced to approach from the less hindered opposite face.

  • Stereodefined Product: This directed attack results in the formation of a new stereocenter with a predictable absolute configuration.

The following diagram illustrates the general workflow and the key stereodirecting transition state.

G cluster_workflow General Asymmetric Alkylation Workflow cluster_mechanism Stereodirecting Transition State Model Aux Auxiliary (S)-5,5-Dimethyl-4-phenyl -2-oxazolidinone AcylAux N-Acylated Auxiliary Aux->AcylAux 1. Acylation (e.g., RCOCl) Enolate Chelated (Z)-Enolate AcylAux->Enolate 2. Enolate Formation (e.g., n-BuLi, -78°C) Alkylated Alkylated Adduct (High d.e.) Enolate->Alkylated 3. Electrophile Addition (e.g., R'-X) Product Chiral Product Alkylated->Product 4. Auxiliary Cleavage (e.g., LiBH4) RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux ts_label The phenyl group at C4 sterically shields the top face, directing the electrophile (E+) to the bottom face of the enolate. G start Process Ready for Scale-Up? reagent Reagent Selection: - Cost & Availability - Safety (e.g., BuLi vs. NaHMDS) - Stoichiometry Optimization start->reagent thermal Thermal Management: - Characterize Exotherms (DSC/RC1) - Ensure Adequate Cooling Capacity - Control Addition Rates reagent->thermal workup Work-up & Isolation: - Minimize Solvent Volumes - Design for Phase Separations - Develop Crystallization Protocol thermal->workup recycle Auxiliary Recycling: - Develop Robust Recovery Process - Set Purity Specs for Recycle - Assess Economic Viability workup->recycle validation Process Validation recycle->validation

Sources

Application Notes and Protocols: Polymer-Supported (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the application of polymer-supported (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a highly effective chiral auxiliary for solid-phase asymmetric synthesis. We will delve into the strategic advantages of this auxiliary, particularly the role of the gem-dimethyl group at the C5 position in enhancing stereochemical control and facilitating traceless cleavage. While direct literature on the immobilization of this specific oxazolidinone is nascent, we present a robust and scientifically grounded protocol for its functionalization and attachment to a polymer support. Detailed, field-tested protocols for asymmetric alkylation and aldol reactions are provided, complete with mechanistic insights, expected outcomes, and troubleshooting guidance. This guide is designed to empower researchers to leverage the unique benefits of this chiral auxiliary in the efficient, scalable, and highly selective synthesis of chiral molecules.

Introduction: The Strategic Advantage of Polymer-Supported Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions. The pioneering work of David A. Evans with oxazolidinone-based auxiliaries revolutionized the field by providing a predictable and highly effective method for the asymmetric synthesis of a wide range of chiral compounds.[1]

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including simplified purification, the potential for automation, and the generation of compound libraries.[2] By immobilizing a chiral auxiliary onto a polymer support, we combine the benefits of both approaches: the robust stereocontrol of the auxiliary and the streamlined workflow of solid-phase synthesis.[3][4] This methodology allows for the efficient removal of excess reagents and by-products through simple filtration and washing, obviating the need for tedious chromatographic purification.[2]

The this compound auxiliary offers distinct advantages. The gem-dimethyl substitution at the C5 position can enhance the rigidity of the system, leading to improved facial discrimination of the enolate and consequently higher diastereoselectivities in reactions such as alkylations and aldol additions. Furthermore, this substitution pattern can facilitate the cleavage of the auxiliary from the product under specific conditions.

Immobilization of this compound: A Proposed Protocol

A critical aspect of solid-phase synthesis is the method of attaching the molecule of interest to the polymer support. Unlike the commonly used (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, which has a convenient phenolic hydroxyl group for direct attachment to resins like Merrifield resin, this compound lacks a native functional handle.[4] Therefore, a functionalization step is necessary. We propose a reliable two-step sequence to introduce a linking point on the phenyl ring.

Protocol 2.1: Friedel-Crafts Acylation for Phenyl Ring Functionalization

This protocol introduces a chloromethyl group at the para-position of the phenyl ring, which can then be used for attachment to a variety of polymer supports.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add chloromethyl methyl ether (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting para-(chloromethyl)phenyl derivative by column chromatography on silica gel.

Protocol 2.2: Immobilization onto Merrifield Resin

Materials:

  • Functionalized (S)-(+)-5,5-Dimethyl-4-(4-(chloromethyl)phenyl)-2-oxazolidinone (from Protocol 2.1)

  • Merrifield resin (chloromethylated polystyrene)

  • Potassium iodide (KI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Merrifield resin in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve the functionalized oxazolidinone (1.5 eq relative to resin loading) in anhydrous DMF.

  • Add KI (0.1 eq) and DIPEA (2.0 eq) to the solution.

  • Add the solution to the swollen resin.

  • Heat the mixture to 60-70 °C and agitate for 24-48 hours.

  • Allow the resin to cool to room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF, water, methanol, and DCM (3 washes with each solvent).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the auxiliary on the resin using a suitable analytical method (e.g., elemental analysis for nitrogen content).

Asymmetric Synthesis on the Solid Support

Once the chiral auxiliary is immobilized, it serves as a robust anchor for diastereoselective transformations. The following protocols detail the N-acylation and a subsequent asymmetric alkylation.

Protocol 3.1: N-Acylation of the Polymer-Supported Auxiliary

Materials:

  • Polymer-supported this compound

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Pyridine or triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound auxiliary in anhydrous THF for 1 hour.

  • Drain the THF.

  • Prepare a solution of the acyl chloride/anhydride (3.0 eq) and pyridine/Et₃N (3.5 eq) in anhydrous THF.

  • Add the acylation solution to the resin and agitate at room temperature for 4-6 hours.

  • Drain the solution and wash the resin thoroughly with THF, water, methanol, and DCM.

  • Dry the acylated resin under vacuum.

Protocol 3.2: Diastereoselective Enolate Alkylation

Materials:

  • N-acylated polymer-supported auxiliary

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Anhydrous THF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the N-acylated resin in anhydrous THF for 1 hour.

  • Cool the vessel to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the strong base (2.0 eq) in THF to the resin suspension and agitate at -78 °C for 1 hour to form the enolate.

  • Add the alkylating agent (3.0 eq) to the reaction mixture.

  • Continue agitation at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the resin and wash sequentially with THF, water, methanol, and DCM.

  • Dry the resin-bound product under vacuum.

Cleavage of the Product from the Solid Support

A crucial step in solid-phase synthesis is the cleavage of the final product from the resin. Several methods are available, with the choice depending on the desired functional group in the final product.

Protocol 4.1: Reductive Cleavage to the Chiral Alcohol

Materials:

  • Resin-bound chiral product

  • Lithium borohydride (LiBH₄)

  • Anhydrous THF/diethyl ether mixture

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • Swell the resin in an anhydrous THF/diethyl ether mixture.

  • Cool the suspension to 0 °C.

  • Add LiBH₄ (5.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Cool to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Filter the resin and wash thoroughly with THF and DCM.

  • Combine the filtrate and washings, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the chiral alcohol.

  • The polymer-supported auxiliary can potentially be recovered, washed, and reused.

Protocol 4.2: Hydrolytic Cleavage to the Chiral Carboxylic Acid

Materials:

  • Resin-bound chiral product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • THF/water mixture

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Swell the resin in a THF/water (3:1) mixture.

  • Cool to 0 °C.

  • Add a pre-cooled (0 °C) solution of LiOH (4.0 eq) and H₂O₂ (8.0 eq) in water.

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Filter the resin and wash with THF and water.

  • Combine the filtrate and washings, and remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to obtain the product.

Data Presentation and Expected Outcomes

The following table provides representative data for asymmetric alkylations using polymer-supported Evans-type auxiliaries. While this data is not specific to the this compound auxiliary due to a lack of direct literature, it serves as a strong indicator of the expected high yields and diastereoselectivities.

EntryAcyl GroupAlkylating Agent (R-X)ProductYield (%)Diastereomeric Excess (d.e., %)Reference
1PropionylBenzyl bromideα-Benzylpropanoic acid85>95[4]
2PropionylAllyl iodide2-Methyl-4-pentenoic acid82>95[2]
3AcetylMethyl iodidePropanoic acid90>90[2]

Visualizing the Workflow and Stereochemical Control

The following diagrams, generated using Graphviz, illustrate the overall workflow of the solid-phase synthesis and the mechanistic basis for the high stereoselectivity observed.

Solid_Phase_Workflow cluster_immobilization Immobilization cluster_synthesis Asymmetric Synthesis cluster_cleavage Cleavage & Product Isolation Auxiliary (S)-5,5-Dimethyl-4-phenyl- 2-oxazolidinone Functionalized_Aux Functionalized Auxiliary Auxiliary->Functionalized_Aux Functionalization Immobilized_Aux Polymer-Supported Auxiliary Functionalized_Aux->Immobilized_Aux Attachment Resin Merrifield Resin Resin->Immobilized_Aux Attachment Acylated_Resin N-Acylated Resin Immobilized_Aux->Acylated_Resin N-Acylation Alkylated_Resin Resin-Bound Product Acylated_Resin->Alkylated_Resin Diastereoselective Alkylation Final_Product Enantiomerically Enriched Product Alkylated_Resin->Final_Product Cleavage Recycled_Aux Recycled Polymer- Supported Auxiliary Alkylated_Resin->Recycled_Aux Auxiliary Recovery Stereochemical_Model cluster_enolate Chelated (Z)-Enolate Formation cluster_approach Electrophile Approach cluster_product Diastereoselective Product Formation Enolate Formation of a rigid, chelated (Z)-enolate intermediate. Approach The phenyl group at C4 directs the incoming electrophile (R-X) to the less sterically hindered face of the enolate. Enolate->Approach Facial Shielding Product Formation of the desired diastereomer with high selectivity. Approach->Product Stereocontrolled C-C Bond Formation

Caption: Stereochemical model for diastereoselective alkylation.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Loading of Auxiliary on Resin Incomplete reaction during immobilization; Steric hindrance.Increase reaction time and/or temperature. Use a more polar solvent to improve swelling. Consider a longer linker on the functionalized auxiliary.
Incomplete N-Acylation Insufficient equivalents of acylating agent or base; Poor resin swelling.Increase the equivalents of reagents. Ensure the use of anhydrous solvents. Pre-swell the resin for a longer duration.
Low Diastereoselectivity in Alkylation Incomplete enolate formation; Epimerization due to elevated temperature; Non-chelating conditions.Ensure the use of a strong, non-nucleophilic base and strictly anhydrous conditions. Maintain low temperatures (-78 °C) during enolate formation and alkylation. Use lithium or sodium counterions to promote chelation.
Difficult Cleavage of the Final Product Incomplete reaction; Degradation of the product under cleavage conditions.Increase the equivalents of the cleavage reagent and/or reaction time. For sensitive products, explore milder cleavage conditions.

Conclusion

The use of polymer-supported this compound presents a powerful strategy for efficient and highly selective asymmetric synthesis. While the immobilization of this specific auxiliary requires a functionalization step, the proposed protocol offers a robust pathway to this valuable synthetic tool. The inherent advantages of solid-phase synthesis, combined with the excellent stereodirecting ability of the Evans-type oxazolidinone, make this methodology highly attractive for applications in medicinal chemistry and the synthesis of complex chiral molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers to successfully implement this technology in their synthetic endeavors.

References

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. [Link]

  • PubMed. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • O'Brien, P., & Towers, T. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2551-2563. [Link]

  • Google Patents. (1979). Reductive cleavage of oxazolidine compounds.
  • ResearchGate. (2003). Syntheses of Oxazolidinone, Imidazolidinone and Thiazolidinone Derivatives Using a Polymer-Supported Diphenylphosphoryl Azide. [Link]

  • National Center for Biotechnology Information. (2018). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Hungarian Journal of Industry and Chemistry. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

  • National Center for Biotechnology Information. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. [Link]

  • ORBi. (2020). Design of Functional and Responsive Polymers via Radical Polymerization of Non-Conjugated Methylene Lactone and Oxazolidinone. [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • ResearchGate. (2022). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • ResearchGate. (2005). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of ??-Alkyl and ??-Alkyl Aldehydes. [Link]

  • Williams College. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • National Center for Biotechnology Information. (2018). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. [Link]

  • ResearchGate. (2005). Diastereoselective Reactions of the Tiglic Acid Functionality Mediated by Oxazolidine Chiral Auxiliaries: A Mechanistic Comparison of DMD andm‐CPBA Epoxidations versus Singlet Oxygen and PTAD Ene Reactions. [Link]

  • ResearchGate. (2002). Solid-phase synthesis of 1,3-oxazolidine derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. [Link]

  • ACS Publications. (2009). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. [Link]

  • PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. [Link]

  • ResearchGate. (2013). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. [Link]

  • National Center for Biotechnology Information. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. [Link]

  • National Center for Biotechnology Information. (2019). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. [Link]

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Sources

development of catalytic asymmetric reactions inspired by (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries are powerful tools temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be cleaved and often recovered.[1] Among the pantheon of these stereodirecting groups, the oxazolidinones, particularly those developed by David A. Evans, have established themselves as robust and predictable controllers of asymmetry in a variety of carbon-carbon bond-forming reactions.[2]

This guide focuses on a specific, highly effective variant: (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone . The strategic placement of a phenyl group at the 4-position and gem-dimethyl groups at the 5-position creates a unique steric and electronic environment that exerts profound influence over the facial selectivity of enolate reactions. We will delve into the mechanistic underpinnings of this control and provide detailed, field-proven protocols for its application in key asymmetric transformations, including alkylation, aldol additions, and Michael reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient and stereocontrolled synthesis of chiral molecules.

Mechanistic Rationale: How Stereocontrol is Achieved

The remarkable stereodirecting ability of the this compound auxiliary stems from its capacity to enforce a rigid and predictable conformation upon the N-acyl enolate intermediate. This control is primarily achieved through the formation of a chelated Z-enolate, where the steric bulk of the 4-phenyl and 5,5-dimethyl groups effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less hindered face.

The key steps in this process are:

  • Acylation: The auxiliary is first acylated to introduce the desired carbonyl group.

  • Enolate Formation: Deprotonation with a suitable base, often a lithium or sodium amide, generates a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

  • Stereoselective Electrophilic Attack: The phenyl group at the C4 position and the gem-dimethyl groups at C5 create a significant steric blockade on one face of the planar enolate. Consequently, the electrophile preferentially attacks from the opposite, less hindered face.[3]

  • Auxiliary Cleavage: After the stereocenter is set, the auxiliary is cleaved under conditions that do not racemize the newly formed chiral center, yielding the desired enantiomerically enriched product and allowing for the recovery of the auxiliary.[4]

Mechanism_of_Stereocontrol cluster_0 Enolate Formation and Conformation cluster_1 Diastereoselective Reaction cluster_2 Product Formation Acyl_Auxiliary N-Acyl-(S)-5,5-dimethyl- 4-phenyl-2-oxazolidinone Z_Enolate (Z)-Enolate (Chelated) Acyl_Auxiliary->Z_Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Acyl_Auxiliary Transition_State Shielded Transition State Z_Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product_Auxiliary Product with Auxiliary Transition_State->Product_Auxiliary Attack from less hindered face Final_Product Enantiomerically Enriched Product Product_Auxiliary->Final_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Product_Auxiliary->Recovered_Auxiliary Cleavage Cleavage Reagents Cleavage->Product_Auxiliary

Caption: General workflow for asymmetric synthesis using the oxazolidinone auxiliary.

Application Notes and Protocols

The following sections provide detailed protocols for the key steps in utilizing the this compound auxiliary.

Part 1: Acylation of the Chiral Auxiliary

A crucial first step is the efficient acylation of the auxiliary. While traditional methods involve strong bases like n-butyllithium, a milder and more user-friendly protocol utilizing 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst is often preferred.[3]

Protocol 1: DMAP-Catalyzed Acylation

Materials:

  • This compound

  • Acid anhydride (e.g., propionic anhydride)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the auxiliary in anhydrous toluene.

  • Add triethylamine (1.5 equiv) followed by the acid anhydride (1.2 equiv).

  • Add a catalytic amount of DMAP (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[3]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.

ReagentMolar Equiv.Purity
This compound1.0>98%
Acid Anhydride1.2Anhydrous
Triethylamine1.5Anhydrous
DMAP0.1>99%
Toluene-Anhydrous

Table 1: Reagent specifications for DMAP-catalyzed acylation.

Part 2: Asymmetric Alkylation

The asymmetric alkylation of N-acyl oxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[5] The choice of base is critical for efficient and selective enolate formation. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that is highly effective in this transformation.[3]

Protocol 2: Asymmetric Alkylation with an Alkyl Halide

Materials:

  • N-acyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for low-temperature, inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 4 hours depending on the electrophile.

  • Upon completion, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[3]

ReagentMolar Equiv.Purity/Concentration
N-acyl oxazolidinone1.0>98%
NaHMDS1.11.0 M in THF
Alkyl Halide1.2Reagent grade
THF-Anhydrous

Table 2: Reagent specifications for asymmetric alkylation.

Alkylation_Workflow Start Start: N-Acyl Auxiliary in THF Cool Cool to -78 °C Start->Cool Add_Base Add NaHMDS Cool->Add_Base Enolate_Formation Enolate Formation (30 min @ -78 °C) Add_Base->Enolate_Formation Add_Electrophile Add Alkyl Halide Enolate_Formation->Add_Electrophile Reaction Reaction (1-4 h @ -78 °C) Add_Electrophile->Reaction Quench Quench with sat. NH4Cl(aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Flash Chromatography Workup->Purification Product Alkylated Product Purification->Product

Caption: Experimental workflow for asymmetric alkylation.

Part 3: Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, allowing for the construction of β-hydroxy carbonyl compounds with excellent diastereocontrol.[6] Boron enolates, generated using reagents like dibutylboron triflate, are particularly effective in achieving high levels of syn-diastereoselectivity.[7]

Protocol 3: Asymmetric Boron-Mediated Aldol Reaction

Materials:

  • N-propionyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf) solution (e.g., 1.0 M in CH₂Cl₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for low-temperature, inert atmosphere reactions

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Bu₂BOTf solution (1.1 equiv) dropwise.

  • After stirring for 5 minutes, add Et₃N or DIPEA (1.2 equiv) dropwise. The formation of the boron enolate is often accompanied by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

ReagentMolar Equiv.Purity/Concentration
N-propionyl oxazolidinone1.0>98%
Bu₂BOTf1.11.0 M in CH₂Cl₂
Et₃N or DIPEA1.2Anhydrous
Aldehyde1.2Reagent grade
CH₂Cl₂-Anhydrous

Table 3: Reagent specifications for asymmetric aldol reaction.

Part 4: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones provides a powerful route to β-functionalized chiral carbonyl compounds. Organocuprates are commonly employed nucleophiles in these transformations.[8]

Protocol 4: Asymmetric Michael Addition of an Organocuprate

Materials:

  • N-crotonyl-(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., MeLi, PhMgBr)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for low-temperature, inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend CuI (1.1 equiv) in anhydrous THF and cool to -40 °C.

  • Add the organolithium or Grignard reagent (2.2 equiv) dropwise to form the Gilman cuprate.

  • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the cuprate solution to the solution of the Michael acceptor via cannula at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the Michael adduct by flash column chromatography.

ReagentMolar Equiv.Purity
N-crotonyl oxazolidinone1.0>98%
CuI1.1>98%
Organometallic Reagent2.2Titrated
THF-Anhydrous

Table 4: Reagent specifications for asymmetric Michael addition.

Part 5: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.[4]

Protocol 5.1: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-acyl oxazolidinone product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Tetrahydrofuran (THF) and water

Procedure:

  • Dissolve the N-acyl oxazolidinone product in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 5.2: Reductive Cleavage to a Primary Alcohol

Materials:

  • N-acyl oxazolidinone product

  • Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the N-acyl oxazolidinone product in anhydrous ether or THF and cool to 0 °C.

  • Add LiBH₄ (2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully quench the reaction with water, followed by 1 M NaOH.

  • Extract the product and the auxiliary with an organic solvent.

  • Separate the alcohol product and the auxiliary by column chromatography.

Conclusion

The this compound chiral auxiliary is a versatile and highly effective tool for asymmetric synthesis. Its predictable stereodirecting influence, coupled with the reliability of the associated protocols for acylation, C-C bond formation, and cleavage, makes it an invaluable asset in the synthesis of complex chiral molecules. The protocols detailed herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.

References

  • The asymmetric aldol reaction. (2012). OpenBU. Retrieved from [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (2003). Organic & Biomolecular Chemistry, 1(20), 3557-3570.
  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. (2002). Organic Letters, 4(21), 3611-3614.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. (2003). Request PDF. Retrieved from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008).
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (2003). Semantic Scholar. Retrieved from [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]

  • Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. (2019). Hungarian Journal of Industry and Chemistry, 47(2), 1-4.
  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (1999). Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398.
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2015). The Journal of Organic Chemistry, 80(15), 7547-7557.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). ResearchGate. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). Molecules, 24(18), 3326.
  • Asymmetric Michael Addition Using N-Cinnamoyl- and N-Crotonyl-trans-hexahydrobenzoxazolidin-2-ones. (n.d.). Request PDF. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. (1999). Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2007). Molecules, 12(6), 1254-1263.
  • Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. (2008). Organic Letters, 10(1), 101-104.
  • Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. (2020). Organic & Biomolecular Chemistry, 18(3), 481-489.
  • Asymmetric Michael addition of 5 and 6 to yield 7a–d. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Fluorous-Tagged Oxazolidinone Auxiliaries in Asymmetric Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent attachment of a chiral auxiliary to a substrate remains one of the most reliable and predictable strategies for controlling stereochemistry in asymmetric synthesis.[1][2] Among these, Evans' oxazolidinone auxiliaries are renowned for their high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions.[3] However, a persistent challenge in multi-step synthesis is the purification of intermediates. This guide details the synergistic combination of fluorous chemistry with classical chiral auxiliary methodology. By appending a perfluoroalkyl "ponytail" to an oxazolidinone auxiliary, chemists can leverage standard, predictable solution-phase reaction conditions while dramatically simplifying purification through fluorous solid-phase extraction (F-SPE).[4][5] This approach merges the high fidelity of auxiliary-based synthesis with the purification efficiency of solid-phase techniques, providing a powerful tool for researchers in medicinal chemistry and complex molecule synthesis.[6]

The Principle: Bridging Solution-Phase Reactivity and Solid-Phase Purification

Fluorous chemistry utilizes the unique physical properties of perfluorinated compounds, which are soluble in fluorous solvents but typically immiscible with common organic solvents and water.[7][8] By attaching a fluorous tag to a molecule, its partitioning behavior is fundamentally altered, allowing for selective separation from non-fluorous reaction components.[6][9]

When this concept is applied to a chiral auxiliary, the following advantages emerge:

  • Homogeneous Reaction Conditions: The fluorous-tagged auxiliary is soluble in standard organic solvents, allowing reactions to be performed under well-established, optimized solution-phase conditions, which circumvents issues often seen with solid-supported reagents like inconsistent yields or altered stereoselectivity.[4][10]

  • Simplified Purification: After the reaction, the fluorous-tagged product can be selectively retained on a fluorous-modified silica gel cartridge (F-SPE), while excess non-fluorous reagents and byproducts are washed away. The desired product is then eluted with a fluorophilic solvent.[11][12] This process obviates the need for tedious column chromatography.

  • Auxiliary Recovery and Recycling: The high efficiency of F-SPE facilitates the clean recovery of the valuable chiral auxiliary after it has been cleaved from the product, making the process more cost-effective and sustainable.[5]

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} caption [label="Figure 1. Overall workflow for synthesis and purification.", shape=plaintext, fontname="Arial", fontsize=10];

Synthesis of Fluorous-Tagged Oxazolidinone Auxiliaries

A versatile and scalable five-step pathway has been established for the synthesis of fluorous oxazolidinone auxiliaries, starting from readily available α-amino acids like L-phenylalanine or L-valine.[10][13] The key transformation is the addition of a perfluoroalkyllithium species to a Weinreb amide derived from the amino acid.[14]

The general synthetic sequence is as follows:

  • Amino Acid Protection: The starting α-amino acid is N-protected (e.g., with an ethoxycarbonyl group).

  • Weinreb Amide Formation: The carboxylic acid is converted to the corresponding N,O-dimethylhydroxylamide (Weinreb amide).

  • Perfluoroalkylation: The Weinreb amide is treated with an in situ generated perfluoroalkyllithium reagent to form the fluorous ketone.

  • Diastereoselective Reduction: The ketone is reduced under Lewis acid-chelated conditions (e.g., with LiAlH(Ot-Bu)₃) to afford the corresponding amino alcohol with high diastereoselectivity (>99:1).[14]

  • Cyclization: Treatment with a base (e.g., NaH) induces cyclization to furnish the final fluorous-tagged oxazolidinone auxiliary.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open, fontname="Arial", fontsize=10];

} caption [label="Figure 2. General synthesis of fluorous auxiliaries.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 1: Synthesis of a Fluorous Oxazolidinone from L-Phenylalanine

This protocol is adapted from established literature procedures.[10][14]

Step A: N-Ethoxycarbonyl-L-phenylalanine Weinreb Amide

  • To a solution of L-phenylalanine methyl ester hydrochloride in water, add NaHCO₃ and ethyl chloroformate at 0°C. Stir until the reaction is complete (TLC monitoring). Extract the N-protected ester.

  • Saponify the methyl ester using LiOH in a THF/water mixture. Acidify and extract to yield N-ethoxycarbonyl-L-phenylalanine.

  • Dissolve the resulting acid in THF and cool to -15°C. Add ethyl chloroformate followed by N-methylmorpholine. After 30 minutes, add N,O-dimethylhydroxylamine hydrochloride and allow the reaction to warm to room temperature overnight. Purify by column chromatography to obtain the Weinreb amide.

Step B: Fluorous Ketone Formation

  • In a flame-dried flask under argon, dissolve perfluorooctyl iodide (C₈F₁₇I) in diethyl ether and cool to -78°C.

  • Slowly add methyllithium (MeLi) to generate the perfluoroalkyllithium species in situ.

  • In a separate flask, dissolve the Weinreb amide from Step A in dry THF and cool to -78°C.

  • Transfer the freshly prepared perfluoroalkyllithium solution to the Weinreb amide solution via cannula. Stir for 1-2 hours at -78°C.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by flash chromatography to yield the fluorous ketone.

Step C: Diastereoselective Reduction and Cyclization

  • Dissolve the fluorous ketone in absolute ethanol and cool to -78°C.

  • Add lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) portion-wise. Stir for several hours at -78°C.

  • Quench with Rochelle's salt solution and stir vigorously overnight. Extract the product, the anti-amino alcohol, with ethyl acetate. The diastereoselectivity should be >99:1.[14]

  • Dissolve the purified amino alcohol in dry THF and cool to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil) and allow the mixture to warm to room temperature and stir until cyclization is complete.

  • Carefully quench with water, extract with ethyl acetate, and purify by chromatography to yield the final (4R,5S)-4-benzyl-5-(perfluorooctyl)-1,3-oxazolidin-2-one.

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereocontrol. Fluorous-tagged oxazolidinone auxiliaries perform comparably to their non-fluorous counterparts, providing high yields and excellent diastereoselectivity.[4] The reaction proceeds through a rigid, six-membered chair-like transition state (Zimmerman-Traxler model), where the bulky substituent on the oxazolidinone ring effectively shields one face of the Z-enolate, directing the incoming aldehyde to the opposite face.[15]

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 3. Mechanistic rationale for stereoselectivity.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 2: Asymmetric Aldol Reaction & F-SPE Purification

Step A: N-Acylation of the Fluorous Auxiliary

  • Dissolve the fluorous oxazolidinone (1.0 equiv) in dry THF and cool to -78°C under argon.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78°C before warming to 0°C for 30 minutes.

  • Quench with saturated aqueous NH₄Cl, extract, and purify by F-SPE (see Protocol 3) to obtain the N-propionyl imide.

Step B: Aldol Reaction

  • Dissolve the N-propionyl imide (1.0 equiv) in dry CH₂Cl₂ and cool to -78°C under argon.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) followed by diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equiv) and stir at -78°C for 2 hours, then warm to 0°C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture in vacuo.

Purification by Fluorous Solid-Phase Extraction (F-SPE)

The F-SPE process is a simple and rapid "capture-and-release" protocol.[12] A crude reaction mixture is loaded onto a fluorous silica cartridge. A "fluorophobic" solvent wash removes all non-fluorous compounds, while the fluorous-tagged product is retained. A subsequent "fluorophilic" solvent wash then cleanly elutes the desired product.[11][16]

Step Solvent System Purpose Eluate Contains
1. Conditioning Methanol/Water (e.g., 80:20)Prepares the stationary phase.-
2. Loading Dissolve crude in min. loading solventApply sample to the cartridge.-
3. Fluorophobic Wash Methanol/Water (e.g., 80:20)Washes off non-fluorous compounds.Excess reagents, byproducts.
4. Fluorophilic Elution Methanol or THFReleases the fluorous-tagged compound.Pure Fluorous Product
Table 1: General Steps in F-SPE Purification.
Protocol 3: F-SPE of the Crude Aldol Adduct
  • Prepare the Cartridge: Condition a fluorous silica gel cartridge (e.g., SiliaBond Fluorochrom) by passing 2-3 column volumes of 80:20 methanol/water through it.[11]

  • Load the Sample: Concentrate the crude reaction mixture from Protocol 2B. Dissolve the residue in a minimal amount of the loading solvent (e.g., 80:20 methanol/water). Apply this solution to the top of the conditioned cartridge.

  • Wash: Elute the cartridge with 3-5 column volumes of the fluorophobic wash solvent (80:20 methanol/water). Collect this fraction and discard; it contains the non-fluorous impurities.

  • Elute: Elute the cartridge with 3-5 column volumes of a fluorophilic solvent (e.g., pure methanol or THF).[12] Collect this second fraction, which contains the purified fluorous-tagged aldol adduct.

  • Analysis: Confirm the purity of the eluted fraction by TLC or LC-MS and concentrate in vacuo. The F-SPE process is highly effective at removing organometallic byproducts, such as tin compounds from radical reactions.[17][18]

Auxiliary Cleavage and Recovery

After the key asymmetric transformation and purification, the chiral auxiliary must be removed to reveal the final product. Standard hydrolytic methods are effective and allow for the recovery of the fluorous auxiliary.[19]

Protocol 4: Hydrolytic Cleavage of the Aldol Adduct
  • Dissolve the purified fluorous aldol adduct in a 4:1 mixture of THF and water at 0°C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the reaction at 0°C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) and extract with a fluorous-compatible solvent (e.g., ethyl acetate or a fluorous solvent) to recover the chiral auxiliary.

  • Acidify the aqueous layer (pH < 3) and extract with ethyl acetate to isolate the final chiral β-hydroxy carboxylic acid product.[20]

Conclusion

Fluorous-tagged oxazolidinone auxiliaries represent a mature and highly effective technology for modern asymmetric synthesis. They retain the exceptional and predictable stereocontrol of classic Evans auxiliaries while integrating a powerful purification handle.[4][5] The ability to perform reactions in solution phase, followed by rapid and efficient F-SPE, streamlines synthetic workflows, reduces reliance on traditional chromatography, and facilitates the recovery of the valuable auxiliary. This methodology is particularly well-suited for the construction of complex chiral building blocks in academic research and for the parallel synthesis of compound libraries in drug discovery.

References

  • Hultin, P. G., et al. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9940–9946. [Link]

  • Hultin, P. G., et al. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940-6. [Link]

  • Wikipedia. (2023). Fluorous chemistry. [Link]

  • Studer, A., et al. (1997). Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis. Science, 275(5301), 823-6. [Link]

  • Georganics. (n.d.). Fluorous Chemistry. [Link]

  • Kim, D., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2465. [Link]

  • D'Souza, A. D. (2006). Tools for efficient asymmetric synthesis: design, synthesis and application of fluorous oxazolidinone chiral auxiliaries. University of Manitoba MSpace. [Link]

  • Zhang, W., et al. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 6(6), 868–872. [Link]

  • Studer, A., et al. (1997). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science. [Link]

  • Ortiz-Marciales, M., et al. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 11(1). [Link]

  • Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 7(8), 787-799. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Organic Syntheses, 68, 83. [Link]

  • Zhang, W. (2003). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Current Organic Chemistry. [Link]

  • Reddy, L., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(77), 40854-40883. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Li, F., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(10), 7389-7395. [Link]

  • Hultin, P. G., et al. (2005). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 7(13), 2755–2758. [Link]

  • Li, F., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. [Link]

  • Hultin, P. G., et al. (2005). Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. Organic Letters, 7(13), 2755-8. [Link]

  • Bhatt, P. (2020). Evans aldol ppt. SlideShare. [Link]

  • Moir, J. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 694. [Link]

Sources

Safety Operating Guide

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal and Recovery of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

As a cornerstone of modern asymmetric synthesis, chiral auxiliaries like this compound are instrumental in developing enantiomerically pure pharmaceutical agents and other high-value chemical entities.[1][2] The lifecycle of these valuable reagents, however, extends beyond the reaction flask. Proper management, from recovery and recycling to the ultimate disposal of waste streams, is not merely a regulatory requirement but a fundamental aspect of safe, sustainable, and economically sound laboratory practice.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Moving beyond a simple checklist, we delve into the causality behind these procedures, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Identification and Safety Profile

Before handling any chemical, a thorough understanding of its potential hazards is essential. Information for this compound (CAS 168297-84-5) can vary between suppliers. It is critically important to always consult the specific Safety Data Sheet (SDS) provided with the product you are using. Discrepancies exist, and a conservative approach that assumes the highest level of reported hazard is the safest course of action.

Table 1: Summary of Hazard Classifications from Representative SDSs

Hazard StatementGHS ClassificationSource
Skin Irritation, Eye Irritation, Respiratory IrritationSkin Irrit. 2, Eye Irrit. 2, STOT SE 3Sigma-Aldrich
Harmful if swallowedAcute Tox. 4 (Oral)ECHEMI (for a similar compound)[3]
May cause long lasting harmful effects to aquatic lifeAquatic Chronic (Category may vary)Santa Cruz Biotechnology (for a similar compound)[4]
Not classified as hazardous-Acros Organics / Fisher Scientific[5]

Given the conflicting data, it is prudent to handle this compound as a compound that is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful if swallowed, and hazardous to aquatic life.

Key Physical & Chemical Properties:

  • Appearance: White to off-white solid.

  • Melting Point: 151-156 °C.

  • Storage: Classified as a combustible solid (Storage Class 11).

  • Hazardous Decomposition: Upon combustion, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6]

Recommended Personal Protective Equipment (PPE): Based on the potential hazards, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4]

  • Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a NIOSH/MSHA approved respirator (such as an N95 dust mask) should be worn to avoid inhaling dust particles.

The Core Principle: A Hierarchy of Waste Management

The most effective disposal procedure is to minimize waste generation from the outset. For a high-value, recoverable material like a chiral auxiliary, a waste hierarchy model should be applied. This prioritizes recovery and recycling over disposal.

WasteHierarchy cluster_0 A Start: (S)-(+)-5,5-Dimethyl-4-phenyl- 2-oxazolidinone Waste Stream B Can the auxiliary be recovered from the reaction mixture? A->B E Unused/ Uncontaminated Reagent A->E C YES: Proceed to Recovery & Recycling Protocol B->C  Economically &  Chemically Feasible D NO: Proceed to Chemical Waste Disposal Protocol B->D  Degraded or  Impractical to Separate E->D

Caption: Waste management decision workflow for the chiral auxiliary.

Protocol for Recovery and Recycling

Chiral auxiliaries are designed to be cleaved from the product and reused, making recycling a cornerstone of their application.[1] This not only reduces costs but also significantly minimizes the chemical waste footprint. The most common recovery method involves hydrolysis of the N-acyl bond followed by extraction.[1][7]

Step-by-Step General Recovery Protocol:

  • Cleavage of the Auxiliary:

    • After the desired stereoselective transformation is complete, the N-acylated product is subjected to hydrolysis. This can be achieved under various conditions (e.g., using lithium hydroxide, lithium hydroperoxide, or acid hydrolysis) depending on the stability of the desired product.[8]

  • Initial Workup & Product Extraction:

    • Cool the reaction mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure.

    • The resulting mixture is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer, containing the desired product, is separated. The aqueous layer now contains the salt of the chiral auxiliary. Multiple extractions of the aqueous layer can maximize product yield.

  • Isolation of the Chiral Auxiliary:

    • The aqueous layer containing the auxiliary is treated to liberate the free base or acid form. For many auxiliaries recovered from basic hydrolysis, this involves acidification.

    • Once liberated, the chiral auxiliary is extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).[7]

  • Purification and Drying:

    • The combined organic extracts containing the recovered auxiliary are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated.

  • Verification and Reuse:

    • The purity of the recovered auxiliary should be verified (e.g., by melting point, NMR, or HPLC) before it is reused in subsequent reactions. Further purification by recrystallization may be necessary.[7]

Step-by-Step Disposal Procedures

When recovery is not feasible, the chemical waste must be disposed of in a compliant and safe manner. All chemical waste disposal must adhere to local, state, and federal regulations.[4] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidelines.[9]

A. Unused or Uncontaminated Compound (Pure Waste)

  • Labeling: Ensure the original manufacturer's container is clearly labeled with the full chemical name: "this compound" and the CAS number "168297-84-5". If repackaged, create a new hazardous waste label with this information.

  • Packaging: Keep the compound in its original, sealed container if possible. If the container is damaged, transfer the material to a new, clean, and compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap). Ensure the new container is properly labeled.

  • Storage: Store the waste container in a designated satellite accumulation area or main hazardous waste storage area. The area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[6]

  • Disposal Request: Arrange for pickup through your institution's EH&S office. Do not mix this waste with other chemical waste streams unless explicitly permitted by EH&S.

B. Contaminated Waste Streams

This category includes reaction residues, contaminated solvents, and disposable labware.

  • Solid Waste (e.g., contaminated gloves, weigh paper, paper towels, silica gel):

    • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container. A common practice is to use a durable plastic bag (e.g., a heavy-duty polypropylene bag) inside a labeled, rigid container with a lid.

    • Labeling: The container must be labeled with "Hazardous Waste" and list all chemical constituents, including the chiral auxiliary and any solvents or other reagents.

    • Disposal: Once full, seal the container and arrange for pickup via your EH&S office.

  • Liquid Waste (e.g., reaction mixtures, solvent rinses):

    • Collection: Collect all liquid waste containing the auxiliary in a dedicated, compatible hazardous waste container (e.g., an HDPE or glass container). Do not overfill containers; leave at least 10% headspace.

    • Compatibility: Do not mix incompatible waste streams. Since the auxiliary is stable under many conditions, it can often be combined with the organic solvent waste from the corresponding reaction and workup.

    • Labeling: Label the container with "Hazardous Waste" and list all components by percentage, including "this compound".

    • Storage & Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment. Arrange for pickup through EH&S. Never pour this waste down the drain , as it may be harmful to aquatic life.[4]

C. Empty Container Disposal

  • Decontamination: The "empty" container from the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate).

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected and disposed of as described for liquid waste above.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash or glass recycling, depending on institutional policy. Deface the label on the empty container to prevent misuse. Always confirm your institution's specific procedure for rinsed container disposal.

Spill and Emergency Procedures

In the event of a spill of the solid powder:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.

  • Cleanup: Carefully sweep up the spilled solid material.[6] Avoid creating dust. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Place the collected material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

  • Reporting: Report the spill to your supervisor and EH&S office, as required by your institution's policy.

By integrating the principles of waste minimization through recovery and adhering to compliant disposal protocols, you can ensure the safe and responsible use of this compound, adding value that extends far beyond the product itself.

References

  • Unionfab. (2024, June 7). HDPE vs. Polypropylene: A Comprehensive Comparison. Unionfab.
  • BenchChem. (n.d.). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
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  • Unionfab. (2024, June 7). HDPE vs. Polypropylene: A Comprehensive Comparison. Unionfab.
  • Jamison, T. F., & Shaughnessy, K. H. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(21), 4899–4904.
  • Santa Cruz Biotechnology, Inc. (2017, April 7). SC-239016 - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
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  • Fisher Scientific. (n.d.).
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  • Wikipedia. (2023, October 27). Chiral auxiliary. Wikipedia.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Fisher Scientific.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • ECHEMI. (n.d.). (S)-(+)
  • Government of Canada. (2021, July 26).
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  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • AiFChem. (n.d.). 168297-84-5 | (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone. AiFChem.
  • Acros Organics. (2011, February 9). SAFETY DATA SHEET (S)
  • Santos. (n.d.).
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A Researcher's Guide to Personal Protective Equipment for Handling (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a key chiral auxiliary in modern asymmetric synthesis. This document moves beyond mere compliance, offering a deep dive into the principles of safe handling, empowering you to work with confidence and precision. Our goal is to foster a culture of safety that enhances, rather than hinders, scientific progress.

Understanding the Hazard Profile: Why PPE is Non-Negotiable

  • Acute Oral Toxicity : Many oxazolidinones are categorized as harmful if swallowed.[1][2][3]

  • Eye Irritation : Direct contact can cause serious eye irritation.[1][2]

  • Skin Irritation/Sensitization : Prolonged contact may lead to skin irritation, and some derivatives can cause allergic skin reactions.[1][2][4]

  • Respiratory Tract Irritation : As a solid, the compound can form dust, which may irritate the respiratory system upon inhalation.[2]

The causality is clear: the chemical structure, while invaluable for stereocontrol in reactions, necessitates a physical barrier to prevent unintended biological interaction. Personal Protective Equipment (PPE) is that critical barrier, safeguarding you from exposure.

The Core Ensemble: Your First Line of Defense

Adherence to good industrial hygiene and safety practices is paramount.[5][6] The following PPE represents the minimum standard for any task involving this compound.

  • Eye and Face Protection : Chemical splash goggles or safety glasses with side shields are mandatory at all times.[5][6] The rationale is simple: your eyes are highly susceptible to chemical splashes and airborne dust. For tasks with a higher splash risk, such as transferring large volumes of solutions, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[6][7] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance chart to ensure the chosen material offers adequate protection.[8][9][10] Remember to remove gloves using a technique that avoids skin contamination and wash your hands thoroughly after work.[1][6]

  • Body Protection : A standard laboratory coat is required to protect your skin and clothing from spills and contamination.[5][6][7] Ensure the coat is fully buttoned. For larger-scale operations, a chemically resistant apron or coveralls may be appropriate.

  • Respiratory Protection : When handling the solid compound, especially outside of a dedicated containment system, there is a risk of inhaling airborne dust. All weighing and initial dissolution steps should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize this risk. If such engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with particulate filters) must be worn.[5][11]

Task-Specific PPE Protocols: A Graded Approach

Safety is not one-size-fits-all. The level of PPE should be adapted to the specific task and the associated risk of exposure. The following table provides a clear, tiered approach to PPE selection.

TaskMinimum Required PPERecommended Additional PPE (Based on Scale/Risk)Rationale
Weighing Solid Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesN95 Respirator (if not in a fume hood/enclosure), Double GlovesPrevents inhalation of fine powder and minimizes skin contact during a critical handling step.
Preparing Solutions Lab Coat, Safety Goggles, Nitrile GlovesFace Shield, Chemical-Resistant ApronProtects against splashes during dissolution and transfer of the chemical. A face shield offers a higher level of protection for the entire face.
Running Reaction Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesThermal Gloves (if heating/cooling), Chemical-Resistant ApronStandard protection for contained reactions. Additional PPE addresses specific physical hazards of the experimental setup.
Work-up & Purification Lab Coat, Safety Goggles, Nitrile GlovesFace Shield, Chemical-Resistant Apron, Double GlovesProtects against potential splashes and increased handling of the compound during extraction, chromatography, and other purification steps.
Spill Cleanup As per spill size, but at minimum: Lab Coat, Safety Goggles, Double Nitrile Gloves, RespiratorChemical-Resistant Coveralls and BootsA higher level of protection is required due to the increased risk of direct, widespread contact with the unconsolidated material.

Procedural Workflow for Safe Handling and Disposal

This workflow integrates PPE usage into the entire lifecycle of the chemical in your lab, from receipt to disposal.

PPE_Workflow cluster_prep Preparation & Handling cluster_cleanup Contingency & Disposal weigh 1. Weigh Solid in Fume Hood dissolve 2. Prepare Solution in Fume Hood weigh->dissolve react 3. Conduct Reaction in Fume Hood dissolve->react workup 4. Work-up & Purification react->workup disposal Waste Disposal: Collect in labeled, sealed container workup->disposal Routine Waste spill Spill Response: Don appropriate PPE, contain, and clean spill->disposal decontaminate Decontaminate & Doff PPE disposal->decontaminate start Start: Don Core PPE start->weigh

Caption: Experimental workflow from handling to disposal.

Step-by-Step Guidance:
  • Pre-Operation : Before handling the chemical, ensure your engineering controls (e.g., chemical fume hood) are functioning correctly. Don your core PPE: a buttoned lab coat, safety glasses, and nitrile gloves.[7]

  • Handling the Solid : Conduct all manipulations of the solid compound, especially weighing, inside a fume hood or ventilated enclosure to prevent dust inhalation.[5] Use a disposable weighing boat to minimize contamination of the balance.

  • Accidental Release Measures : In the event of a spill, evacuate the immediate area if necessary. For a small spill, use personal protective equipment as required and cover the powder with a plastic sheet to minimize dust.[5] Mechanically take up the spill with an inert absorbent material and place it in a suitable, sealed container for disposal.[5] Ensure the area is thoroughly cleaned and ventilated.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Disposal : All waste, including contaminated consumables and spilled material, must be disposed of in accordance with applicable regional, national, and local laws and regulations.[5] Do not dispose of it down the drain. Collect all chemical waste in a clearly labeled, sealed container.

PPE Selection Logic: A Decision Framework

Use this flowchart to validate your PPE choices for any given task involving this compound.

PPE_Decision_Tree start Start: Identify Task ppe_base Core PPE: Lab Coat Safety Glasses Nitrile Gloves start->ppe_base q_solid Handling Solid Powder? q_splash Significant Splash Risk? (e.g., large volume transfer) q_solid->q_splash No ppe_respirator Add Respirator (N95 or higher) q_solid->ppe_respirator Yes ppe_goggles_shield Upgrade to Goggles + Add Face Shield q_splash->ppe_goggles_shield Yes end Proceed with Task q_splash->end No ppe_base->q_solid ppe_respirator->q_splash ppe_goggles_shield->end

Caption: Decision tree for task-specific PPE selection.

By internalizing these principles and procedures, you not only protect yourself but also ensure the integrity of your research. A strong safety posture is the foundation of reproducible, high-quality science.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • Carl ROTH. Safety data sheet. Retrieved from [Link]

  • KM Pharma Solution Private Limited. MSDS - (S)-4-Phenyl-2-oxazolidinone. Retrieved from [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 2-Oxazolidone. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Eagle Protect. EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.